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  • Product: N,N-dimethyl-1H-pyrazole-4-carboxamide
  • CAS: 91918-13-7

Core Science & Biosynthesis

Foundational

N,N-dimethyl-1H-pyrazole-4-carboxamide CAS 91918-13-7 properties

Executive Summary N,N-Dimethyl-1H-pyrazole-4-carboxamide (CAS 91918-13-7) represents a critical scaffold in the design of bioactive heterocyclic compounds. Belonging to the class of pyrazole-4-carboxamides, this moiety s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-1H-pyrazole-4-carboxamide (CAS 91918-13-7) represents a critical scaffold in the design of bioactive heterocyclic compounds. Belonging to the class of pyrazole-4-carboxamides, this moiety serves as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Aurora, CDK) and succinate dehydrogenase inhibitor (SDHI) fungicides. Its structural simplicity—combining a polar, hydrogen-bond-donating pyrazole ring with a metabolic-modulating dimethylamide tail—makes it an ideal fragment for fragment-based drug discovery (FBDD) and lead optimization campaigns.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, structural characterization data, and its strategic utility in pharmaceutical research.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a 1H-pyrazole core substituted at the C4 position with a dimethylcarboxamide group. The absence of substitution at the N1 position preserves the amphoteric nature of the pyrazole, allowing it to act as both a hydrogen bond donor and acceptor.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name N,N-Dimethyl-1H-pyrazole-4-carboxamide
CAS Number 91918-13-7
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
SMILES CN(C)C(=O)C1=CNN=C1
InChI Key XHOFWFVNVHZGMB-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~ -0.3 to 0.1 (Low lipophilicity due to amide/azole polarity)
H-Bond Donors 1 (Pyrazole N-H)
H-Bond Acceptors 2 (Amide Carbonyl, Pyrazole N)

Synthetic Methodologies

The synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide is typically achieved through the activation of 1H-pyrazole-4-carboxylic acid. Two primary routes are recommended depending on scale and available reagents.

Route A: Acid Chloride Activation (Scalable)

This method is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents.

  • Activation: 1H-Pyrazole-4-carboxylic acid is refluxed with thionyl chloride (

    
    ) or oxalyl chloride to generate the acid chloride intermediate. Note: The N1 nitrogen may be transiently protected or protonated during this step.
    
  • Amidation: The crude acid chloride is reacted with anhydrous dimethylamine (or its hydrochloride salt) in the presence of a tertiary amine base (TEA or DIPEA) in dichloromethane (DCM).

  • Workup: Aqueous wash to remove salts, followed by recrystallization or silica gel chromatography.

Route B: Peptide Coupling (Mild Conditions)

Preferred for small-scale discovery chemistry to avoid harsh acidic conditions.

  • Coupling: React 1H-pyrazole-4-carboxylic acid with dimethylamine hydrochloride using HATU or EDC/HOBt in DMF.

  • Base: Requires 2-3 equivalents of DIPEA.[1]

  • Purification: Reverse-phase HPLC or flash chromatography (0-10% MeOH in DCM).

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for the Acid Chloride route, including critical decision nodes for monitoring reaction progress.

SynthesisWorkflow Start Starting Material: 1H-Pyrazole-4-carboxylic acid Activation Activation: Reflux with SOCl2 (2-3 hrs) Monitor: TLC/LCMS (Methyl ester quench) Start->Activation Reagent Addition Intermediate Intermediate: Pyrazole-4-carbonyl chloride Activation->Intermediate -SO2, -HCl Coupling Amidation: Add HN(Me)2, Et3N, DCM, 0°C -> RT Intermediate->Coupling Nucleophilic Acyl Substitution Workup Workup: Wash w/ NaHCO3, Brine Dry over Na2SO4 Coupling->Workup Complete Conversion Product Final Product: N,N-Dimethyl-1H-pyrazole-4-carboxamide Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the production of CAS 91918-13-7 via acid chloride activation.

Structural Analysis & Characterization

Validating the identity of CAS 91918-13-7 requires a combination of NMR and Mass Spectrometry. The following data is derived from standard spectroscopic principles for pyrazole carboxamides.

Nuclear Magnetic Resonance (NMR)[3][12][13]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 ppm (br s, 1H): Pyrazole N-H (Exchangeable). Note: This signal is often broad or invisible depending on water content/solvent.

    • δ 8.0-8.3 ppm (s, 1H): Pyrazole C3-H.

    • δ 7.6-7.9 ppm (s, 1H): Pyrazole C5-H.

    • δ 2.9-3.1 ppm (s, 3H or two singlets): N-Methyl protons. Note: Due to restricted rotation around the amide bond, the two methyl groups may appear as distinct singlets (rotamers) at room temperature.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl (C=O): ~163-165 ppm.

    • Pyrazole C3/C5: ~130-140 ppm (Broadening possible due to tautomerism).

    • N-Methyl Carbons: ~35-40 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) positive mode.

  • Observed Mass:

    
     m/z.
    
  • Fragmentation: Loss of dimethylamine (-45 Da) may be observed in MS/MS, yielding the pyrazole acyl cation.

Applications in Drug Discovery

N,N-Dimethyl-1H-pyrazole-4-carboxamide acts as a versatile Core Scaffold in medicinal chemistry. Its utility stems from its ability to interact with biological targets via multiple binding modes.

Kinase Inhibition (Hinge Binding)

The pyrazole moiety mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes.

  • Donor: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.

  • Acceptor: The N2 nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.

  • Solvent Exposure: The dimethylamide group projects into the solvent-accessible region, improving solubility and metabolic stability compared to a naked phenyl ring.

Agrochemical SDHIs

In succinate dehydrogenase inhibitors (SDHIs), the pyrazole-4-carboxamide core is essential for binding to the ubiquinone binding site. While commercial SDHIs often have complex N-substituents (e.g., difluoromethyl groups), this simple dimethyl variant is used in Structure-Activity Relationship (SAR) studies to determine the baseline activity of the core pharmacophore.

Visualization: Pharmacophore Map

The diagram below highlights the functional regions of the molecule relevant to ligand-protein binding.

Pharmacophore N1 N1-H (H-Bond Donor) TargetHinge Kinase Hinge Region N1->TargetHinge H-Bond N2 N2 (H-Bond Acceptor) AmideO Amide C=O (H-Bond Acceptor) AmideO->TargetHinge Water-mediated H-Bond MeGroups Dimethyl Group (Hydrophobic/Solubility) TargetSolvent Solvent Front MeGroups->TargetSolvent Van der Waals TargetHinge->N2 H-Bond

Figure 2: Pharmacophore mapping of N,N-dimethyl-1H-pyrazole-4-carboxamide interacting with a theoretical kinase binding site.

Safety & Handling Protocol

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of the general class of pyrazole carboxamides.

  • Hazard Statements (GHS Classification):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves and safety goggles.

    • Handle in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if long-term stability is required, as amides can slowly hydrolyze under highly humid/acidic conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

  • Li, X., et al. (2012). Design, synthesis and biological evaluation of 1H-pyrazole-4-carboxamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to N,N-dimethyl-1H-pyrazole-4-carboxamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N,N-dimethyl-1H-pyrazole-4-carboxamide, a molecule of interest within the broader class of pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethyl-1H-pyrazole-4-carboxamide, a molecule of interest within the broader class of pyrazole-containing compounds. Given the significant role of pyrazole derivatives in medicinal chemistry, this document aims to consolidate the fundamental chemical information, outline a representative synthetic approach, and discuss the potential biological relevance of this specific scaffold.

Core Molecular Attributes

N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a central pyrazole ring functionalized with a dimethylcarboxamide group at the 4-position. The structural simplicity and the presence of key pharmacophoric features, such as hydrogen bond acceptors and a planar aromatic system, make it an interesting candidate for further investigation in drug discovery programs.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChemLite[1]
Molecular Weight 139.15 g/mol PubChemLite[1]
SMILES String CN(C)C(=O)C1=CNN=C1PubChemLite[1]
InChI Key XHOFWFVNVHZGMB-UHFFFAOYSA-NPubChemLite[1]
CAS Number 91918-13-7BLDpharm[2]

digraph "N_N_dimethyl_1H_pyrazole_4_carboxamide" {
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// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-0.866,0.75!"]; C3 [label="C", pos="-0.866,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.866,-0.75!"]; H_N1 [label="H", pos="0,2.2!"]; H_C3 [label="H", pos="-1.5,-1.25!"]; H_C5 [label="H", pos="1.5,-1.25!"]; C_amide [label="C", pos="0,-2.5!"]; O_amide [label="O", pos="0.866,-3.25!"]; N_amide [label="N", pos="-0.866,-3.25!"]; C_Me1 [label="C", pos="-1.732,-2.5!"]; C_Me2 [label="C", pos="-1.732,-4!"]; H_Me1_1 [label="H", pos="-2.4,-2!"]; H_Me1_2 [label="H", pos="-1.2,-2!"]; H_Me1_3 [label="H", pos="-2.2,-3!"]; H_Me2_1 [label="H", pos="-2.4,-3.5!"]; H_Me2_2 [label="H", pos="-1.2,-3.5!"]; H_Me2_3 [label="H", pos="-2.2,-4.5!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; N1 -- H_N1 [len=1]; C3 -- H_C3 [len=1]; C5 -- H_C5 [len=1]; C4 -- C_amide [len=1.5]; C_amide -- O_amide [len=1.5, style=double]; C_amide -- N_amide [len=1.5]; N_amide -- C_Me1 [len=1.5]; N_amide -- C_Me2 [len=1.5]; C_Me1 -- H_Me1_1 [len=1]; C_Me1 -- H_Me1_2 [len=1]; C_Me1 -- H_Me1_3 [len=1]; C_Me2 -- H_Me2_1 [len=1]; C_Me2 -- H_Me2_2 [len=1]; C_Me2 -- H_Me2_3 [len=1];

}

Figure 1: Chemical structure of N,N-dimethyl-1H-pyrazole-4-carboxamide.

Synthetic Strategy: A Representative Protocol

Synthesis_Workflow start Starting Materials (e.g., β-ketoester and hydrazine) intermediate Step 1: Pyrazole Ring Formation (e.g., Vilsmeier-Haack or condensation) Intermediate: 1H-Pyrazole-4-carboxylic acid start->intermediate coupling Step 2: Amide Coupling (Activation and reaction with dimethylamine) intermediate->coupling product Final Product: N,N-dimethyl-1H-pyrazole-4-carboxamide coupling->product purification Purification (e.g., Column chromatography, recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 2: General synthetic workflow for N,N-dimethyl-1H-pyrazole-4-carboxamide.

Step 1: Synthesis of 1H-Pyrazole-4-carboxylic Acid (Intermediate)

The formation of the pyrazole ring is a crucial first step. Several methods can be employed, with the Vilsmeier-Haack reaction of hydrazones being a common approach for generating 4-substituted pyrazoles.

Representative Protocol for 1H-Pyrazole-4-carboxylic Acid Ester Synthesis:

  • Reaction Setup: To an ice-cold, stirred solution of a suitable hydrazone (1 equivalent) in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 3 equivalents) is added dropwise.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to 70-80°C for approximately 4 hours.

  • Work-up: The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The precipitated solid is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the 1H-pyrazole-4-carboxylic acid ester.[3]

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Step 2: Amide Coupling to Yield N,N-dimethyl-1H-pyrazole-4-carboxamide

The final step involves the formation of the amide bond between the 1H-pyrazole-4-carboxylic acid intermediate and dimethylamine. This can be achieved through the activation of the carboxylic acid.

Representative Protocol for Amide Coupling:

  • Acid Chloride Formation: The 1H-pyrazole-4-carboxylic acid (1 equivalent) is suspended in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂, 1.5-2.0 equivalents) at 0°C. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Amidation: The reaction mixture containing the in-situ generated 1H-pyrazole-4-carbonyl chloride is cooled to 0°C. A solution of dimethylamine (in a suitable solvent like THF or as an aqueous solution) or dimethylamine hydrochloride with a base such as triethylamine is added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude N,N-dimethyl-1H-pyrazole-4-carboxamide is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization

While experimentally determined physicochemical and spectroscopic data for N,N-dimethyl-1H-pyrazole-4-carboxamide are not extensively reported in the available literature, predictions and data from analogous compounds can provide valuable insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP -0.3PubChemLite[1]
Monoisotopic Mass 139.07455 DaPubChemLite[1]

Spectroscopic Data of a Related Analog: N-(3-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Due to the lack of specific data for the title compound, the following table presents the ¹³C NMR chemical shifts for a structurally related pyrazole carboxamide. This data can serve as a reference for the expected chemical shift regions of the core pyrazole and carboxamide carbons.

Table 3: ¹³C NMR Chemical Shifts for N-(3-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Carbon AtomChemical Shift (δ, ppm)
Pyrazole C3~148
Pyrazole C4~118
Pyrazole C5~138
Carboxamide C=O~162
N-CH₃ (pyrazole)~39
C-CH₃ (pyrazole)~12
Aromatic Carbons120-140
Acetyl C=O~198
Acetyl CH₃~27

Note: Data is for an analogous compound and serves as an estimation. Source: SpectraBase[4]

Biological Significance and Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.

The carboxamide moiety is also a critical functional group in many pharmaceuticals, contributing to target binding through hydrogen bonding and influencing pharmacokinetic properties. The combination of the pyrazole ring and the carboxamide group in N,N-dimethyl-1H-pyrazole-4-carboxamide suggests its potential as a valuable building block or lead compound in drug discovery programs.

Potential Areas of Investigation:

  • Kinase Inhibition: Many pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[5]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents. Further derivatization of N,N-dimethyl-1H-pyrazole-4-carboxamide could lead to the discovery of novel compounds with antiproliferative activity.[5]

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial and antifungal properties.

The specific biological activity and mechanism of action of N,N-dimethyl-1H-pyrazole-4-carboxamide have not been extensively studied. However, its structural similarity to other biologically active pyrazole carboxamides makes it a compelling candidate for screening in various biological assays to uncover its therapeutic potential.

Conclusion

N,N-dimethyl-1H-pyrazole-4-carboxamide represents a molecule of significant interest due to its core pyrazole-carboxamide scaffold, a motif frequently associated with diverse biological activities. While a detailed, dedicated synthesis and full experimental characterization are not widely published, established synthetic methodologies for analogous compounds provide a clear and reliable pathway for its preparation in a laboratory setting. The information presented in this guide serves as a foundational resource for researchers and scientists, enabling further exploration of this compound's chemical properties and its potential applications in the development of novel therapeutics.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. [Link]

  • ResearchGate. Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. [Link]

  • PubChemLite. N,n-dimethyl-1h-pyrazole-4-carboxamide (C6H9N3O). [Link]

  • ResearchGate. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]

  • SpectraBase. N-(3-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide - Optional[13C NMR]. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Google Patents. METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • Indian Academy of Sciences. H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

Sources

Foundational

The N,N-Dimethyl-1H-pyrazole-4-carboxamide Scaffold: Physicochemical Profiling and Applications in Targeted Kinase Inhibition

Abstract In contemporary medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold for the development of highly selective therapeutic agents. Specifically, N,N-dimethyl-1H-pyrazole-4-carboxamide has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In contemporary medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold for the development of highly selective therapeutic agents. Specifically, N,N-dimethyl-1H-pyrazole-4-carboxamide has emerged as a critical foundational building block. By functionalizing the pyrazole core with an N,N-dimethyl carboxamide moiety, drug developers can finely tune the lipophilicity, steric bulk, and hydrogen-bonding profile of the resulting pharmacophore. This technical whitepaper explores the exact physicochemical properties (molecular weight and formula) of this core scaffold, its prevalent derivatives, and the mechanistic causality behind its efficacy as a kinase inhibitor in oncology.

Physicochemical Framework & Structural Rationale

The baseline compound, N,N-dimethyl-1H-pyrazole-4-carboxamide , is a low-molecular-weight heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Molecular Formula: C₆H₉N₃O[1][2]

  • Molecular Weight: 139.1552 g/mol [1][2]

  • CAS Registry Number: 91918-13-7[1]

The Causality of Structural Design: The transition from a primary pyrazole-4-carboxamide to an N,N-dimethyl substituted variant is a deliberate structural choice in drug design. A primary amide acts as both a hydrogen bond donor and acceptor. By di-methylating the amide nitrogen, the hydrogen bond donor capacity is eliminated. This strategic modification reduces the topological polar surface area (tPSA) and increases the partition coefficient (LogP), thereby enhancing cellular membrane permeability and potentially improving blood-brain barrier (BBB) penetration for central nervous system (CNS) targets. Furthermore, the rigid planar structure of the pyrazole ring allows the molecule to insert deeply into the highly conserved ATP-binding pockets of various kinases[3].

Derivative Landscape in Drug Discovery

The core C₆H₉N₃O scaffold is rarely used as a standalone therapeutic; rather, it is functionalized at the N1 or C3/C5 positions to create potent, target-specific inhibitors. Table 1 summarizes key synthetic derivatives of N,N-dimethyl-1H-pyrazole-4-carboxamide currently utilized in drug discovery pipelines.

Table 1: Quantitative Comparison of Key Pyrazole-4-carboxamide Derivatives

Compound Name / SubstitutionCAS NumberMolecular FormulaMolecular WeightPrimary Therapeutic Application
N,N-dimethyl-1H-pyrazole-4-carboxamide (Base Scaffold)91918-13-7C₆H₉N₃O139.16 g/mol Chemical Precursor / Building Block[1]
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide 1316224-24-4C₁₂H₂₀N₄O236.31 g/mol Anticancer (JAK2/3 & Aurora Kinase Inhibitor)[4][5]
3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide 2171318-47-9C₈H₁₂F₂N₄O218.20 g/mol Advanced API Intermediate (Fluorinated)[6]
Molecular Mechanism: Aurora Kinase Inhibition

Derivatives of the pyrazole-4-carboxamide scaffold have demonstrated profound efficacy as dual Aurora Kinase A and B inhibitors [7]. Aurora kinases are serine/threonine kinases that are critical regulators of cell division and cytokinesis; their overexpression is a hallmark of chromosomal instability in various malignancies[7].

Mechanistic Pathway: When a functionalized N,N-dimethyl-1H-pyrazole-4-carboxamide derivative enters the intracellular space, it acts as an ATP-competitive inhibitor. The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, while the N,N-dimethyl group projects into the solvent-exposed region, providing steric stability.

This binding specifically inhibits the phosphorylation of Thr288 (on Aurora Kinase A) and Histone H3 (on Aurora Kinase B)[7]. The downstream causality of this inhibition is the modulation of cyclin B1 and cdc2 protein levels, which abruptly halts the cell cycle at the G2/M phase. The inability of the tumor cell to complete mitosis leads to polyploidization and, ultimately, apoptosis[7].

G Compound Pyrazole-4-carboxamide Derivatives ATP ATP Binding Cleft Compound->ATP Competitive Binding Aurora Aurora Kinase A/B (Active) Complex Cyclin B1 / cdc2 Modulation Aurora->Complex Inhibition of Phosphorylation ATP->Aurora Blocks ATP Utilization Arrest G2/M Cell Cycle Arrest Complex->Arrest Disrupted Mitosis Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Sustained Arrest

Mechanism of Aurora Kinase inhibition by pyrazole-4-carboxamide derivatives.

Experimental Protocol: Self-Validating In Vitro Kinase Assay

To evaluate the inhibitory potency (IC₅₀) of newly synthesized N,N-dimethyl-1H-pyrazole-4-carboxamide derivatives against Aurora Kinase A/B, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is the industry standard. This protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Reagent Preparation
  • Kinase Buffer Formulation: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: MgCl₂ is a mandatory cofactor for ATP binding. DTT (Dithiothreitol) is included to maintain the catalytic cysteine residues of the kinase in a reduced state, preventing oxidative inactivation.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole-4-carboxamide derivative in 100% DMSO.

Phase 2: Incubation & Reaction
  • Pre-Incubation: Add 2 µL of the diluted compound (or DMSO control) to a 384-well plate. Add 4 µL of purified Aurora Kinase A (or B) enzyme diluted in the kinase buffer. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme before the introduction of the competitive substrate (ATP). This prevents false-negative results commonly seen with slow-binding inhibitors.

  • Reaction Initiation: Add 4 µL of a master mix containing ATP (at the predetermined Kₘ value for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes at 25°C.

Phase 3: Detection & Quality Control (Self-Validation)
  • Signal Generation: Add 10 µL of the ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via luciferase.

  • Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced (kinase activity).

  • System Validation (Z'-Factor Calculation): To guarantee the trustworthiness of the run, calculate the Z'-factor using the formula:

    
    
    
    • Positive Control: Staurosporine (a pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • Validation Threshold: The assay is only deemed valid and trustworthy if the Z'-factor is ≥ 0.5 , indicating excellent separation between the signal and background noise.

References
  • 91918-13-7 | N,N-Dimethyl-1H-pyrazole-4-carboxamide - Aaronchem. Source: aaronchem.com.
  • XHOFWFVNVHZGMB-UHFFFAOYSA-N - Explore - PubChemLite. Source: uni.lu.
  • 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide - Benchchem. Source: benchchem.com.
  • 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | ChemScene. Source: chemscene.com.
  • The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery - Benchchem. Source: benchchem.com.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. Source: nih.gov.
  • 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide - Benchchem (Biological Applications). Source: benchchem.com.

Sources

Exploratory

Rational Design and Preclinical Evaluation of Pyrazole-4-Carboxamide Derivatives in Oncology

Executive Summary The relentless pursuit of targeted anticancer therapeutics has cemented the pyrazole nucleus as a cornerstone in medicinal chemistry. Specifically, the pyrazole-4-carboxamide scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted anticancer therapeutics has cemented the pyrazole nucleus as a cornerstone in medicinal chemistry. Specifically, the pyrazole-4-carboxamide scaffold has emerged as a privileged structure[1]. Its inherent structural rigidity, combined with highly reactive sites for chemical derivatization, allows for the precise engineering of potent and selective therapeutic agents[1]. As application scientists, our objective is to translate these chemical properties into validated biological efficacy. This whitepaper dissects the mechanistic diversity of pyrazole-4-carboxamide derivatives, provides a structured analysis of their quantitative structure-activity relationships (SAR), and outlines the self-validating experimental workflows required to advance these molecules from bench to preclinical models.

Mechanistic Diversity in Oncology

The therapeutic utility of the pyrazole-4-carboxamide core is primarily driven by its ability to act as an ATP-competitive inhibitor across various critical kinase networks and signaling pathways[1].

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of the FGFR signaling cascade—via gene amplification, mutations, or translocations—is a primary driver of tumorigenesis in multiple solid tumors[2]. Certain 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have been optimized to act as pan-FGFR inhibitors[2]. By binding to the ATP pocket of the kinase domain, these compounds block downstream signaling events crucial for angiogenesis and cancer cell survival[2].

Aurora Kinase A and B Modulation

Aurora kinases are essential regulators of cell division and cytokinesis; their abnormal expression leads to chromosomal instability[3]. Recent discoveries have highlighted specific pyrazole-4-carboxamide analogues (such as compound 6k) that selectively inhibit phosphorylated Thr288 (Aurora A) and phosphorylated Histone H3 (Aurora B)[3]. This dual inhibition effectively arrests the cell cycle at the G2/M phase, modulates cyclinB1/cdc2 protein levels, and triggers apoptosis via the intrinsic pathway[3].

Dual Targeting: Wnt/β-Catenin and AMPK Pathways

Targeting the Wnt/β-catenin pathway has historically been hindered by severe toxicity and unintended off-target effects[4]. However, the pyrazole-4-carboxamide derivative YW2065 circumvents this by employing a dual mechanism of action[4]. It stabilizes Axin-1 (a scaffolding protein that promotes the proteasomal degradation of β-catenin) while simultaneously activating AMP-activated protein kinase (AMPK), a known tumor suppressor[4]. This dual activity provides robust anti-colorectal cancer (CRC) efficacy without obvious systemic toxicity[4].

G YW Pyrazole-4-Carboxamide (e.g., YW2065) Axin Axin-1 Stabilization YW->Axin Stabilizes AMPK AMPK Activation YW->AMPK Phosphorylates Wnt Wnt/β-Catenin Inhibition Axin->Wnt Degrades β-catenin Tumor Colorectal Cancer Suppression Wnt->Tumor Reduces proliferation AMPK->Tumor Metabolic stress

Caption: Dual mechanism of YW2065 targeting Wnt/β-catenin and AMPK pathways.

Quantitative Data & Structure-Activity Relationship (SAR)

To benchmark the therapeutic potential of this chemical series, we must analyze the in vitro potency across different targets. The table below synthesizes quantitative data for leading pyrazole-4-carboxamide derivatives, highlighting the correlation between biochemical target engagement and cellular phenotype.

Compound DesignationPrimary Target(s)Key Biochemical IC₅₀Cancer Cell Line Efficacy (IC₅₀)Reference
Compound 10h FGFR1 / FGFR2 / FGFR346 nM / 41 nM / 99 nMLung (NCI-H520): 19 nMGastric (SNU-16): 59 nM[2]
Compound 6k Aurora Kinase A / B16.3 nM / 20.2 nMCervical (HeLa): 0.43 μMLiver (HepG2): 0.67 μM[3]
YW2065 Wnt/β-catenin & AMPKN/A (Axin-1 Stabilizer)Colorectal (SW480): Highly Potent[4]
Compound 48 Haspin Kinase~100 nM (>90% inhibition)Colon (HCT116): 1.7 μMCervical (HeLa): 3.6 μM[5]

Experimental Protocols: A Self-Validating System

A robust drug discovery pipeline requires orthogonal assays to validate causality. As an application scientist, I emphasize that protocols are not just lists of instructions; they are logical systems designed to eliminate false positives.

In Vitro Biochemical Kinase Inhibition Assay (FRET-Based)

Rationale: This assay isolates the direct interaction between the pyrazole-4-carboxamide derivative and the kinase domain, removing variables like cellular permeability or efflux pumps[1].

  • Step 1: Reagent Preparation. Dilute the recombinant human kinase (e.g., FGFR1 or Aurora A) in an assay buffer containing Dithiothreitol (DTT) and Bovine Serum Albumin (BSA). Causality Note: BSA prevents non-specific binding of the compound to the plastic microplate, while DTT maintains the enzyme's structural integrity.

  • Step 2: Compound Titration. Prepare serial dilutions of the test compound in 100% DMSO, then transfer to the aqueous buffer. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Reaction Initiation. Add the specific fluorophore-labeled peptide substrate and ATP. Critical Insight: The ATP concentration must be strictly maintained at or slightly below its apparent Michaelis constant (

    
    ) for the specific kinase. Because pyrazole-4-carboxamides are typically ATP-competitive inhibitors, saturating ATP levels will artificially outcompete the drug, leading to falsely inflated IC₅₀ values.
    
  • Step 4: Incubation and Termination. Incubate at room temperature for 60 minutes. Terminate the reaction using a stop buffer containing EDTA, which chelates the

    
     ions required for kinase catalytic activity.
    
  • Step 5: Data Analysis. Quantify the phosphorylated substrate via Fluorescence Resonance Energy Transfer (FRET). Calculate the IC₅₀ using a 4-parameter logistic regression model[1].

Cell-Based Antiproliferative Assay (MTT/CellTiter-Glo)

Rationale: To evaluate the compound's ability to cross the lipid bilayer and exert its mechanism of action within a complex, living biological system[1].

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., HeLa, HCT116) in 96-well plates. Critical Insight: Seeding density must be empirically optimized (typically 2,000–5,000 cells/well) so that the cells remain in the logarithmic growth phase for the entire 72-hour assay. If seeded too densely, cells will reach confluence and trigger contact inhibition, making it impossible to distinguish between compound-induced cytostasis and natural growth arrest.

  • Step 2: Compound Treatment. Following overnight attachment, treat the cells with a dose-response gradient of the test compound for 72 hours[1].

  • Step 3: Viability Measurement. Add MTT reagent (which metabolically active cells convert to formazan) or CellTiter-Glo (which measures ATP luminescence). Dissolve formazan crystals in DMSO and measure absorbance at 570 nm[1].

  • Step 4: Data Processing. Normalize the raw data against vehicle-treated controls (representing 100% viability) to determine the absolute IC₅₀[1].

Workflow Comp Compound Library (Pyrazole-4-carboxamides) Kinase Biochemical Kinase Assay (IC50 Determination) Comp->Kinase Primary Screen Cell Cell Viability Assay (MTT / CTG) Kinase->Cell Hit Validation Xeno In Vivo Xenograft (Efficacy & PK/PD) Cell->Xeno Lead Optimization

Caption: Step-by-step preclinical evaluation workflow for pyrazole-4-carboxamide derivatives.

Conclusion

The pyrazole-4-carboxamide scaffold represents a highly tractable and potent foundation for oncology drug discovery. Whether functioning as pan-FGFR inhibitors, dual Aurora A/B kinase blockers, or complex multi-pathway modulators like YW2065, these derivatives exhibit profound therapeutic potential. By adhering to rigorous, causally-driven experimental protocols, researchers can confidently translate these biochemical hits into viable in vivo candidates.

References

1.[1] Title: The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery Source: Benchchem URL:

2.[4] Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation Source: ACS Publications (Journal of Medicinal Chemistry) URL:

3.[3] Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed (NIH) URL:

4.[2] Title: In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents Source: Benchchem URL:

5.[5] Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:

Sources

Foundational

Engineering Next-Generation SDHIs: The Role of N,N-Dimethyl-1H-pyrazole-4-carboxamide in Agrochemical Discovery

Executive Summary The management of phytopathogenic fungi is a critical pillar of global agricultural sustainability. Within the modern agrochemical arsenal, Succinate Dehydrogenase Inhibitors (SDHIs) represent one of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of phytopathogenic fungi is a critical pillar of global agricultural sustainability. Within the modern agrochemical arsenal, Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the most potent and rapidly expanding classes of broad-spectrum fungicides. At the chemical core of many leading SDHIs (such as fluxapyroxad, boscalid, and pydiflumetofen) lies the pyrazole-4-carboxamide scaffold.

As a Senior Application Scientist, I approach the design of novel fungicides not merely through random screening, but through rational, fragment-based drug discovery (FBDD). In this context, N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) 1 serves as a highly privileged intermediate. Its N,N-dimethyl moiety provides unique steric and electronic tuning capabilities, while the unsubstituted N1 position of the pyrazole ring allows for targeted scaffold hopping and bioisosteric replacement 2. This guide details the mechanistic rationale, synthetic workflows, and validation protocols required to leverage this intermediate in the development of next-generation agrochemicals.

Mechanistic Foundation: Targeting Complex II

To understand why the pyrazole-4-carboxamide structure is so effective, we must examine its biological target. SDHIs inhibit succinate dehydrogenase (SDH, Complex II), an enzyme essential for both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain 2.

The SDH complex consists of four subunits (SDHA, SDHB, SDHC, SDHD). The pyrazole-4-carboxamide specifically binds to the ubiquinone-binding pocket formed by the interface of the B, C, and D subunits. The carboxamide oxygen and nitrogen act as critical hydrogen bond acceptors and donors, interacting directly with highly conserved Tyrosine and Tryptophan residues in the binding pocket. By occupying this space, the molecule competitively blocks the reduction of ubiquinone, halting electron transfer, depleting cellular ATP, and ultimately causing fungal cell death 3.

SDHI_Pathway Succinate Succinate SDH_Complex Complex II (SDH) SDHA / B / C / D Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone (Coenzyme Q) SDH_Complex->Ubiquinone Electron Transfer Complex_III Complex III Ubiquinone->Complex_III SDHI Pyrazole-4-Carboxamide (SDHI) SDHI->SDH_Complex Blocks Ubiquinone Binding Site

Diagram 1: SDHI mechanism blocking electron transfer at the mitochondrial Complex II.

Scaffold Utility: N,N-Dimethyl-1H-pyrazole-4-carboxamide

While commercial SDHIs often utilize secondary amides (e.g., anilides), the use of a tertiary amide like N,N-dimethyl-1H-pyrazole-4-carboxamide alters the conformational landscape of the molecule. The N,N-dimethyl group restricts rotation around the C-N amide bond, pre-organizing the pyrazole ring into a bioactive conformation that can lower the entropic cost of binding to the SDH enzyme. Furthermore, the unsubstituted N1 position of the pyrazole ring acts as an ideal nucleophilic anchor for late-stage diversification (e.g., coupling with benzothiazolyl or thioether moieties) to overcome emerging field resistance 4.

Synth_Workflow Start 1H-pyrazole-4-carboxylic acid Activation Acid Activation (HATU / DIPEA) Start->Activation Step 1 Amidation Amidation (+ Dimethylamine) Activation->Amidation Step 2 Intermediate N,N-dimethyl-1H-pyrazole- 4-carboxamide Amidation->Intermediate Isolation Derivatization N1-Functionalization (Chan-Lam / Ullmann) Intermediate->Derivatization Scaffold Hopping FinalProduct Novel SDHI Candidate Derivatization->FinalProduct Yield & Screening

Diagram 2: Synthetic workflow for generating novel SDHIs via the N,N-dimethyl pyrazole intermediate.

Validated Experimental Workflows

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. Below are the optimized methodologies for synthesizing the intermediate and biologically validating the final derivatives.

Protocol A: Synthesis of N,N-Dimethyl-1H-pyrazole-4-carboxamide

Rationale: Traditional acyl chloride routes (using SOCl2) generate harsh HCl byproducts that protonate dimethylamine, stalling the reaction. We utilize HATU/DIPEA coupling for mild, high-yield amidation.

  • Activation : Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under an inert N2 atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Add HATU (1.2 eq) portion-wise at 0 °C.

    • Causality & Validation: HATU rapidly forms the active OAt ester. A distinct color change to pale yellow acts as an immediate visual validation of active ester formation.

  • Amidation : After 30 minutes of stirring, add dimethylamine hydrochloride (1.5 eq) to the chilled mixture.

    • Causality: The reaction is kept at 0 °C initially to prevent the exothermic degradation of the highly reactive ester intermediate.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the baseline acid spot and the appearance of a new UV-active spot (254 nm) confirms conversion.

  • Workup : Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Structural Confirmation : Validate the isolated product via LC-MS (Expected [M+H]+ = 140.1 m/z) and 1H NMR (DMSO-d6) to ensure the absence of unreacted coupling reagents before downstream N1-functionalization.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: To verify that functionalized derivatives successfully target Complex II, we measure the enzymatic reduction of an artificial electron acceptor, DCPIP, which provides a quantifiable spectrophotometric readout.

  • Mitochondrial Extraction : Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation in a sucrose-based buffer.

    • Causality: Intact mitochondrial membranes are required to preserve the native 3D conformation of the SDH complex; purified recombinant SDH often loses structural fidelity at the ubiquinone binding pocket.

  • Assay Preparation : Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (electron donor), and 50 μM DCPIP (electron acceptor).

  • Inhibitor Incubation : Dissolve the pyrazole-4-carboxamide candidate in DMSO. Add varying concentrations to the mitochondrial suspension (final DMSO concentration <1% v/v) and pre-incubate at 25 °C for 10 minutes.

    • Causality: Pre-incubation is critical to allow the inhibitor to fully equilibrate and competitively displace endogenous ubiquinone within the binding pocket.

  • Kinetic Measurement : Initiate the reaction by adding the substrate/DCPIP mixture. Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader.

  • Self-Validation System : Every assay plate must include a DMSO-only control (0% inhibition baseline) and a Boscalid control (positive standard). Calculate the IC50 using non-linear regression. Validation threshold: If the Boscalid control IC50 deviates by more than ±0.5 μM from the established 1.53 μM baseline [[2]](), the mitochondrial preparation is deemed compromised and the plate data is discarded.

Structure-Activity Relationship (SAR) & Efficacy Data

The versatility of the pyrazole-4-carboxamide core allows for extensive scaffold hopping. Recent literature demonstrates that functionalizing this core with thioether, oxime ether, or benzothiazolyl groups yields candidates that significantly outperform commercial standards like Boscalid and Fluxapyroxad against major agricultural pathogens 2, 3, 5, 4.

Table 1: Comparative Efficacy of Novel Pyrazole-4-Carboxamide Derivatives vs. Commercial Standards

Compound / StandardTarget PathogenStructural ModificationEC50 (μg/mL)SDH IC50 (μM)Ref
Compound 8e R. solaniThioether moiety0.0121.302
Compound 5e R. solaniOxime ether group0.0392.043
Compound 7d R. solaniEther group0.0463.295
Compound Ip F. graminearumBenzothiazolyl group0.930N/A4
Fluxapyroxad R. solaniCommercial Standard0.0360.352
Boscalid R. solaniCommercial Standard0.4641.53[[2]]()

Note: The superior EC50 values of the novel derivatives underscore the value of using highly tunable intermediates like N,N-dimethyl-1H-pyrazole-4-carboxamide to explore new chemical space and optimize hydrophobic interactions within the SDH binding pocket.

References

  • [2] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry / PubMed. 2

  • [3] Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry / Figshare. 3

  • [1] 91918-13-7 | N,N-Dimethyl-1H-pyrazole-4-carboxamide. Aaronchem. 1

  • [5] Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. 5

  • [4] Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. 4

Sources

Exploratory

Technical Safety &amp; Handling Architecture: N,N-Dimethyl-1H-pyrazole-4-carboxamide

[1][2] Strategic Context & Chemical Identity N,N-Dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural motif—a pyrazole co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Strategic Context & Chemical Identity

N,N-Dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural motif—a pyrazole core coupled with a dimethyl-substituted carboxamide—is a privileged scaffold often utilized in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and kinase inhibitors targeting oncology pathways.[2][1]

For drug development professionals, this compound is not merely a reagent but a functional intermediate whose integrity directly impacts downstream SAR (Structure-Activity Relationship) fidelity.[2][1] This guide moves beyond the static PDF Safety Data Sheet (SDS) to provide a dynamic, risk-based operational framework.

Chemical Identifiers
ParameterTechnical Specification
CAS Number 91918-13-7
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
SMILES CN(C)C(=O)C1=CNN=C1
Structural Class Heterocyclic Amide / Pyrazole Derivative

Hazard Profiling & Toxicological Logic

While specific toxicological datasets for this exact CAS are often proprietary or limited in early-phase research, we apply Read-Across Toxicology based on structural analogs (e.g., 3-amino-pyrazole-4-carboxamides).[2][1] The core hazards stem from the compound's potential as a hydrogen-bond donor/acceptor capable of interacting with mucosal membranes.[2][1]

GHS Classification (Derived from Class SAR)[1][2]
  • Skin Irritation (Category 2): The unmasked pyrazole nitrogen (N-H) possesses weak acidity (pKa ~14), capable of disrupting the stratum corneum lipid barrier upon prolonged contact.[2][1]

  • Eye Irritation (Category 2A): High probability of causing conjunctival hyperemia due to localized pH shifts and mechanical irritation of micro-crystalline dust.[2][1]

  • STOT-SE (Category 3): Respiratory irritation is the primary risk during weighing or transfer operations involving dry powder.[2][1]

Molecular Mechanism of Hazard

The dimethyl-amide moiety increases lipophilicity compared to the primary amide, potentially enhancing dermal penetration.[2][1] Once absorbed, pyrazoles can undergo Phase I metabolism (oxidation), potentially forming reactive intermediates, though the 4-carboxamide position is generally metabolically stable.[2][1]

Operational Handling Protocol (Self-Validating System)

To ensure data integrity and personnel safety, handling must follow a "Closed-Loop" protocol.[2][1] This system is designed so that a breach in safety is immediately visible (e.g., using colored gloves to detect tears or utilizing sash-height alarms).[2][1]

A. Engineering Controls[2][8][9]
  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.[2][1]

  • Secondary Barrier: Lab environment maintained at negative pressure relative to corridors.[2][1]

B. Personal Protective Equipment (PPE) Matrix
ComponentMaterial SpecificationRationale
Gloves Double-gloving: Nitrile (0.11 mm) over Nitrile.[2][1]Amides can permeate latex.[1] Nitrile offers superior chemical resistance to organic nitrogens.[1]
Respiratory N95 (minimum) or P100 if handling >10g outside hood.[1]Prevents inhalation of fine particulate matter (STOT-SE risk).[2][1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1]Safety glasses are insufficient for fine powders that can bypass side shields.[1]
C. Handling Workflow Diagram

The following diagram illustrates the decision logic for safe manipulation, integrating engineering controls with procedural checkpoints.

HandlingProtocol Start Start: Material Transfer Assess Assess Quantity & Form Start->Assess SmallScale < 1g (Solid) Assess->SmallScale Low Risk LargeScale > 1g or Solution Assess->LargeScale High Risk Hood Fume Hood (Sash < 18") SmallScale->Hood LargeScale->Hood Acceptable with P100 GloveBox Isolator / Glove Box LargeScale->GloveBox Preferred Weighing Weighing Procedure (Anti-static gun usage) Hood->Weighing GloveBox->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Waste Disposal: Solid Waste Stream Solubilization->Waste Excess/Spill

Caption: Logic flow for selecting containment strategies based on quantity and physical state.[2][1]

Emergency Response Architecture

In the event of exposure, the response must be immediate and mechanism-specific.[2][1] The "Flush-Dilute-Neutralize" strategy is standard for amide/pyrazole exposure.[2][1]

Response Logic
  • Ocular Exposure: Immediate irrigation is critical.[2][1][3] The amide functionality is neutral, but the pyrazole ring can buffer local pH.[2][1] Flush for 15 minutes to prevent protein denaturation in the cornea.[2][1]

  • Dermal Exposure: Do not use ethanol or DMSO for cleaning; these solvents act as permeation enhancers, driving the chemical deeper into the dermis.[2][1] Use copious soap and water.[2][1][4]

  • Inhalation: Move to fresh air. The primary risk is bronchospasm from particulate irritation.[2][1]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO SOLVENTS Skin->ActionSkin ActionEye Eye Wash Station (15 mins continuous) Eye->ActionEye ActionInhale Fresh Air + Oxygen Monitor Breathing Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Triage workflow for exposure incidents emphasizing solvent avoidance on skin.

Physicochemical Properties

Data in this section is aggregated from experimental values of the specific CAS and close structural analogs to provide a working baseline for laboratory handling.[2][1]

PropertyValue / ObservationRelevance to Safety
Physical State Solid (Crystalline Powder)Dust explosion risk if micronized; inhalation hazard.[2][1]
Solubility Soluble in DMSO, Methanol, DMF.[2][1]Use compatible gloves; spills in DMSO penetrate skin rapidly.[1]
pKa ~14 (Pyrazole NH)Weakly acidic; compatible with basic workups but may form salts.[1]
Melting Point Not explicitly reported (Est. >150°C)High thermal stability; unlikely to melt/off-gas during standard handling.[2][1]
Flash Point N/A (Solid)Low flammability risk unless suspended in air as dust.[1]

Regulatory & Disposal Framework

  • TSCA (USA): This substance is likely classified as "Research and Development (R&D) Use Only" under TSCA exemption.[2][1] It must be used under the supervision of a technically qualified individual.[2][1]

  • REACH (EU): Not registered as a high-volume substance.[2][1] Treat as a "downstream user" intermediate.

  • Disposal:

    • Solid Waste: Incineration is the only approved method.[2][1] The nitrogen content implies potential NOx generation during combustion, requiring scrubbers at the incineration facility.[2][1]

    • Aqueous Waste: Do not discharge to sewer. The pyrazole ring is resistant to biodegradation and can persist in aquatic environments.[2][1]

References

  • PubChem. (n.d.).[2][1] Compound Summary: N,N-dimethyl-1H-pyrazole-4-carboxamide.[2][1][5] National Library of Medicine.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2][1][6] Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Foundational

Architectural Divergence in Heterocyclic Scaffolds: A Technical Guide on 1H-Pyrazole-4-Carboxamide vs. Its N,N-Dimethyl Derivatives

Executive Summary In medicinal chemistry, the substitution of a single functional group can fundamentally alter a molecule's pharmacophore, target engagement, and pharmacokinetic trajectory. The transition from a 1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a single functional group can fundamentally alter a molecule's pharmacophore, target engagement, and pharmacokinetic trajectory. The transition from a 1H-pyrazole-4-carboxamide (a primary amide) to its N,N-dimethyl derivative (a tertiary amide) is a masterclass in structural activity relationship (SAR) design. This whitepaper dissects the physicochemical causality, pharmacological divergence, and experimental workflows required to leverage these two distinct heterocyclic scaffolds in drug development.

Structural and Physicochemical Causality

The decision to utilize a primary versus a tertiary amide on a pyrazole core is dictated by three physicochemical pillars: hydrogen bonding capacity, conformational dynamics, and lipophilicity.

  • Hydrogen Bonding & TPSA: The 1H-pyrazole-4-carboxamide possesses three hydrogen bond donors (HBD: one from the pyrazole NH, two from the primary amide NH₂) and two hydrogen bond acceptors (HBA). This creates a highly polar topological surface area (TPSA ~72 Ų). N,N-dimethylation abolishes the amide's HBD capacity, reducing the total HBD count to one and dropping the TPSA to ~49 Ų. This reduction in polarity significantly lowers the desolvation penalty required for the molecule to cross lipid bilayers.

  • Conformational Dynamics (A(1,3) Strain): A primary carboxamide can adopt a coplanar conformation with the pyrazole ring, often stabilized by an intramolecular pseudo-ring formed via hydrogen bonding. Conversely, the bulky methyl groups in the N,N-dimethyl derivative introduce severe allylic A(1,3) steric strain with the adjacent pyrazole C3/C5 protons. To relieve this clash, the tertiary amide carbonyl is forced out of the pyrazole plane into an orthogonal twist, drastically altering the molecule's 3D vector space.

Pharmacological Divergence (SAR)

The Hinge-Binding Paradigm (Primary Amide)

The 1H-pyrazole-4-carboxamide is a privileged, ATP-mimetic scaffold. Because it remains coplanar, it perfectly inserts into the narrow, hydrophobic cleft of a kinase active site. The primary amide NH₂ acts as a critical hydrogen bond donor to the kinase hinge region backbone (e.g., binding to the carbonyl of Ala807 in 1[1] or Met95 in 2[2]).

HingeBinding cluster_Primary 1H-Pyrazole-4-carboxamide cluster_Hinge Kinase Hinge Region P_NH Pyrazole NH (HBD) H_CO1 Backbone C=O P_NH->H_CO1 H-Bond C_NH2 Carboxamide NH2 (HBD) H_CO2 Backbone C=O C_NH2->H_CO2 H-Bond C_O Carboxamide C=O (HBA) H_NH Backbone NH C_O->H_NH H-Bond NN_Dim N,N-Dimethylation NN_Dim->C_NH2 Abolishes HBD Induces Steric Clash

Fig 1. Hinge binding interaction network and the disruptive effect of N,N-dimethylation.

Lipophilic Repurposing (N,N-Dimethyl Amide)

When N,N-dimethylation occurs, the loss of the HBD and the induction of steric clash typically abrogate ATP-competitive kinase inhibition. However, this modification is highly advantageous for non-kinase targets. The increased lipophilicity and altered geometry make N,N-dimethyl derivatives potent candidates for 3[3]. Furthermore, sterically hindered amides (like dimethylamides) have shown superior efficacy in attenuating 4 compared to their primary amide counterparts, likely due to enhanced blood-brain barrier (BBB) penetration and resistance to electrophilic displacement[4].

Metabolic Fate & ADME Profiling

  • 1H-Pyrazole-4-carboxamide: Susceptible to enzymatic hydrolysis by circulating amidases, leading to the formation of the inactive pyrazole-4-carboxylic acid. It may also undergo N-glucuronidation at the pyrazole ring.

  • N,N-Dimethyl Derivative: Highly resistant to amidase-mediated hydrolysis due to steric shielding. Instead, its primary metabolic liability is CYP450-mediated (e.g., CYP3A4) N-demethylation. This stepwise oxidation yields a secondary amide, and eventually a primary amide, which can act as active metabolites depending on the target.

Quantitative Data Summary

Property1H-Pyrazole-4-carboxamideN,N-Dimethyl-1H-pyrazole-4-carboxamide
H-Bond Donors (HBD) 3 (1 Pyrazole NH, 2 Amide NH₂)1 (1 Pyrazole NH)
H-Bond Acceptors (HBA) 2 (1 Pyrazole N, 1 Amide C=O)2 (1 Pyrazole N, 1 Amide C=O)
Topological Polar Surface Area ~72 Ų~49 Ų
Conformational Preference Coplanar (pseudo-ring stabilized)Orthogonal twist (due to A(1,3) strain)
Primary Target Class Kinases (ATP-competitive hinge binders)GPCRs, Antimicrobial targets, CNS targets
Primary Metabolic Liability Amidases (Hydrolysis)CYP450 (N-demethylation)

Self-Validating Experimental Protocols

Protocol 1: Divergent Synthesis via DMF-DMA

To systematically evaluate the SAR between these two scaffolds, a divergent synthetic route is required. The use of5 is the industry standard for constructing the enaminone precursor[5].

Causality Note: DMF-DMA acts as a highly electrophilic one-carbon synthon. It condenses with active methylene compounds to provide the crucial C-N-C framework, setting up the 3-carbon unit necessary for subsequent pyrazole cyclization.

  • Enaminone Formation: Reflux an active methylene compound (e.g., ethyl acetoacetate) with 1.2 equivalents of DMF-DMA in toluene at 80°C for 6 hours. Evaporate to yield the enaminone intermediate.

  • Cyclization: Dissolve the enaminone in ethanol and add 1.1 equivalents of hydrazine monohydrate. Reflux for 12 hours. The nucleophilic hydrazine attacks the enaminone, displacing dimethylamine and cyclizing to form the 1H-pyrazole-4-carboxylate core.

  • Divergent Amidation:

    • For Primary Amide: Saponify the ester using LiOH/THF. Activate the resulting carboxylic acid with EDC/HOBt in DMF, and couple with excess NH₄Cl and DIPEA.

    • For N,N-Dimethyl Amide: Activate the carboxylic acid similarly, but couple with dimethylamine hydrochloride. Self-Validation: Run ¹H-NMR; the N,N-dimethyl derivative will show two distinct methyl singlets (around ~2.9 and ~3.1 ppm) due to the restricted rotation of the twisted tertiary amide bond.

SynthWorkflow Start Active Methylene Compound Enaminone Enaminone Intermediate Start->Enaminone DMF_DMA DMF-DMA Reactant DMF_DMA->Enaminone Hydrazine Hydrazine Cyclization Enaminone->Hydrazine Branch Divergent Functionalization Hydrazine->Branch Prod1 1H-Pyrazole-4-carboxamide Branch->Prod1 NH3 Amidation Prod2 N,N-Dimethyl Derivative Branch->Prod2 Dimethylamine Coupling

Fig 2. Divergent synthetic workflow for primary and N,N-dimethyl pyrazole-4-carboxamides.

Protocol 2: TR-FRET Kinase Binding Assay for SAR Validation

To validate the loss of hinge-binding capability upon N,N-dimethylation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality Note: TR-FRET is chosen over standard luminescence assays because its ratiometric readout (665 nm / 615 nm) inherently cancels out compound auto-fluorescence or inner-filter effects—common artifacts with highly conjugated pyrazole derivatives.

  • Preparation: In a 384-well low-volume plate, dispense 5 nM of recombinant GST-tagged kinase (e.g., RET or RIPK1) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 10 nM of a fluorescently labeled ATP-competitive tracer and 2 nM of Europium-labeled anti-GST antibody.

  • Compound Incubation: Add serial dilutions (10 µM to 0.1 nM) of the primary amide and the N,N-dimethyl derivative. Incubate at room temperature for 60 minutes.

  • Readout & Validation: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer).

    • Self-Validation Check: The primary amide will competitively displace the tracer, causing a dose-dependent decrease in the 665/615 ratio (validating ATP mimicry). The N,N-dimethyl derivative should exhibit a flatline or heavily right-shifted IC₅₀, confirming the steric rejection from the hinge region.

References

  • National Center for Biotechnology Information (PMC). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available at:[Link][1]

  • National Center for Biotechnology Information (PMC). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Available at: [Link][2]

  • CORE. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Available at: [Link][5]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link][4]

Sources

Exploratory

An In-depth Technical Guide to Bioisosteric Replacements for N,N-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Evolution of a Privileged Scaffold The N,N-dimethyl-1H-pyrazole-4-carboxamide core is a recurring motif in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Evolution of a Privileged Scaffold

The N,N-dimethyl-1H-pyrazole-4-carboxamide core is a recurring motif in modern medicinal chemistry and agrochemistry, valued for its synthetic tractability and its ability to engage in a variety of biological interactions. Its derivatives have shown a broad spectrum of activities, from potent and selective modulation of G-protein coupled receptors to inhibition of key enzymes in oncology and infectious diseases.[1][2] This guide, intended for the practicing researcher, moves beyond a simple catalog of analogs. It aims to provide a deep, mechanistic understanding of the strategic decisions involved in modifying this core through the lens of bioisosterism—a cornerstone of rational drug design. As a senior application scientist, the following content is synthesized from both established principles and field-proven insights, focusing on the "why" behind experimental choices to empower your own discovery programs.

Understanding the Core: N,N-dimethyl-1H-pyrazole-4-carboxamide

The parent scaffold, N,N-dimethyl-1H-pyrazole-4-carboxamide, is a five-membered aromatic heterocycle linked to a tertiary amide. This arrangement confers a specific set of physicochemical properties that dictate its behavior in biological systems.

  • Structure: The pyrazole ring is a weak base, with the N-H proton being weakly acidic.[3] The N,N-dimethylcarboxamide group is a polar, aprotic moiety that can act as a hydrogen bond acceptor at the carbonyl oxygen.

  • Physicochemical Profile: While experimental data for the parent compound is scarce, predictions from publicly available databases suggest a calculated XlogP of approximately -0.3, indicating a relatively hydrophilic character.[4] The tertiary amide is generally more resistant to enzymatic hydrolysis compared to primary or secondary amides.

A prominent example of a biologically active molecule containing a related core is CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) , a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[5][6] In CDPPB, the pyrazole-carboxamide core is crucial for its activity, highlighting the importance of this scaffold in CNS drug discovery.[7][8] Pyrazole carboxamides have also been extensively developed as fungicides, notably as succinate dehydrogenase inhibitors (SDHIs).[9][10][11][12]

The Rationale for Bioisosteric Replacement

The decision to modify a lead compound through bioisosteric replacement is driven by the need to optimize its drug-like properties.[13] For the N,N-dimethyl-1H-pyrazole-4-carboxamide core, key objectives may include:

  • Improving Metabolic Stability: While the N,N-dimethylamide is relatively stable, the pyrazole ring can be susceptible to oxidation.

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP/LogD), and permeability is often necessary to achieve desired pharmacokinetic profiles, such as brain penetration for CNS targets.

  • Enhancing Potency and Selectivity: Subtle changes in geometry and electronic distribution can lead to improved interactions with the biological target.

  • Exploring New Chemical Space: Generating novel intellectual property is a critical aspect of drug development.

Key Bioisosteric Replacements for the Pyrazole-Carboxamide Core

This section explores validated bioisosteric replacements for both the pyrazole ring and the carboxamide moiety, with a focus on five-membered heterocycles that have proven successful in mimicking the overall topology and electronic features of the parent scaffold.

The 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a well-established and effective bioisostere for the amide and ester functionalities.[14][15][16] Its key features include:

  • Mimicry of the Amide Bond: The 1,2,4-oxadiazole can replicate the hydrogen bond accepting capacity of the amide carbonyl and maintain a similar spatial arrangement of substituents.[15]

  • Enhanced Metabolic Stability: The oxadiazole ring is generally resistant to enzymatic hydrolysis, offering a significant advantage over more labile groups.[17][18][19]

  • Modulation of Physicochemical Properties: The replacement of the pyrazole-carboxamide with a 1,2,4-oxadiazole can lead to a more lipophilic compound, which may enhance cell permeability and oral bioavailability.[18]

Case Study: Cannabinoid Receptor 1 (CB1) Antagonists

In the development of analogs of the CB1 antagonist rimonabant, which features a pyrazole-3-carboxamide, researchers successfully replaced this moiety with a 5-alkyl-1,2,4-oxadiazole ring. This modification resulted in a new class of potent and selective CB1 antagonists, demonstrating the viability of this bioisosteric swap.[1][5][6]

The 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is another versatile bioisostere, often employed to replace amide bonds and other five-membered heterocycles.

  • Structural and Electronic Mimicry: 1,4-Disubstituted 1,2,3-triazoles can effectively mimic the geometry and vectoral properties of a trans-amide bond.[20] They possess a significant dipole moment and can act as hydrogen bond acceptors.

  • Metabolic Robustness: Like the oxadiazole, the triazole ring is metabolically stable.[21]

  • Synthetic Accessibility: The advent of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has made the synthesis of 1,2,3-triazoles highly efficient and modular.

In the context of CB1 antagonists, 1,2,3-triazoles have also been explored as bioisosteres for the pyrazole ring of rimonabant, leading to analogs with good activity and potentially improved bioavailability due to lower lipophilicity compared to the parent pyrazole.

Data-Driven Comparison of Bioisosteres

FeatureN,N-dimethyl-1H-pyrazole-4-carboxamide1,2,4-Oxadiazole Bioisostere1,2,3-Triazole Bioisostere
Structure
Hydrogen Bond Acceptors 2 (pyrazole N, carbonyl O)2 (oxadiazole N, O)3 (triazole N atoms)
Hydrogen Bond Donors 1 (pyrazole N-H)00 (for N-substituted)
Predicted XlogP ~ -0.3[4]Generally more lipophilicGenerally less lipophilic
Metabolic Stability Moderate; pyrazole ring can be a site of metabolism.High; resistant to hydrolysis.[17][18]High; resistant to hydrolysis and oxidation.[21]
Key Advantages Established scaffold with known biological activities.Improved metabolic stability; can enhance permeability.Excellent metabolic stability; synthetically versatile ("click chemistry").
Potential Liabilities Potential for metabolism on the pyrazole ring.Loss of H-bond donor; can be significantly more lipophilic.Loss of H-bond donor.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of N,N-dimethyl-1H-pyrazole-4-carboxamide and its bioisosteres.

Synthesis of 1H-Pyrazole-4-carboxylic Acid

This protocol is adapted from established Vilsmeier-Haack cyclization procedures.[1][22][23]

  • Hydrazone Formation:

    • Dissolve a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Vilsmeier Cyclization:

    • To an ice-cold, stirred solution of the hydrazone (1.0 eq) in dry DMF (4 mL per 0.001 mol of hydrazone), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the solution with a dilute aqueous solution of sodium hydroxide.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether) to yield the ethyl 1H-pyrazole-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with 1M HCl to pH ~3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1H-pyrazole-4-carboxylic acid.

Synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide

This protocol utilizes a standard amide coupling procedure.[24][25]

  • Acid Chloride Formation and Amidation:

    • Suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of DMF.

    • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-1H-pyrazole-4-carboxamide.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a general framework for assessing the metabolic stability of a compound.

  • Incubation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and an NADPH-regenerating system.

    • Incubate at 37 °C.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Visualization of Concepts

Bioisosteric Replacement Strategy

G cluster_replacements Bioisosteric Replacements Parent N,N-dimethyl-1H-pyrazole-4-carboxamide (Core Scaffold) Objective Optimization Goals: - Improve Metabolic Stability - Modulate Physicochemical Properties - Enhance Potency/Selectivity - New IP Parent->Objective Bioisosteric Replacement Oxadiazole 1,2,4-Oxadiazole (Amide/Pyrazole Bioisostere) Objective->Oxadiazole Triazole 1,2,3-Triazole (Amide/Pyrazole Bioisostere) Objective->Triazole

Caption: A logical workflow illustrating the strategy of bioisosteric replacement.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start β-Ketoester + Hydrazine Py_Acid 1H-Pyrazole-4-Carboxylic Acid Start->Py_Acid Vilsmeier Cyclization Py_Amide N,N-dimethyl-1H- pyrazole-4-carboxamide Py_Acid->Py_Amide Amide Coupling Binding Target Binding Assay (e.g., mGluR5) Py_Amide->Binding Metabolism Metabolic Stability (Liver Microsomes) Py_Amide->Metabolism Properties Physicochemical Profiling (LogP, pKa) Py_Amide->Properties

Caption: A schematic of the synthesis and subsequent evaluation workflow.

Conclusion and Future Perspectives

The N,N-dimethyl-1H-pyrazole-4-carboxamide scaffold remains a fertile ground for chemical innovation. The strategic application of bioisosterism, particularly through the use of stable, five-membered heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, offers a rational and effective means to address common challenges in drug discovery. By understanding the underlying principles and leveraging the detailed experimental frameworks provided, researchers can accelerate the optimization of this privileged core, paving the way for the next generation of therapeutics and agrochemicals. The continued exploration of non-classical bioisosteres will undoubtedly unveil further opportunities to refine the properties of this versatile chemical entity.

References

  • Chu, C. M., Hung, M. S., Hsieh, M. T., Kuo, C. W., Suja, T. D., Song, J. S., ... & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(18), 3399-3407. [Link]

  • Kinney, G. G., O'Brien, J. A., Lemaire, W., Burno, M., Williams, D. L., Jr, Chen, T. B., ... & Conn, P. J. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of pharmacology and experimental therapeutics, 313(1), 199–206. [Link]

  • Boccanfuso, M., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Uslaner, J. M., Parmentier-Batteur, S., Flick, R. B., Surles, N. O., Lam, J. S., McNaughton, C. H., ... & Hutson, P. H. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531–538. [Link]

  • Selvam, T. P., & Kumar, P. V. (2006). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2345-2350. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1351. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. National Institutes of Health. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. National Institutes of Health. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ACS Publications. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. MDPI. [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Organic Chemistry International. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Aprile, S., Riva, B., Bhela, I. P., Cordero-Sanchez, C., Avino, G., Genazzani, A. A., ... & Pirali, T. (2021). 1, 2, 4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS medicinal chemistry letters, 12(4), 640-646. [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. National Institutes of Health. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. National Institutes of Health. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. U.S. Environmental Protection Agency. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • N,n-dimethyl-1h-pyrazole-4-carboxamide (C6H9N3O). PubChem. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

  • Pyrazolo[5,1-c][1][5][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

  • N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide. Chemspace. [Link]

  • 1H-Pyrazole-4-carboxamide. PubChem. [Link]

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Protocols & Analytical Methods

Method

synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide from acid chloride

Application Note: Synthesis of N,N-Dimethyl-1H-pyrazole-4-carboxamide via Acid Chloride Amidation Executive Summary & Scientific Scope The pyrazole-4-carboxamide scaffold is a highly privileged structural motif in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N,N-Dimethyl-1H-pyrazole-4-carboxamide via Acid Chloride Amidation

Executive Summary & Scientific Scope

The pyrazole-4-carboxamide scaffold is a highly privileged structural motif in modern drug discovery and agrochemistry. It serves as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane, Isopyrazam)[1]. The synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7)[2] relies on the highly efficient nucleophilic acyl substitution of 1H-pyrazole-4-carbonyl chloride with dimethylamine.

This protocol outlines a scalable, self-validating methodology for this amidation. By strictly controlling the reaction temperature and stoichiometric ratios, this workflow minimizes competitive N-acylation at the pyrazole ring and prevents the hydrolysis of the highly reactive acid chloride intermediate[3].

Mechanistic Rationale & Chemical Logic

The transformation is a classic tetrahedral-intermediate-mediated amidation. However, the presence of the pyrazole ring introduces chemoselectivity challenges.

  • Electrophilicity vs. Nucleophilicity: 1H-pyrazole-4-carbonyl chloride is a potent electrophile. While the secondary amine of the pyrazole ring (pKa ~14) possesses some nucleophilicity, dimethylamine is significantly more nucleophilic and less sterically hindered.

  • The Role of the Acid Scavenger (Causality): The reaction liberates one equivalent of hydrochloric acid (HCl). If unneutralized, this HCl will rapidly protonate the dimethylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To prevent this, an organic base such as Triethylamine (Et₃N) is employed as an HCl trap[4]. Et₃N is sterically hindered and non-nucleophilic, ensuring it neutralizes the acid without competing for the electrophilic acyl carbon.

G A Dimethylamine (Nucleophile) + Et3N (Base) B 1H-pyrazole-4-carbonyl chloride (Electrophile) A->B Nucleophilic Attack C Tetrahedral Intermediate (Transient) B->C Addition (0 °C) D N,N-dimethyl-1H-pyrazole-4-carboxamide (Target Product) C->D Elimination of Cl⁻ (-Et3N•HCl)

Reaction workflow for the amidation of 1H-pyrazole-4-carbonyl chloride.

Reagents & Materials

ReagentMW ( g/mol )EquivalentsAmountRole
1H-pyrazole-4-carbonyl chloride 130.531.01.00 g (7.66 mmol)Electrophile / Starting Material
Dimethylamine (2.0 M in THF)45.081.24.60 mL (9.19 mmol)Nucleophile
Triethylamine (Et₃N)101.192.02.13 mL (15.3 mmol)Acid Scavenger / Base
Dichloromethane (Anhydrous)84.93-20 mLSolvent

(Note: If 1H-pyrazole-4-carbonyl chloride is not commercially available, it can be synthesized in situ by refluxing 1H-pyrazole-4-carboxylic acid with thionyl chloride and a catalytic amount of DMF, followed by complete in vacuo removal of excess SOCl₂[5].)

Step-by-Step Experimental Protocol

Step 1: Preparation of the Nucleophilic Solution

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Add 10 mL of anhydrous Dichloromethane (DCM) followed by 4.60 mL of Dimethylamine (2.0 M solution in THF).

  • Inject 2.13 mL of Triethylamine (Et₃N) into the stirring solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Causality Check: Cooling to 0 °C suppresses the volatility of dimethylamine (bp 7 °C) and prepares the system to absorb the exothermic shock of the acylation reaction, thereby preventing thermal degradation[4].

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve 1.00 g of 1H-pyrazole-4-carbonyl chloride in 10 mL of anhydrous DCM.

  • Using a syringe or a pressure-equalizing addition funnel, add the acid chloride solution dropwise to the cooled amine mixture over a period of 15–20 minutes.

  • Causality Check: Strictly dropwise addition ensures that the amine and base are always in massive stoichiometric excess relative to the active acid chloride. This kinetic control prevents the acid chloride from reacting with the less nucleophilic pyrazole nitrogen (N-acylation)[3].

Step 3: Reaction Progression & Self-Validation

  • Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Self-Validating System (IPC): To validate completion, withdraw a 10 µL aliquot and quench it into 1 mL of methanol. Analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). The absence of the methyl ester (which forms instantly if unreacted acid chloride is present) and the appearance of the target mass (

    
    ) confirms total conversion.
    

Step 4: Work-up and Isolation

  • Quench the reaction mixture by adding 15 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Causality Check: The mildly basic NaHCO₃ neutralizes any residual acid and dissolves the Et₃N•HCl byproduct, partitioning it into the aqueous layer[5].

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with 15 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-1H-pyrazole-4-carboxamide.

Reaction Optimization & Analytical Data

ParameterCondition A (Standard)Condition BCondition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Toluene
Base Triethylamine (Et₃N)DIPEAK₂CO₃ (Aqueous biphasic)
Temperature 0 °C → RT0 °C → RTRT → 50 °C
Outcome / Yield >85% (Optimal kinetics) ~80% (Slower reaction rate)~60% (High hydrolysis side-products)

Troubleshooting & E-E-A-T Insights

Even with a robust protocol, deviations in reagent quality can lead to suboptimal yields. The following logical tree provides field-proven troubleshooting pathways for amidation workflows.

Troubleshooting A Low Product Yield or Impure Product B Hydrolysis of Acid Chloride? A->B D N-Acylation of Pyrazole? A->D F Product lost in aqueous wash? A->F C Ensure strictly anhydrous solvents and N2 atmosphere B->C Yes E Maintain 0 °C and strictly dropwise addition D->E Yes G Back-extract with EtOAc or 10% MeOH/DCM F->G Yes

Logical troubleshooting tree for pyrazole-4-carboxamide synthesis.
  • Issue: Poor Mass Recovery: N,N-dimethyl-1H-pyrazole-4-carboxamide contains multiple hydrogen-bond acceptors and a hydrogen-bond donor (pyrazole NH), making it somewhat water-soluble. If DCM extraction yields low recovery, switch the extraction solvent to Ethyl Acetate (EtOAc) or a 10% MeOH/DCM mixture to improve the partition coefficient.

  • Issue: Starting Material Degradation: Acid chlorides are highly sensitive to atmospheric moisture. If the starting material has degraded into 1H-pyrazole-4-carboxylic acid, the amidation will fail. Always store the acid chloride under argon or generate it fresh prior to use[5].

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Process for the preparation of pyrazole-4-carboxamides (EP2980078A1).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.Molecules (PMC).
  • Pyrazole-carboxamide derivatives 8a-8d obtained via four-step synthesis.
  • 91918-13-7 | N,N-Dimethyl-1H-pyrazole-4-carboxamide.BLDpharm.

Sources

Application

Application Note: Amidation of Pyrazole-4-Carboxylic Acid with Dimethylamine

[1] Part 1: Strategic Overview & Mechanistic Insight[1] The Challenge of Pyrazole Amidation The amidation of pyrazole-4-carboxylic acid presents a unique set of challenges compared to standard benzoic acid couplings. The...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Strategic Overview & Mechanistic Insight[1]

The Challenge of Pyrazole Amidation

The amidation of pyrazole-4-carboxylic acid presents a unique set of challenges compared to standard benzoic acid couplings. The primary mechanistic hurdle is the amphoteric nature of the pyrazole ring (pKa ~14 for N-H, but the conjugate acid pKa is ~2.5).[1]

  • N-Acylation Competition: If the N1 position is unsubstituted (1H-pyrazole), activation of the carboxylic acid can lead to competitive acylation at the pyrazole nitrogen.[1] While N-acyl pyrazoles are labile and often rearrange or hydrolyze, they can consume coupling reagents and complicate kinetics.[1]

  • Solubility Profiles: Pyrazole-4-carboxylic acids often exhibit poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding.[1] Polar aprotic solvents (DMF, DMSO, NMP) are frequently required.[1]

  • Dimethylamine Handling: As a volatile secondary amine (b.p. 7°C), dimethylamine is typically handled as a hydrochloride salt (requiring an auxiliary base) or as a solution in THF/Water.[1] Precision in stoichiometry is critical to prevent "gassing out" of the reagent.[1]

Selection of Coupling Strategy

We present three validated protocols, each serving a distinct phase of drug development:

MethodReagentBest Use CaseProsCons
A T3P (Propylphosphonic Anhydride) Preferred (Green/Scale-up) Water-soluble byproducts; no epimerization; high yield.[1]Reagent cost is higher than SOCl₂.[1]
B Acid Chloride (SOCl₂/Oxalyl Chloride) Scale-up / Cost-sensitive Handles insoluble substrates; very low reagent cost.[1]Harsh conditions; requires anhydrous technique; HCl generation.[1]
C HATU / DIPEA Discovery / Screening Fast; works on small scale; high tolerance for functional groups.[1]Difficult removal of urea byproducts; atom uneconomical.[1]

Part 2: Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Green" Standard)

Recommended for milligram to kilogram scale due to ease of workup.[1]

Reagents:

  • Pyrazole-4-carboxylic acid (1.0 equiv)[1][2][3][4]

  • Dimethylamine hydrochloride (1.2 – 1.5 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step Procedure:

  • Slurry Formation: To a reaction vessel equipped with a magnetic stir bar, charge the pyrazole-4-carboxylic acid and solvent (10 mL/g).

    • Note: If the acid is insoluble in EtOAc, add DMF as a co-solvent (10-20% v/v).[1]

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The mixture may become clear as the ammonium salt forms.[1]

  • Amine Addition: Add dimethylamine hydrochloride (1.2 equiv). Stir for 5–10 minutes.

  • Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC.[1][4]

  • Workup (Self-Validating Step):

    • Add water (equal volume to solvent).[1] Stir vigorously for 15 minutes.

    • Separate phases.[1] The T3P byproducts (cyclic phosphonic acid derivatives) are water-soluble and will partition into the aqueous layer.[1]

    • Wash the organic layer with 0.5 M HCl (to remove excess DIPEA/DMA), then sat.[1] NaHCO₃, then brine.

    • Dry over Na₂SO₄ and concentrate.[1][5][6]

Protocol B: Acid Chloride Method (The "Robust" Route)

Recommended for substrates with poor solubility or when strictly anhydrous conditions are maintained.[1]

Reagents:

  • Pyrazole-4-carboxylic acid (1.0 equiv)[1][2][3][4]

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat.[1] DMF

  • Dimethylamine (2.0 M in THF) or HCl salt[1]

  • Triethylamine (Et₃N) (3.0 equiv if using salt)[1]

  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Activation: Suspend pyrazole-4-carboxylic acid in Toluene or DCM. Add Thionyl Chloride (5 equiv).[1]

    • Catalysis: If using Oxalyl Chloride, add 2–3 drops of DMF to catalyze the Vilsmeier-Haack-like chloride formation.[1]

  • Reflux: Heat to reflux (80°C for Toluene) for 2 hours. The solution should become homogeneous and evolve gas (SO₂/HCl).[1]

  • Isolation of Intermediate: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic traces.[1]

    • Checkpoint: You now have the crude pyrazole-4-carbonyl chloride.[1] Use immediately.

  • Coupling: Dissolve the residue in dry THF or DCM. Cool to 0°C.[1][7]

  • Amine Addition:

    • Option 1 (Solution): Add Dimethylamine (2.0 M in THF, 2.0 equiv) dropwise.[1]

    • Option 2 (Salt): Add a pre-mixed suspension of Dimethylamine HCl (1.5 equiv) and Et₃N (3.0 equiv) in the solvent.[1]

  • Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench: Quench with sat. NaHCO₃. Extract with EtOAc/DCM.[1]

Protocol C: HATU-Mediated Coupling (Discovery Scale)

Recommended for high-throughput screening or when acid-sensitive groups are present.[1]

Reagents:

  • Pyrazole-4-carboxylic acid (1.0 equiv)[1][2][3][4]

  • HATU (1.1 equiv)[1]

  • Dimethylamine HCl (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1][4]

  • Solvent: DMF (Anhydrous)[1][4]

Step-by-Step Procedure:

  • Pre-activation: Dissolve pyrazole-4-carboxylic acid and HATU in DMF (5 mL/mmol). Stir for 5 minutes.

    • Mechanism:[1][2][3][4][7][8][9][10][11] This forms the OAt-active ester.[1]

  • Amine Addition: Add DIPEA followed immediately by Dimethylamine HCl.

    • Critical Timing: Do not let the active ester sit too long without amine if the pyrazole N is unsubstituted, to minimize N-acylation/dimerization risks.[1]

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc (20x reaction volume). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[1]

    • Purification Note: Tetramethylurea (HATU byproduct) is difficult to remove.[1][4] Column chromatography is usually required (MeOH/DCM gradient).[1]

Part 3: Visualization & Troubleshooting

Reaction Workflow Diagram

The following flowchart illustrates the decision matrix for selecting the optimal protocol and the workflow for the T3P method.

G Start Start: Pyrazole-4-Carboxylic Acid CheckSolubility Solubility Check (DCM/EtOAc) Start->CheckSolubility T3P Protocol A: T3P Coupling (Green, Easy Workup) CheckSolubility->T3P Preferred AcidCl Protocol B: Acid Chloride (Force Conditions) CheckSolubility->AcidCl If highly insoluble HATU Protocol C: HATU (Discovery/Small Scale) CheckSolubility->HATU For HTS/Library Soluble Soluble Insoluble Insoluble / Scale-up Mix Mix Acid + DMA.HCl + DIPEA in EtOAc or DMF T3P->Mix AddT3P Add T3P (50%) at 0°C Mix->AddT3P Wash Aq. Workup (H2O/NaHCO3) Byproducts -> Aqueous AddT3P->Wash Final Final Product: N,N-dimethyl-1H-pyrazole-4-carboxamide Wash->Final

Figure 1: Decision matrix and workflow for the amidation of pyrazole-4-carboxylic acid.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (<40%) "Gassing out" of Dimethylamine.[1]Use excess amine (2.0–3.0 equiv) or use a sealed tube/pressure vial.[1] Ensure cooling during addition.
Regioisomers (N-acyl) Reaction at Pyrazole N1.If N1 is unsubstituted, use Protocol B . The acid chloride reacts preferentially at the C-carbonyl with the amine.[1] Any N-acyl species formed usually hydrolyzes during the NaHCO₃ quench.[1]
Precipitate in Reaction Pyrazole insolubility.[1]Switch solvent to DMF or NMP.[1][4] If using Protocol B, ensure reflux is vigorous to solubilize the acid as it converts to the chloride.
Incomplete Conversion Acid deactivated by zwitterion formation.[1]Ensure at least 3.0 equiv of base (DIPEA/TEA) is present to neutralize the HCl salt of the amine AND the carboxylic acid proton.[1]

References

  • BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (2025).[1][6] Retrieved from

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[1][5][6][12][13][14] Process Res. Dev. 2016, 20, 2, 140–177.[1] (Context: T3P utility in scale-up).

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][4][8][11] J. Am. Chem. Soc.[1] 1993, 115, 4397.[1] (Context: HATU mechanism).

  • Archimica (Now Euticals).T3P (Propanephosphonic acid anhydride) Application Note. (Context: Green chemistry and workup advantages).
  • Google Patents. Process for the preparation of pyrazole carboxylic acid amides. WO2011131544A1.[1] (Context: Industrial acid chloride routes).

Sources

Method

one-pot synthesis methods for N,N-dimethyl-1H-pyrazole-4-carboxamide

Application Note: Streamlined One-Pot Synthesis of N,N-Dimethyl-1H-pyrazole-4-carboxamide via Vinamidinium Intermediates Strategic Context and Molecular Significance N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined One-Pot Synthesis of N,N-Dimethyl-1H-pyrazole-4-carboxamide via Vinamidinium Intermediates

Strategic Context and Molecular Significance

N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) is a highly privileged building block in modern medicinal chemistry. The pyrazole-4-carboxamide scaffold is a recurring motif in the rational design of potent kinase inhibitors, SHP2 phosphatase inhibitors, and novel antimicrobial agents[1]. Traditional synthetic routes to this core often require multi-step sequences—typically starting from ethyl acetoacetate or 4,4-difluoroacetoacetate—involving sequential pyrazole ring formation, ester hydrolysis, and coupling with dimethylamine. These classical approaches suffer from cumulative yield losses, prolonged reaction times, and the need for intermediate purification.

To address these bottlenecks, this application note outlines a highly efficient, one-pot synthetic protocol. By leveraging a Vilsmeier-Haack formylation cascade, N,N-dimethylacetamide is converted directly into a reactive vinamidinium salt, which subsequently undergoes cyclocondensation with hydrazine to yield the target pyrazole[2],[3].

Mechanistic Rationale: The Vinamidinium Pathway

As an Application Scientist, it is critical to understand why this one-pot method supersedes traditional stepwise synthesis. The success of this protocol relies on the controlled generation of a highly electrophilic 1,3-bis(dimethylamino)trimethinium salt (a vinamidinium salt)[4].

  • Electrophilic Activation & Double Formylation : N,N-dimethylacetamide (DMA) possesses a weakly nucleophilic α-methyl group. When exposed to an excess of the Vilsmeier-Haack reagent (chloroiminium ion, generated in situ from POCl3 and DMF), the α-carbon undergoes a double formylation event. The initial formylation yields an enamine intermediate, which is immediately trapped by a second equivalent of the chloroiminium ion. The application of heat (70 °C) is the critical causal factor here, providing the activation energy required to drive this second substitution, resulting in the stable 2-(dimethylcarbamoyl)vinamidinium salt[2],[3].

  • Regioselective Cyclocondensation : The addition of hydrazine hydrate introduces an ideal bis-nucleophile. The primary amine of hydrazine attacks the highly electrophilic C1 position of the vinamidinium salt, expelling one equivalent of dimethylamine. Subsequent intramolecular attack by the secondary nitrogen at the C3 position expels the second dimethylamine molecule. This cascade drives the aromatization of the system, thermodynamically favoring the formation of the 1H-pyrazole ring[2].

Workflow Visualization

G A N,N-Dimethylacetamide (DMA) C Vinamidinium Salt [Me2N=CH-C(CONMe2)=CH-NMe2]+ A->C Formylation (0 °C to 70 °C) B Vilsmeier Reagent (POCl3 / DMF) B->C E N,N-Dimethyl-1H-pyrazole- 4-carboxamide C->E Cyclocondensation (pH 8-9, 80 °C) D Hydrazine Hydrate (NH2NH2) D->E

One-pot workflow from N,N-dimethylacetamide to pyrazole-4-carboxamide via a vinamidinium salt.

Experimental Protocol: Self-Validating One-Pot Synthesis

This protocol is designed as a self-validating system. In-process controls (temperature monitoring, physical state changes, and pH adjustment) are strictly defined to prevent side reactions, such as the hydrolysis of the vinamidinium salt or the protonation of hydrazine.

Reagents Required:

  • N,N-Dimethylacetamide (DMA): 1.0 eq (10 mmol, 0.87 g)

  • N,N-Dimethylformamide (DMF): 3.0 eq (30 mmol, 2.19 g) - Acts as both reagent and solvent.

  • Phosphorus oxychloride (POCl3): 3.0 eq (30 mmol, 4.60 g)

  • Hydrazine hydrate (80% aqueous): 1.5 eq (15 mmol, 0.75 g)

  • Sodium hydroxide (NaOH, 20% w/v aqueous solution): As needed for pH adjustment.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent : Charge a dry, argon-flushed round-bottom flask with DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath. Add POCl3 (3.0 eq) dropwise via an addition funnel over 15 minutes.

    • Causality Check: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the degradation of the unstable chloroiminium ion. A pale yellow to orange complex will form, validating reagent generation.

  • Vinamidinium Salt Generation : Add DMA (1.0 eq) dropwise to the cold Vilsmeier reagent. Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 70 °C for 3 hours.

    • Causality Check: The color will deepen to a dark red/brown, indicating the formation of the conjugated 1,3-bis(dimethylamino)trimethinium system.

  • Quenching and pH Optimization : Cool the reaction mixture back to 0 °C. Carefully quench the reaction by pouring it over 15 g of crushed ice. Slowly add cold 20% NaOH solution dropwise until the pH reaches 8–9.

    • Causality Check: This is the most critical step. If the pH is too low (< 7), the subsequently added hydrazine will protonate to form a hydrazinium ion, rendering it non-nucleophilic and stalling the cyclization. If the pH is too high (> 10), the vinamidinium salt may undergo premature alkaline hydrolysis.

  • Cyclocondensation : To the pH-adjusted mixture, add hydrazine hydrate (1.5 eq) dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

    • Causality Check: The release of dimethylamine gas (detectable by a distinct fishy odor) serves as a physical indicator that the substitution and aromatization are occurring.

  • Isolation and Purification : Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N,N-dimethyl-1H-pyrazole-4-carboxamide as an off-white crystalline solid.

Quantitative Data & Method Comparison

The following table summarizes the efficiency of the vinamidinium-mediated one-pot approach against the traditional step-wise ester hydrolysis/amidation route.

ParameterTraditional Multi-Step RouteOne-Pot Vinamidinium Route
Starting Materials Ethyl acetoacetate, Hydrazine, DimethylamineN,N-Dimethylacetamide, DMF, Hydrazine
Number of Isolated Steps 3 to 41
Total Reaction Time 24 - 36 hours5 - 6 hours
Overall Yield 45% - 55%75% - 85%[2]
Atom Economy Low (Requires protecting groups/coupling agents)High (Direct incorporation of the amide)
Key Intermediates Pyrazole-4-carboxylic acid, Acid chlorides2-substituted Vinamidinium salt

References

  • Synthesis of New Pyrazole Derivatives Using Vinamidinium Salts - Organic Chemistry Research -[Link]

  • Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - Tetrahedron - [Link]

  • Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same - US P

Sources

Application

Application Note: Precision N-Methylation of Pyrazole-4-Carboxamide

This is a comprehensive technical guide for the N-methylation of pyrazole-4-carboxamide . It addresses the specific challenges of regioselectivity and chemoselectivity inherent to this substrate, distinguishing between r...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the N-methylation of pyrazole-4-carboxamide . It addresses the specific challenges of regioselectivity and chemoselectivity inherent to this substrate, distinguishing between ring nitrogen (desired) and amide nitrogen (undesired) alkylation.[1]

Part 1: Strategic Analysis & Mechanistic Insight[1]

The Challenge: Selectivity in a Poly-Nucleophilic System

The methylation of 1H-pyrazole-4-carboxamide presents a classic problem in heterocyclic chemistry: competing nucleophilic sites. The molecule contains four potential sites for alkylation:

  • Pyrazolic N1 (Target): The most acidic site (pKa ~14).[1]

  • Pyrazolic N2: Tautomerically equivalent to N1 in the unsubstituted parent, but distinct in 3- or 5-substituted derivatives.

  • Amide Nitrogen: Significantly less acidic (pKa ~23), but nucleophilic under strong base conditions.[1]

  • Amide Oxygen: Capable of O-alkylation (imidate formation) under kinetic control or with hard electrophiles.

Mechanistic Driver: pKa-Guided Base Selection

Success relies on exploiting the


 between the pyrazole ring NH and the amide NH.
  • Pyrazole NH (

    
    ):  Readily deprotonated by carbonate bases (
    
    
    
    ,
    
    
    ).[1]
  • Amide NH (

    
    ):  Requires strong bases (NaH, LiHMDS) for deprotonation.[1]
    

Operational Strategy: By using a mild base (Carbonate) in a polar aprotic solvent, we selectively generate the pyrazolate anion without activating the amide nitrogen, ensuring high chemoselectivity for the ring nitrogen.[1]

Regioselectivity (N1 vs. N2)
  • Symmetric Substrates: For the parent 1H-pyrazole-4-carboxamide (unsubstituted at C3/C5), N1 and N2 methylation yield the identical product due to symmetry.[1]

  • Asymmetric Substrates: If the pyrazole bears a substituent at C3 (e.g., the SDHI fungicide class), N1 vs. N2 selectivity becomes critical.[1] Steric bulk at C3 generally favors alkylation at the distal nitrogen (N1), but electronic effects (tautomeric equilibrium) often complicate this.[1]

Part 2: Experimental Protocols

Protocol A: Mild Base-Mediated Methylation (Recommended)

Best for: High chemoselectivity (Ring > Amide), scale-up safety, and operational simplicity.[1]

Reagents & Materials
  • Substrate: 1H-Pyrazole-4-carboxamide (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.2 equiv) [Note: Dimethyl sulfate (DMS) can be substituted but requires stricter safety protocols][1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Workflow
  • Preparation: Charge an oven-dried round-bottom flask with 1H-pyrazole-4-carboxamide (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvation: Add anhydrous DMF (5 mL per mmol substrate) under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
    
    • Checkpoint: The suspension may change color or consistency as the pyrazolate anion forms.

  • Addition: Cool the mixture to 0 °C (ice bath). Add MeI (1.2 equiv) dropwise via syringe.[1]

    • Why 0 °C? Controls the exotherm and minimizes volatility of MeI.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT . Stir for 4–16 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LC-MS.[1] The starting material (polar) should disappear, replaced by a less polar product.[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMF and inorganic salts.[1]

    • Wash with Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). Alternatively, recrystallize from EtOH/Heptane.[1]

Protocol B: Strong Base Alkylation (Kinetic Control)

Best for: Unreactive substrates or when rapid conversion is required.[1] Risk: Higher potential for amide side-reactions.[1]

Reagents
  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0 °C)

Step-by-Step Workflow
  • Activation: Suspend NaH (1.1 equiv) in anhydrous THF at 0 °C .

  • Deprotonation: Add 1H-pyrazole-4-carboxamide (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C.
    
    • Critical: Do not use excess NaH (>1.2 equiv) to avoid deprotonating the amide.[1]

  • Alkylation: Add MeI (1.1 equiv) dropwise.

  • Completion: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully add saturated

    
     solution to quench unreacted hydride. Extract with EtOAc.[2]
    

Part 3: Analytical Validation & Troubleshooting

Distinguishing Isomers (NMR)

For asymmetric substrates, distinguishing N1-Me from N2-Me is critical.[1]

FeatureN1-Methyl (Distal to bulky R3)N2-Methyl (Proximal to bulky R3)
NOE Signal Strong NOE between N-Me and C5-H (or substituent).[1]Strong NOE between N-Me and C3-Substituent.
HMBC Coupling of N-Me protons to C5 and C3.Coupling patterns differ based on ring electronics.
13C NMR N-Me carbon typically

35-40 ppm.
Similar range; NOE is definitive.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product water solubilityDuring workup, salt the aqueous layer with NaCl or use continuous extraction (DCM).[1]
O-Alkylation Hard electrophile / Kinetic controlSwitch from MeI to DMS (softer). Use thermodynamic conditions (Protocol A, higher temp).
Amide Methylation Base too strong / Excess baseSwitch from NaH to

. Ensure stoichiometry is 1:1.1.
Incomplete Reaction Ion pairing in non-polar solventAdd 18-Crown-6 (if using

) or switch to DMF/DMSO.

Part 4: Visualized Workflows

Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the thermodynamic preference for Ring N-methylation.

ReactionPathways cluster_conditions Key Conditions Start 1H-Pyrazole-4-carboxamide Anion Pyrazolate Anion (Delocalized) Start->Anion Base (Cs2CO3) -H+ Prod_N1 1-Methyl-pyrazole-4-carboxamide (Target Product) Anion->Prod_N1 MeI (Major Path) Thermodynamic Control Prod_Amide N-Methyl-carboxamide (Side Product) Anion->Prod_Amide Excess Base / NaH Prod_O Imidate (O-Methyl) (Rare Side Product) Anion->Prod_O Kinetic Trap Cond1 Base: Cs2CO3 (Mild) Cond2 Solvent: DMF Cond3 Temp: 0°C -> RT

Caption: Mechanistic pathway showing the selective formation of the N-methyl pyrazole product using mild base conditions.

Experimental Workflow Logic

Workflow Start Start: Substrate + Cs2CO3 Solvation Dissolve in DMF Stir 15 min @ RT Start->Solvation Cool Cool to 0°C Solvation->Cool AddMeI Add MeI (1.2 equiv) Dropwise Cool->AddMeI Warm Warm to RT Stir 4-16h AddMeI->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Workup Aq. Workup (EtOAc/H2O) Check->Workup Complete Purify Column Chromatography (DCM/MeOH) Workup->Purify

Caption: Step-by-step experimental workflow for Protocol A (Cesium Carbonate method).

References

  • BenchChem Technical Support. (2025).[3] Selective N-Methylation of Pyrazoles: Protocols and Troubleshooting. BenchChem Application Notes. Link

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Pyrazole tautomerism and alkylation dynamics).

  • Syngenta Participations AG. (2006). Process for the preparation of pyrazole-4-carboxamides. Patent WO2006015866. (Industrial routes for SDHI fungicides). Link[1]

  • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal. (Discussion on steric/electronic control in pyrazole alkylation).

Sources

Method

Application Note: Catalytic Coupling Reagents for the Synthesis of Pyrazole Carboxamides

Executive Summary & Rationale Pyrazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry and agrochemicals, forming the core of blockbuster therapeutics such as the factor Xa inhibitor Api...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry and agrochemicals, forming the core of blockbuster therapeutics such as the factor Xa inhibitor Apixaban and the CB1 antagonist Rimonabant. Traditionally, the assembly of these motifs relies on stoichiometric peptide coupling reagents (e.g., HATU, EDC/HOBt). While effective, these reagents generate equimolar amounts of high-molecular-weight waste, severely degrading the atom economy (E-factor) and complicating downstream purification.

To address these bottlenecks, modern process chemistry has pivoted toward catalytic amide bond formation . This application note provides a comprehensive guide to two orthogonal catalytic strategies for synthesizing pyrazole carboxamides: Organoboron-catalyzed direct amidation and Palladium-catalyzed aminocarbonylation . By understanding the mechanistic causality behind these methods, researchers can select the optimal pathway based on their starting materials (carboxylic acids vs. halo-pyrazoles) and scale requirements.

Mechanistic Paradigms in Catalytic Amidation

Organoboron Catalysis: The MIBA Paradigm

Direct condensation of a pyrazole-carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of an unreactive ammonium carboxylate salt. Boronic acids bypass this by acting as Lewis acid catalysts that transiently activate the carboxylic acid as a monoacyl borate (mixed anhydride) intermediate.

The premier catalyst for this transformation is 5-methoxy-2-iodophenylboronic acid (MIBA) . The structural design of MIBA is highly deliberate [1]:

  • The Halogen Acceleration Effect: The ortho-iodo substituent is critical. Mechanistic and computational studies reveal that the iodine atom acts as an internal hydrogen-bond acceptor during the formation of the hemiaminal transition state. This stabilizes the complex and drastically lowers the activation energy of the rate-limiting dehydration step.

  • Electronic Enrichment: The para-methoxy group donates electron density into the boron empty p-orbital. Counterintuitively, this slight reduction in Lewis acidity prevents catalyst poisoning by the amine and accelerates the initial coordination of the carboxylate [2].

Transition Metal Catalysis: Palladium-Mediated Aminocarbonylation

When pyrazole-carboxylic acids are unstable or difficult to synthesize, aminocarbonylation of readily available 4-halo-pyrazoles provides a robust alternative. This three-component coupling utilizes a Palladium(0) catalyst, an amine, and a carbon monoxide (CO) source.

The catalytic cycle relies on the oxidative addition of Pd(0) into the pyrazole-halogen bond, followed by the migratory insertion of CO to form an acylpalladium(II) intermediate. Nucleophilic attack by the amine and subsequent reductive elimination yields the pyrazole carboxamide [3].

  • Ligand Causality: The use of XantPhos , a bidentate phosphine ligand with a wide bite angle (~111°), is strictly required. This geometry forces the acyl and amine ligands on the Pd(II) center into a cis conformation, heavily favoring the desired reductive elimination over off-target

    
    -hydride elimination [4].
    
  • CO Surrogate Causality: To avoid the extreme toxicity and specialized equipment required for pressurized CO gas, liquid surrogates like Chloroform (

    
    ) are employed. Under basic conditions, 
    
    
    
    undergoes
    
    
    -elimination to form dichlorocarbene, which hydrolyzes in situ to provide a steady, controlled release of CO [3].

Experimental Workflow & Pathway Visualization

G cluster_A Pathway A: Boronic Acid Catalysis cluster_B Pathway B: Pd-Aminocarbonylation Start Target: Pyrazole Carboxamide A1 Pyrazole-4-Carboxylic Acid + Primary/Secondary Amine A2 MIBA Catalyst (10 mol%) Coordination & Activation A1->A2 A3 Monoacyl Borate Intermediate (Nucleophilic Attack) A2->A3 A3->Start Dehydration (-H2O) B1 4-Halo-Pyrazole + Amine + CO Surrogate B2 Pd(0) / XantPhos Oxidative Addition B1->B2 B3 Acylpalladium(II) Complex (CO Insertion) B2->B3 B3->Start Reductive Elimination (-Pd(0), -HX)

Figure 1: Divergent catalytic workflows for pyrazole carboxamide synthesis via MIBA and Pd-catalysis.

Validated Experimental Protocols

Protocol A: Boronic Acid-Catalyzed Direct Amidation (MIBA)

This protocol is optimized for the coupling of 1-substituted-1H-pyrazole-4-carboxylic acids with aliphatic or benzylic amines.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Amine (1.1 equiv, 1.1 mmol)

  • MIBA Catalyst (0.1 equiv, 10 mol%)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the freshly activated 4Å molecular sieves. Causality: The sieves act as a thermodynamic sink, continuously removing the water byproduct to drive the equilibrium toward the amide.

  • Reagent Addition: Add the pyrazole-4-carboxylic acid, the amine, and the MIBA catalyst to the flask.

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene. Attach a reflux condenser and heat the heterogeneous mixture to 65 °C under a nitrogen atmosphere for 18 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). The MIBA catalyst can often be recovered during this step.

Self-Validation System:

  • TLC Monitoring: Pyrazole carboxylic acids are highly polar and will stain intensely yellow against a blue background when dipped in Bromocresol Green stain. The successful formation of the amide is validated by the complete disappearance of this acidic spot and the appearance of a new, higher-

    
     UV-active spot.
    
  • NMR Confirmation: In

    
     NMR (DMSO-
    
    
    
    ), the disappearance of the broad carboxylic acid proton (~12.5 ppm) and the emergence of a distinct amide N-H proton (typically a broad singlet or triplet between 7.5–8.5 ppm) validates product formation.
Protocol B: Palladium-Catalyzed Aminocarbonylation using a CO Surrogate

This protocol is optimized for 4-iodo or 4-bromo pyrazoles using Chloroform as an in situ CO source.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv, 1.0 mmol)

  • Amine (1.5 equiv, 1.5 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • XantPhos (0.05 equiv, 5 mol%)

  • 
     (CO Surrogate) (2.0 equiv, 2.0 mmol)
    
  • 
     (3.0 equiv, 3.0 mmol)
    
  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube, combine

    
    , XantPhos, and 
    
    
    
    . Evacuate and backfill the tube with Nitrogen three times.
  • Substrate Addition: Add the 4-iodopyrazole and the amine, dissolved in anhydrous 1,4-Dioxane.

  • Surrogate Introduction: Inject the

    
     via syringe. Causality: The 
    
    
    
    base facilitates the
    
    
    -elimination of
    
    
    to generate the CO required for the insertion step.
  • Heating: Seal the Schlenk tube and heat the mixture to 80 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    

Self-Validation System:

  • Visual Indicator: The initial mixture containing

    
     will be yellow/orange. As the active Pd(0)-XantPhos species is generated and enters the catalytic cycle, the solution will transition to a deep red/brown color. Failure to change color indicates catalyst poisoning or oxygen contamination.
    
  • Mass Spectrometry (LC-MS): To differentiate the desired aminocarbonylation product from a direct Buchwald-Hartwig amination byproduct (which skips CO insertion), check the ESI+ mass spectrum. The desired pyrazole carboxamide will exhibit an

    
     peak exactly 27.99 Da  heavier than the direct amination byproduct.
    

Quantitative Data & Substrate Scope

The following table summarizes the operational metrics and substrate scope limitations of both catalytic platforms, allowing researchers to make data-driven decisions for their specific synthetic routes.

ParameterMIBA-Catalyzed Direct AmidationPd-Catalyzed Aminocarbonylation
Optimal Starting Material Pyrazole-4-carboxylic acids4-Iodo or 4-Bromo pyrazoles
Catalyst System 10 mol% MIBA5 mol%

/ XantPhos
Coupling Partners Primary aliphatic, benzylic aminesPrimary and secondary amines
Typical Yield Range 75% – 95%65% – 89%
Reaction Temperature 25 °C – 65 °C50 °C – 80 °C
E-Factor / Waste Profile Low (Water is the only byproduct)Medium (Halide salts generated)
Primary Limitation Poor reactivity with highly hindered secondary amines or anilinesSensitive to trace oxygen; requires basic conditions
Key Advantage Utmost atom economy; ambient pressureBypasses highly polar acid intermediates

References

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect The Journal of Organic Chemistry[Link]

  • A multigram-scale lower E-factor procedure for MIBA-catalyzed direct amidation and its application to the coupling of alpha and beta aminoacids Green Chemistry[Link]

  • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source Chemical Communications[Link]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Organic Letters[Link]

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide

Introduction: Accelerating Pyrazole Core Synthesis with Microwave Technology The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a wide array of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Pyrazole Core Synthesis with Microwave Technology

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a wide array of therapeutic agents.[1][2] Molecules incorporating the pyrazole scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, N,N-disubstituted pyrazole-4-carboxamides are of significant interest due to their prevalence in active pharmaceutical ingredients (APIs) that act as kinase inhibitors and modulators of other key biological targets. The N,N-dimethylamide moiety, in particular, can enhance solubility and metabolic stability, making it a desirable feature in drug candidates.

Conventional methods for the synthesis of these compounds often involve multi-step procedures with long reaction times and harsh conditions, leading to significant energy consumption and the generation of byproducts.[3] In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. Microwave irradiation offers a rapid and efficient method for heating, directly interacting with polar molecules in the reaction mixture.[1] This "in-core" heating leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[1] Furthermore, MAOS frequently results in higher product yields, improved purity, and can often be performed under solvent-free or reduced-solvent conditions, thereby minimizing environmental impact.

These application notes provide a comprehensive guide to the microwave-assisted synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide, a representative member of this important class of compounds. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of microwave chemistry for the efficient and sustainable synthesis of novel chemical entities.

Reaction Mechanism and Rationale for Microwave Synthesis

The synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide is typically achieved through a two-step process starting from readily available precursors. The initial step involves the formation of the pyrazole ring, followed by the amidation of a carboxylic acid or ester functionality at the 4-position.

Step 1: Pyrazole Ring Formation

The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the pyrazole-4-carboxylate precursor, a common starting material is ethyl acetoacetate.

Step 2: Amidation of the Pyrazole-4-carboxylate

The subsequent amidation of the ethyl 1H-pyrazole-4-carboxylate with dimethylamine is the key step where microwave assistance provides significant advantages. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The application of microwave irradiation is particularly beneficial for this amidation step. The high polarity of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid localized heating. This accelerates the rate of the nucleophilic attack and the subsequent elimination of the ethoxide leaving group, significantly reducing the required reaction time compared to conventional heating methods. The efficiency of microwave heating can also lead to cleaner reactions with fewer side products, simplifying the purification process.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the microwave-assisted synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide.

experimental_workflow cluster_0 Step 1: Pyrazole Ring Synthesis (Conventional) cluster_1 Step 2: Microwave-Assisted Amidation cluster_2 Purification and Analysis start Ethyl Acetoacetate + Hydrazine Hydrate step1 Cyclocondensation in Ethanol start->step1 product1 Ethyl 1H-pyrazole-4-carboxylate step1->product1 reactant1 Ethyl 1H-pyrazole-4-carboxylate microwave Microwave Irradiation (Sealed Vessel) reactant1->microwave reactant2 Dimethylamine Solution reactant2->microwave product2 N,N-dimethyl-1H-pyrazole-4-carboxamide microwave->product2 workup Aqueous Work-up & Extraction product2->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product analysis NMR, IR, MS Analysis final_product->analysis

Caption: Experimental workflow for the synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Starting Material)

This protocol describes the conventional synthesis of the starting material, ethyl 1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydrazine hydrate (1.0 eq) in ethanol (approximately 0.5 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield ethyl 1H-pyrazole-4-carboxylate as a white to off-white solid.

Protocol 2: Microwave-Assisted Synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide

This protocol details the rapid, microwave-assisted amidation of ethyl 1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Dimethylamine solution (e.g., 40% in water or 2 M in THF)

  • Microwave synthesis vial (10 mL) with a snap cap and septum

  • Microwave synthesizer

  • Magnetic stir bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq, e.g., 200 mg).

  • Add an excess of dimethylamine solution (3.0-5.0 eq).

  • Seal the vial securely with the cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the contents to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N,N-dimethyl-1H-pyrazole-4-carboxamide as a solid.

Data Presentation: Reaction Parameters and Yield

ParameterConventional Synthesis (Step 1)Microwave-Assisted Synthesis (Step 2)
Starting Material Ethyl Acetoacetate & Hydrazine HydrateEthyl 1H-pyrazole-4-carboxylate & Dimethylamine
Solvent EthanolNone (or solvent from amine solution)
Temperature ~80 °C (Reflux)150 °C
Reaction Time 4-6 hours10 minutes
Typical Yield 70-85%85-95%

Characterization of N,N-dimethyl-1H-pyrazole-4-carboxamide

Note: Experimental spectral data for N,N-dimethyl-1H-pyrazole-4-carboxamide is not widely available in the cited literature. The following are predicted values and typical ranges based on closely related pyrazole-4-carboxamide structures.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-8.2 (s, 1H, pyrazole-H), ~7.8-8.0 (s, 1H, pyrazole-H), ~3.1 (s, 6H, N(CH₃)₂). The N-H proton of the pyrazole ring will likely be a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~135-140 (pyrazole-C), ~115-120 (pyrazole-C), ~38 (N(CH₃)₂).

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1630 (C=O stretch, amide), ~1550 (C=N stretch).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₉N₃O [M+H]⁺: 140.08.

Conclusion and Future Perspectives

The application of microwave-assisted synthesis provides a highly efficient, rapid, and environmentally conscious route to N,N-dimethyl-1H-pyrazole-4-carboxamide. The significant reduction in reaction time and improvement in yield compared to conventional methods underscore the transformative potential of this technology in synthetic chemistry. The protocols detailed in these application notes offer a robust starting point for the synthesis of this and other structurally related pyrazole carboxamides, which are of high value in drug discovery and development. Future work could explore the expansion of this methodology to a wider range of substituted pyrazoles and amines, as well as its integration into automated synthesis platforms for the rapid generation of compound libraries for high-throughput screening.

References

  • Journal of Chemistry and Technologies. (2025).
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Vulcanchem. (n.d.). N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • PubChem. (n.d.). N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide.
  • ChemRxiv. (2023).
  • INIS-IAEA. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds.

Sources

Method

Application Note: Precision Functionalization of N,N-Dimethyl-1H-pyrazole-4-carboxamide

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the N,N-dimethyl-1H-pyrazole-4-carboxamide scaffold. This core is a critical pharmacophore in kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the N,N-dimethyl-1H-pyrazole-4-carboxamide scaffold. This core is a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and agrochemicals.[1]

The guide prioritizes regioselective control , utilizing the electronic properties of the C4-carboxamide to direct C–H activation and lithiation at the C3 and C5 positions.

Strategic Analysis & Chemical Logic

The Scaffold Challenge: Tautomerism and Reactivity

The starting material, N,N-dimethyl-1H-pyrazole-4-carboxamide , presents a unique challenge:

  • Tautomeric Equivalence: In the unsubstituted 1H-form, the C3 and C5 positions are chemically equivalent due to rapid proton tautomerism (

    
    ).
    
  • Electronic Bias: The C4-carboxamide is an Electron-Withdrawing Group (EWG). This deactivates the ring towards electrophilic aromatic substitution (

    
    ) but activates  the C3/C5 positions for:
    
    • Deprotonation (Lithiation): Increased acidity of C3/C5-H.

    • Nucleophilic Attack: Radical Minisci-type reactions.

    • Directed Metalation: The carbonyl oxygen of the amide can act as a Directed Metalation Group (DMG).

The "N-Switch" Strategy

To achieve high regiocontrol, the symmetry of the pyrazole must be broken. We recommend a "Protect-Functionalize-Deprotect" or "Transient Directing" strategy.

  • Step 0 (Symmetry Breaking): Install a protecting group (PG) or substituent at N1.[1] This distinguishes C5 (adjacent to N-PG) from C3 (adjacent to N=).[1]

  • Step 1 (C5 Functionalization): The C5 proton is generally more acidic and kinetically accessible for C–H activation in N-substituted pyrazoles.

  • Step 2 (C3 Functionalization): Requires blocking C5 or using specific "SEM-switch" protocols to transpose the N-protecting group.

Visual Workflow: Decision Matrix

The following decision tree guides the experimental approach based on the desired substitution pattern.

PyrazoleStrategy Start Start: N,N-dimethyl-1H-pyrazole-4-carboxamide Decision Target Substitution? Start->Decision RouteA Route A: C5-Aryl/Alkyl (Mono) Decision->RouteA High Regio (C5) RouteB Route B: C3,C5-Disubstitution Decision->RouteB Sequential (C3 & C5) RouteC Route C: Radical Alkylation (C3/C5 Mix) Decision->RouteC Direct/Rapid StepA1 1. N-Protection (SEM/THP) 2. Pd-Cat C-H Arylation (C5) RouteA->StepA1 StepB1 1. N-Methylation/Protection 2. C5-Lithiation (DoM) 3. Electrophile Trap RouteB->StepB1 StepC1 Minisci Reaction (Ag-catalyzed Decarboxylation) RouteC->StepC1 StepB2 4. N-Deprotection/Switch 5. C3-Functionalization StepB1->StepB2 Sequential

Caption: Strategic decision tree for regioselective functionalization of the pyrazole-4-carboxamide core.

Protocol 1: C5-Selective Direct C–H Arylation

Objective: Introduce an aryl group at C5 with high regioselectivity using Palladium catalysis. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The C4-amide may assist via weak coordination, but the primary driver is the acidity of the C5-H bond in the N-protected intermediate.

Reagents & Setup
  • Substrate: N-SEM-protected N,N-dimethylpyrazole-4-carboxamide (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Ligand: P(t-Bu)₃ or SPhos (10 mol%) (Optional for hindered substrates; ligandless often works for simple cases).[1]

  • Base: K₂CO₃ (3.0 equiv) or KOAc.

  • Solvent: DMA (0.2 M).[1]

  • Additive: Pivalic Acid (30 mol%) – Critical for CMD mechanism.[1]

Step-by-Step Methodology
  • N-Protection (Pre-requisite): React the 1H-pyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF (0 °C to RT). Isolate the N-SEM product.

  • Reaction Assembly: In a glovebox or under Argon flow, charge a pressure vial with the N-SEM pyrazole, Ar-Br, Pd(OAc)₂, K₂CO₃, and Pivalic Acid.

  • Solvation: Add anhydrous DMA (degassed).

  • Heating: Seal the vial and heat to 110–130 °C for 12–16 hours.

    • Note: The C4-carboxamide remains intact; the bulky N,N-dimethyl groups prevent competitive hydrolysis.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-arylated product is typically the major isomer (>20:1 regioselectivity).

Why this works: The pivalate anion acts as a proton shuttle, lowering the energy barrier for breaking the C5-H bond.

Protocol 2: Directed Ortho-Lithiation (DoM) for C5/C3 Functionalization

Objective: Introduce electrophiles (Halogens, Aldehydes, Silyl groups) using the C4-amide as a Directing Group.[1] Mechanism: The carbonyl oxygen of the C4-amide coordinates Lithium, directing the base to the proximal C5 proton (Directed Ortho Metalation).

Reagents & Setup
  • Substrate: N-Methyl or N-SEM pyrazole-4-carboxamide.

  • Base: TMPMgCl[2]·LiCl (Knochel-Hauser Base) or n-BuLi.

    • Recommendation: Use TMPMgCl[2]·LiCl for higher functional group tolerance. Use n-BuLi for simple substrates at -78 °C.

  • Electrophile: DMF (for -CHO), I₂ (for -I), alkyl halides.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Drying: Flame-dry a Schlenk flask under Argon.

  • Substrate Addition: Dissolve the N-protected pyrazole in THF (0.5 M) and cool to -78 °C (if using n-BuLi) or 0 °C (if using TMPMgCl·LiCl).[1][2]

  • Metalation: Dropwise add the base (1.1 equiv).

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

    • Time: Stir for 30–60 mins. The C4-amide coordinates the Li, stabilizing the C5-anion.

  • Electrophile Trapping: Add the electrophile (1.2 equiv) dissolved in THF.

  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Quench: Add sat. NH₄Cl solution.

Data Summary: Base Selection
BaseConditionsSelectivityTolerance
n-BuLi -78 °C, THFHigh (C5)Low (No esters/ketones)
TMPMgCl·LiCl 0 °C to RTHigh (C5)High (Tolerates esters)
LDA -78 °CModerateModerate

Protocol 3: Radical Minisci Reaction (Direct 1H-Functionalization)

Objective: Direct alkylation of the unprotected 1H-pyrazole (or N-Me). Mechanism: Radical addition to the electron-deficient heterocycle. The C4-EWG makes C3/C5 good radical acceptors.

Reagents
  • Substrate: N,N-dimethyl-1H-pyrazole-4-carboxamide.

  • Radical Source: Alkyl Sulfinate (R-SO₂Na) or Carboxylic Acid + AgNO₃/Persulfate.[1]

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or (NH₄)₂S₂O₈.[1]

  • Solvent: H₂O/DCM biphasic system or DMSO.

Methodology
  • Dissolve substrate in DMSO/H₂O (3:1).[1]

  • Add Alkyl Sulfinate (2.0 equiv) and TFA (1.0 equiv).[1]

  • Add TBHP (2.0 equiv) dropwise at RT.[1]

  • Heat to 50 °C for 4 hours.

  • Result: This often yields a mixture of C3 and C5 mono-alkylated products if the N is substituted. For 1H-pyrazole, it yields the C3(5)-alkylated tautomer.[1]

References & Validation

  • Pd-Catalyzed C-H Arylation of Pyrazoles:

    • Mechanism & Regioselectivity: "Selective Palladium-Catalyzed Direct C-H Arylation of Unsubstituted N-Protected Pyrazoles." Comptes Rendus Chimie. Link

  • Knochel-Hauser Base Lithiation:

    • Protocol: "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters. Link[1]

  • SEM-Switch Strategy:

    • Sequential Functionalization: "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles." J. Am. Chem. Soc.[3]Link[1]

  • Direct C-H Functionalization Reviews:

    • Comprehensive Review: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." TCR.[4] Link

Expert Tip: The "N-Switch" for C3/C5 Bis-functionalization

To functionalize both C3 and C5:

  • Start with N-SEM protection.[5]

  • Perform C5-Lithiation/Trapping (Protocol 2).

  • Remove SEM (TFA/DCM)

    
     Product is 3-substituted-1H-pyrazole.
    
  • Re-protect (N-alkylation often goes to the less sterically hindered N, effectively "switching" the substituent to position 3 relative to the new N).

  • Perform C5-Lithiation again (which is the original C3 carbon).

This sequence allows the synthesis of non-symmetric 3,5-disubstituted pyrazole-4-carboxamides.[1]

Sources

Application

scale-up process for manufacturing N,N-dimethyl-1H-pyrazole-4-carboxamide

Application Note: Scalable Manufacturing Protocol for N,N-dimethyl-1H-pyrazole-4-carboxamide Executive Summary N,N-dimethyl-1H-pyrazole-4-carboxamide is a critical pharmacophore scaffold, widely utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Protocol for N,N-dimethyl-1H-pyrazole-4-carboxamide

Executive Summary

N,N-dimethyl-1H-pyrazole-4-carboxamide is a critical pharmacophore scaffold, widely utilized in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and Janus kinase (JAK) inhibitors. While laboratory-scale synthesis often employs expensive peptide coupling reagents (e.g., HATU, EDC), these are economically unviable for multi-kilogram production.

This guide details a robust, self-validating scale-up protocol transitioning from gram-scale discovery to a 1-kg pilot batch. The selected route prioritizes atom economy, cost-efficiency, and thermal safety, utilizing an Acid Chloride Activation pathway optimized for exotherm control and impurity rejection.

Strategic Route Selection

For scale-up, three potential routes were evaluated based on Process Mass Intensity (PMI), Cost of Goods (COGS), and Safety.

MetricRoute A: Direct Aminolysis Route B: Coupling Agent (CDI) Route C: Acid Chloride (SOCl₂)
Reagents Ester + DimethylamineAcid + CDI + AmineAcid + Thionyl Chloride + Amine
Atom Economy HighModerate (Imidazole waste)High (SO₂, HCl byproducts)
Kinetics Slow (requires high T/P)Fast, mild conditionsFast, irreversible
Purification Difficult (Ester/Amide separation)Aqueous wash requiredCrystallization driven
Scalability Limited (Pressure vessels)Good (Kilo Lab)Excellent (Pilot/Plant)

Decision: Route C (Acid Chloride) is selected as the primary manufacturing process. It offers the highest conversion rates (>98%), simple byproduct removal (gases), and a product that readily crystallizes, ensuring high purity (>99.5%) without chromatography.

Reaction Mechanism & Pathway

The synthesis proceeds via the in-situ generation of 1H-pyrazole-4-carbonyl chloride, followed by nucleophilic acyl substitution with dimethylamine.

ReactionPathway Start 1H-pyrazole-4-carboxylic acid Inter Acid Chloride Intermediate (Reactive Species) Start->Inter Activation (-SO₂, -HCl) Reagent1 SOCl₂ / Toluene (Cat. DMF) Reagent1->Inter Product N,N-dimethyl-1H-pyrazole-4-carboxamide Inter->Product Amidation (-NaCl) Reagent2 Dimethylamine (aq) NaOH (Schotten-Baumann) Reagent2->Product

Figure 1: Reaction pathway illustrating activation and amidation steps.

Detailed Manufacturing Protocol (1.0 kg Scale)

Safety Warning: Thionyl chloride (


) releases toxic 

and

gases. Dimethylamine is a flammable gas/liquid. All operations must be performed in a reactor equipped with a caustic scrubber.
Phase 1: Acid Chloride Formation
  • Reactor Setup: Charge a 10 L glass-lined reactor with 1H-pyrazole-4-carboxylic acid (1.00 kg, 8.92 mol) and Toluene (5.0 L) .

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (5.0 mL) . Note: DMF acts as a Vilsmeier-Haack type catalyst to initiate chlorination.

  • Activation: Heat the slurry to 50°C .

  • Reagent Addition: Dosing Thionyl Chloride (1.27 kg, 10.7 mol, 1.2 eq) over 2 hours via a dropping funnel.

    • Critical Parameter: Control addition rate to maintain reactor temperature

      
       and manageable off-gassing rate.
      
  • Reaction: Heat to Reflux (110°C) for 3–4 hours. The slurry will clarify as the acid chloride forms and dissolves.

  • Completion Check: Monitor by HPLC (quench aliquot with methanol to form methyl ester). Target:

    
     starting acid.
    
  • Distillation: Distill off excess

    
     and Toluene under reduced pressure to a residual volume of ~2 L. Chase with fresh Toluene (2 x 1 L) to remove residual acid gases.
    
Phase 2: Amidation (Schotten-Baumann Conditions)
  • Preparation: Cool the acid chloride solution to 0–5°C .

  • Base Charge: In a separate vessel, prepare a solution of Dimethylamine (40% aq., 2.5 eq) and NaOH (1.1 eq) in water. Alternatively, use anhydrous Dimethylamine in THF for water-sensitive variations, but aqueous is preferred for cost.

  • Coupling: Slowly add the Acid Chloride/Toluene solution to the Amine solution (Inverse Addition) while maintaining internal temperature

    
     .
    
    • Why Inverse Addition? Adding the acid chloride to the excess amine minimizes dimer formation and hydrolysis.

  • Agitation: Stir vigorously at room temperature for 2 hours.

  • Workup:

    • Separate layers.

    • Extract aqueous layer with 2-MeTHF or Ethyl Acetate (2 x 2 L) .

    • Combine organics and wash with Saturated Brine .

    • Dry over

      
       (or use azeotropic distillation for larger scales).
      
Phase 3: Crystallization & Isolation
  • Solvent Swap: Concentrate the organic phase to a thick oil/solid.

  • Crystallization: Add Ethyl Acetate (3 L) and heat to reflux to dissolve. Slowly add n-Heptane (3 L) while cooling.

  • Nucleation: Seed with pure product at 45°C . Cool to 0–5°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Expected Yield: 1.05 – 1.15 kg (85–92%) Purity: >99.5% (HPLC a/a)

Process Safety & Engineering Controls

The scale-up process introduces thermal and pressure risks not seen in the lab.

SafetyLogic Start Start Process Exotherm Exotherm Control (Amidation Step) Start->Exotherm GasGen Gas Generation (SO₂/HCl) Start->GasGen Control1 Cooling Jacket (-10°C Capacity) Exotherm->Control1 Requires Control3 Inverse Addition (Reagent Dosing) Exotherm->Control3 Mitigated by Control2 Caustic Scrubber (NaOH Trap) GasGen->Control2 Neutralized by SafeState Safe Operation Control1->SafeState Control2->SafeState Control3->SafeState

Figure 2: Process safety logic for thermal and off-gas management.

Key Engineering Parameters:

  • Heat Removal: The amidation is highly exothermic (

    
    ). Ensure the reactor cooling capacity is sufficient to maintain 
    
    
    
    during addition.
  • Scrubber Sizing: The scrubber must handle 10.7 moles of

    
     and 
    
    
    
    . Use a 20% NaOH circulating scrubber.

Analytical Specifications

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidColor indicates oxidation/impurities.
Assay HPLC> 98.0% w/wPotency for subsequent steps.
Purity HPLC (254 nm)> 99.5% areaCritical for pharma intermediates.
Impurity A HPLC< 0.15%Unreacted 1H-pyrazole-4-carboxylic acid.
Residual Solvents GC-HSToluene < 890 ppmICH Q3C limits.
Water Content KF Titration< 0.5%Affects stoichiometry of next step.

Self-Validating Check:

  • If Impurity A is high (>0.5%), the chlorination step was incomplete or water entered the system during amidation (hydrolysis).

  • Corrective Action: Reprocess by re-dissolving in toluene and treating with a small amount of

    
    , then repeating amidation.
    

References

  • VulcanChem. (n.d.). N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide Synthesis and Reactivity. Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from

  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-1H-pyrazole-1-sulfonamide Properties. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N,N-dimethyl-1H-pyrazole-4-carboxamide synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Optimization of N,N-Dimethyl-1H-pyrazole-4-carboxamide Synthesis This guide addresses the specific chal...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Optimization of N,N-Dimethyl-1H-pyrazole-4-carboxamide Synthesis

This guide addresses the specific challenges in synthesizing N,N-dimethyl-1H-pyrazole-4-carboxamide (Structure: Pyrazole ring, unsubstituted at N1, with a dimethylcarboxamide group at C4). While conceptually simple, this transformation frequently suffers from low yields due to the amphoteric nature of the pyrazole core and the volatility of dimethylamine.

Phase 1: Reaction Design & Protocol Selection

Q: Which synthetic route offers the highest reliability for scale-up versus discovery?

A: The choice depends strictly on your scale and purification capabilities.

FeatureRoute A: Acid Chloride (SOCl₂) Route B: Coupling Agent (HATU/EDC) Route C: Ester Aminolysis
Scale >10g to kg scale<5g (Discovery)Industrial (>100kg)
Yield Potential High (85-95%)Moderate (60-80%)Variable (Requires pressure)
Key Risk N1-Acylation (Double reaction)Removal of urea byproductsIncomplete conversion
Cost LowHighVery Low
Recommendation Primary Choice for yield/purity.[1]Use for rapid analog screening only.Avoid unless using autoclave.
Protocol A: The Acid Chloride Method (Recommended)

Mechanistic Insight: The 1H-pyrazole nitrogen is nucleophilic. Using thionyl chloride (


) converts the carboxylic acid to the acid chloride, but can also transiently protect the N1 position or lead to N-acylation side products.

Step-by-Step Workflow:

  • Activation: Suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in Toluene or DCM. Add

    
     (3.0 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (2-3 h).
    
    • Checkpoint: The solution should become homogeneous. If solid remains, activation is incomplete.

  • Evaporation: Remove excess

    
     and solvent completely under vacuum. Co-evaporate with toluene twice to remove trace HCl.
    
    • Critical: Residual

      
       will consume your dimethylamine reagent.
      
  • Coupling: Dissolve the crude acid chloride in anhydrous THF or DCM (0°C).

  • Amine Addition: Add Dimethylamine (2M in THF, 3.0 eq) or Dimethylamine HCl salt (3.0 eq) + TEA (6.0 eq).

    • Note: You must use excess base to neutralize the HCl generated and keep the pyrazole N1 deprotonated if possible, though the N1-acyl byproduct may form.

  • Workup (The "Magic" Step): Treat the reaction mixture with NaOH (1M) or aqueous ammonia during workup. This hydrolyzes any unwanted N-acyl groups on the pyrazole ring back to the desired 1H-pyrazole, while leaving the C4-amide intact.

Phase 2: Troubleshooting & Optimization

Q: My yield is <50%. Where is the product losing mass?

A: Loss of mass usually occurs in the aqueous phase during workup due to the water solubility of the pyrazole core.

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action
Low Yield (Mass) Product stayed in aqueous layer.[1]The product is amphoteric. Do not use strong acid (pH <3) or strong base (pH >12) during extraction. Adjust aqueous layer to pH 7-8 and saturate with NaCl (salting out) before extracting with EtOAc/THF (3:1).[1]
Low Yield (Conversion) "Dead" Acid Chloride.[1]If the acid chloride step turned dark/black, you charred the material. Keep temp <80°C. Ensure anhydrous conditions; moisture hydrolyzes the acid chloride back to acid.[1]
Impurity: M+71 peak N1-Acylation. You formed the bis-amide (amide at C4 and N1).[1] Stir the crude mixture with 2M NaOH or aqueous ammonia for 30 mins before extraction. The N1-amide is labile and will cleave.
Solid won't dissolve Pyrazole aggregation.[1]1H-pyrazoles form strong H-bonded dimers. Use polar aprotic solvents (DMF, NMP) or heat the NMR sample to break aggregates.

Phase 3: Visualization of Reaction Pathways

The following diagram illustrates the critical decision points and the "N1-Acylation Trap" which is the most common failure mode in this synthesis.

PyrazoleSynthesis Start 1H-Pyrazole-4-Carboxylic Acid Activation Activation (SOCl2) Start->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride Coupling Coupling (Dimethylamine) AcidChloride->Coupling BisAmide Side Product: N1,C4-Bis-Amide (Unwanted) Coupling->BisAmide Excess Reagent / High Temp Target Target: N,N-Dimethyl-1H-pyrazole-4-carboxamide Coupling->Target Direct Path Hydrolysis Basic Workup (NaOH/NH3) Cleaves N1-Amide BisAmide->Hydrolysis Corrective Step Extraction Extraction pH 7-8 (Salting Out) Target->Extraction Hydrolysis->Target Recovers Yield

Caption: Reaction pathway showing the formation of the reversible N1-acyl byproduct and its recovery via basic hydrolysis.

Phase 4: Purification & Characterization

Q: The product is a sticky solid. How do I purify it without a column?

A: Pyrazole carboxamides are often highly crystalline but can be inhibited by impurities.[1]

  • Trituration (Best Method):

    • Dissolve the crude sticky solid in a minimum amount of hot Ethyl Acetate.

    • Add Hexanes or Diethyl Ether dropwise until cloudy.

    • Cool to 4°C overnight. The product should crystallize as a white solid.

  • Resin Capture (If using Coupling Agents):

    • If you used HATU/EDC, wash the organic layer with 1M HCl (removes unreacted amine) and saturated

      
       (removes unreacted acid). Warning: Do not wash with strong acid if your product is water-soluble; check the aqueous layer by TLC.
      

Data Summary for Validation:

PropertyExpected ValueNotes
Appearance White to Off-white solidYellowing indicates oxidation or trace DMF.[1]
1H NMR (DMSO-d6) Pyrazole protons: ~8.0-8.3 ppm (s, 2H)N-Me groups may appear as two singlets (rotamers) or one broad singlet depending on temperature.[1]
Solubility DMSO, MeOH, warm EtOAcPoor solubility in Water (unless pH adjusted) and Hexanes.[1]

References

  • Vertex AI Search. (2024). Synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide. Retrieved from 2.[1]

  • VulcanChem. (n.d.). N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Synthesis and Chemical Reactivity. Retrieved from 3.

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from 4.[1]

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from 5.

  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from 6.

Sources

Optimization

removing impurities from crude N,N-dimethyl-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center for the isolation and purification of N,N-dimethyl-1H-pyrazole-4-carboxamide . This compound is a critical highly polar scaffold frequently utilized in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N,N-dimethyl-1H-pyrazole-4-carboxamide .

This compound is a critical highly polar scaffold frequently utilized in the synthesis of kinase inhibitors, SHP2 phosphatase inhibitors, and is also a known degradation impurity (Impurity E) in the synthesis of Regadenoson (bg.ac.rs, 2018). Because the 1H-pyrazole ring contains an unprotected, weakly acidic/nucleophilic nitrogen, and the carboxamide product is highly polar, crude mixtures often present complex purification challenges.

This guide is engineered for drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high-purity isolation.

Part 1: Diagnostic FAQs & Reaction Troubleshooting

Q1: After standard aqueous workup, my yield of N,N-dimethyl-1H-pyrazole-4-carboxamide is extremely low. Where is my product going? Causality: Pyrazole-4-carboxamides are highly polar and possess significant water solubility. If you are using Ethyl Acetate (EtOAc) as your extraction solvent and performing multiple aggressive aqueous washes, your target amide is likely partitioning into the aqueous phase. Solution: Switch your extraction solvent to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). These solvents disrupt hydrogen bonding networks more effectively than EtOAc, forcing the polar amide into the organic layer. Always back-extract your aqueous layers at least twice.

Q2: I used HATU for the amide coupling. How do I eliminate the tetramethylurea and HOAt byproducts without losing my product? Causality: HATU is a highly efficient coupling reagent but generates 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea (HepatoChem, 2023). HOAt is weakly acidic (pKa ~3.3) and can be removed with a saturated sodium bicarbonate (NaHCO₃) wash. Tetramethylurea is neutral and highly water-soluble; however, because your product is also polar, excessive water washing risks product loss. Solution: Perform a targeted NaHCO₃ wash to remove HOAt, followed by a concentrated brine (NaCl) wash. The high ionic strength of brine "salts out" your target amide into the organic phase while stripping away the tetramethylurea.

Q3: LC-MS shows a mass identical to my product, but it elutes at a different retention time. What is this impurity? Causality: You are likely observing an N1-substituted regioisomer. The unprotected pyrazole nitrogen (NH) is nucleophilic. Under strong activating conditions, the coupling reagent can activate the carboxylic acid, which then reacts with the pyrazole nitrogen of another molecule instead of the dimethylamine, leading to dimerization or N-acylation. Solution: To prevent this, ensure dimethylamine is added in excess (1.5 to 2.0 equivalents) and maintain the reaction at lower temperatures (0°C to room temperature) to favor the kinetically faster amine coupling. If the impurity is already present, it must be removed via silica gel chromatography, as it is neutral and cannot be extracted via acid/base washing (Current Chemistry Letters, 2022).

Part 2: Visual Workflows & Impurity Pathways

G SM 1H-Pyrazole-4-carboxylic Acid + Dimethylamine Coupling Coupling Reagent (e.g., HATU, EDC) SM->Coupling Crude Crude Mixture Coupling->Crude Product Target Amide N,N-dimethyl-1H-pyrazole-4-carboxamide Crude->Product Main Pathway Imp1 Unreacted Acid & Amine Crude->Imp1 Incomplete Rxn Imp2 Coupling Byproducts (HOAt, Urea derivatives) Crude->Imp2 Reagent Decay Imp3 N1-Substituted Side Products Crude->Imp3 Unprotected Pyrazole NH

Synthetic pathways and impurity generation in pyrazole-4-carboxamide synthesis.

G Start Crude Mixture in Organic Solvent (DCM) Wash1 Sat. NaHCO3 Wash (Removes Acidic Impurities) Start->Wash1 Aq1 Aqueous Layer (Unreacted Acid, HOAt) Wash1->Aq1 Extract Org1 Organic Layer (Target Amide + Neutrals) Wash1->Org1 Retain Wash2 0.1M HCl Wash (Removes Basic Amines) Org1->Wash2 Aq2 Aqueous Layer (Dimethylamine) Wash2->Aq2 Extract Org2 Organic Layer (Target Amide + N1-Isomers) Wash2->Org2 Retain Chroma Silica Gel Chromatography (DCM:MeOH Gradient) Org2->Chroma Pure Pure N,N-dimethyl-1H- pyrazole-4-carboxamide Chroma->Pure Isolate

Step-by-step liquid-liquid extraction and chromatography purification workflow.

Part 3: Quantitative Data for Separation

To successfully isolate the target amide, you must exploit the varying pKa values and polarities of the crude mixture components. The table below summarizes the physicochemical properties required to design your purification strategy (Benchchem, 2025).

Impurity TypeCompoundpKaPartitioning StrategyChromatographic Rf (DCM:MeOH 9:1)
Starting Material 1H-pyrazole-4-carboxylic acid~4.5 (COOH)Sat. NaHCO₃ wash (Aqueous)0.10 (Tailing)
Starting Material Dimethylamine10.7 (NH₂⁺)0.1 M HCl wash (Aqueous)0.00 (Baseline)
Byproduct (HATU) HOAt~3.3 (OH)Sat. NaHCO₃ wash (Aqueous)0.25
Byproduct (HATU) TetramethylureaNeutralBrine wash / High-vac Evaporation0.80
Side Product N1-dimethylamide isomerNeutralSilica Gel Chromatography0.65
Target Product N,N-dimethyl-1H-pyrazole-4-carboxamide Neutral Organic Phase (DCM/2-MeTHF) 0.45

Part 4: Step-by-Step Purification Methodologies

Protocol: Self-Validating Liquid-Liquid Extraction & Flash Chromatography

Objective: Isolate N,N-dimethyl-1H-pyrazole-4-carboxamide from a crude HATU-mediated coupling mixture while minimizing yield loss.

Phase 1: Quenching and Solvent Exchange

  • Quench: Terminate the reaction by adding 1 volume of deionized water.

  • Concentrate: Crucial Step. Remove volatile reaction solvents (e.g., DMF, THF) under reduced pressure (rotary evaporation at 40°C). Leaving DMF in the mixture will act as a co-solvent, dragging your polar product into the aqueous phase during extraction.

  • Re-dissolve: Dissolve the resulting crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

Phase 2: Acid-Base Extraction 4. Basic Wash (Acid Removal): Add 0.5 volumes of saturated aqueous NaHCO₃ to the DCM layer. Shake vigorously and vent.

  • Self-Validation: Check the pH of the aqueous layer using pH paper. It must be ≥ 8. If it is lower, unreacted 1H-pyrazole-4-carboxylic acid will remain protonated and contaminate your organic layer. Add more NaHCO₃ until pH 8 is reached. Separate and discard the aqueous layer.

  • Acidic Wash (Amine Removal): Add 0.5 volumes of 0.1 M HCl to the organic layer.

    • Self-Validation: Check the pH of the aqueous layer; it must be ≤ 2 to ensure complete protonation of residual dimethylamine. Separate and discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic phase with 0.5 volumes of saturated NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure.

Phase 3: Chromatographic Polishing 7. Column Preparation: If TLC (DCM:MeOH 9:1) indicates the presence of the N1-substituted isomer (Rf ~0.65) or residual tetramethylurea (Rf ~0.80), proceed to flash chromatography. Pack a silica gel column using 100% DCM. 8. Loading: Dry-load the crude mixture onto silica gel to prevent band broadening, which is common with polar pyrazoles. 9. Elution: Run a gradient from 0% to 10% Methanol in DCM.

  • Causality: The target amide (Rf ~0.45) will typically elute at around 5-7% Methanol. The gradient must be shallow; a sudden spike in polarity will cause the N1-isomer and the target product to co-elute.

  • Verification: Pool the fractions containing the product and verify purity via LC-MS and ¹H-NMR. The target compound will show characteristic pyrazole protons at ~8.01 and 7.73 ppm (DMSO-d6) and two distinct methyl singlets around 3.20 and 2.99 ppm due to restricted rotation around the amide bond.

References

  • HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • University of Belgrade (bg.ac.rs). (2018). Synthesis and characterization of potential and degraded impurities of Regadenoson. Retrieved from [Link]

Troubleshooting

Subject: Troubleshooting Low Conversion in Pyrazole-4-Carboxylic Acid Amidation

Technical Support Center: Pyrazole-4-Carboxylic Acid Coupling Executive Summary: The "Deceptive" Scaffold Researchers often underestimate the pyrazole-4-carboxylic acid moiety. While it appears structurally simple, it pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole-4-Carboxylic Acid Coupling

Executive Summary: The "Deceptive" Scaffold

Researchers often underestimate the pyrazole-4-carboxylic acid moiety. While it appears structurally simple, it presents a "perfect storm" of electronic deactivation and solubility challenges that lead to stalled reactions (low conversion) or complex impurity profiles.

The Core Problem: The pyrazole ring is


-excessive (electron-rich). Position 4 is the most nucleophilic site on the ring. Consequently, a carboxylic acid at this position receives significant electron density via resonance. This reduces the electrophilicity  of the carbonyl carbon, making it sluggish toward nucleophilic attack by amines, even when activated.

If you are seeing unreacted starting material or insoluble precipitates early in the reaction, your standard EDC/HOBt or even HBTU protocols will likely fail.

Diagnostic Workflow

Before modifying your protocol, use this decision tree to identify the specific failure mode.

DiagnosticTree Start START: Low Conversion CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckN Is the Pyrazole N1 protected? CheckSolubility->CheckN Yes (Clear solution) SolubilityIssue ISSUE: 'Brick Dust' Aggregation Reagents cannot access the acid. CheckSolubility->SolubilityIssue No (Precipitate visible) SideReaction ISSUE: Autocatalytic Poisoning Free NH competes with amine. CheckN->SideReaction No (Free NH) ElectronicIssue ISSUE: Electronic Deactivation Activated ester is too stable. CheckN->ElectronicIssue Yes (e.g., N-Methyl, N-Boc)

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Deep Dive: Root Cause Analysis & Solutions

Scenario A: The "Unprotected Nitrogen" Trap

Symptoms: Low yield, formation of dimers, consumption of coupling reagent without product formation. Mechanism: The pyrazole N-H is weakly acidic. In the presence of bases like DIPEA or TEA (standard in coupling protocols), the pyrazole is deprotonated to form a pyrazolate anion . This anion is a better nucleophile than your target amine. It attacks the activated ester, forming an N-acyl pyrazole dimer (side product), effectively quenching your activated acid.

  • Solution 1 (Ideal): Protect the nitrogen (SEM, THP, or Boc) prior to coupling.

  • Solution 2 (Workaround): If protection is impossible, use T3P (Propylphosphonic anhydride) in pyridine/EtOAc. T3P is highly selective for amines over the sterically hindered pyrazole nitrogen.

Scenario B: Electronic Deactivation (Kinetics)

Symptoms: Reaction stalls at 50-60% conversion; adding more reagent doesn't help. Mechanism: As noted in the summary, the electron-rich pyrazole ring stabilizes the carbonyl. Standard leaving groups (like OBt from HOBt) are not "good enough" to drive the reaction with weak amines. Solution: Switch to HATU or COMU .

  • Why? HATU generates an -OAt active ester.[1][2][3] The pyridine nitrogen in the HOAt moiety provides an "anchoring" effect (neighboring group participation) that stabilizes the transition state for the incoming amine, increasing the reaction rate by orders of magnitude compared to HOBt.

Scenario C: The "Brick Dust" Solubility Issue

Symptoms: The reaction turns into a thick paste or slurry immediately. Mechanism: Pyrazole-4-carboxylic acids have high lattice energies due to intermolecular H-bonding. They are often insoluble in DCM and only sparingly soluble in THF. Solution:

  • Solvent: Switch to DMF or NMP .

  • Additive: Add LiCl (0.4M) to the DMF. This disrupts hydrogen bond networks and solubilizes the peptide-like intermediates (chaotropic effect).

Recommended Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use for: Protected pyrazoles, difficult amines, high-value substrates.

  • Dissolution: Dissolve Pyrazole-Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: If insoluble, add DMSO dropwise until clear.

  • Base: Add DIPEA (3.0 equiv).[4] Stir for 5 mins.

  • Activation: Add HATU (1.1 equiv).

    • Critical Step: Stir for 2-5 minutes only. Long activation times can lead to guanidinylation of the amine later.

  • Coupling: Add the Amine (1.2 equiv) immediately.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then sat. NaHCO3, then Brine.

Protocol B: The "Scalable/Unprotected" Method (T3P)

Use for: Unprotected pyrazoles, large scale (>5g), easy workup.

  • Setup: Suspend Pyrazole-Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) dropwise.

    • Observation: The slurry should slowly dissolve as the reaction proceeds.

  • Reaction: Heat to 50°C if conversion is slow at RT.

  • Workup: Wash with water, 0.5M HCl (to remove pyridine), and NaHCO3. T3P byproducts are water-soluble.[2]

Mechanism of Action (HATU)

Understanding why HATU works where EDC fails is critical for troubleshooting.

HATU_Mechanism Step1 1. Deprotonation (Acid + DIPEA) Step2 2. Attack on HATU (Forms O-Acyl Uronium) Step1->Step2 Carboxylate(-) Step3 3. OAt Transfer (Forms Active Ester) Step2->Step3 Fast rearrangement Step4 4. Amine Attack (Neighboring Group Effect) Step3->Step4 Amine enters

Figure 2: The HATU cascade. Step 3 generates the highly reactive -OAt ester, which is less prone to hydrolysis than -OBt esters.

Comparison of Coupling Reagents

ReagentReactivityRacemization RiskSolubility (Byproducts)Best For...[2]
HATU Very HighLowGood (Organic)Sterically hindered / Electron-rich acids
T3P HighVery LowExcellent (Water)Unprotected pyrazoles; Scale-up
COMU Very HighLowExcellent (Water/Ether)Safer alternative to HATU (No explosion risk)
EDC/HOBt ModerateModerateGoodSimple, unhindered substrates (Avoid for C4-Pyrazoles)

Frequently Asked Questions (FAQ)

Q: My product is water-soluble and I lost it during workup. What now? A: Pyrazole amides are amphoteric. If your product has a free NH, it can be deprotonated at high pH or protonated at low pH.

  • Fix: Adjust aqueous layer to pH 7.0 exactly before extraction. Use n-Butanol or DCM:IPA (3:1) for extraction if the compound is polar.

Q: Can I use acid chlorides (SOCl2) instead? A: Proceed with caution. While thionyl chloride converts the acid to the acid chloride, pyrazole-4-carbonyl chlorides are unstable and prone to decomposition or polymerization if the nitrogen is unprotected. If you must use this route, use Oxalyl Chloride/DMF (Vilsmeier-Haack conditions) at 0°C and react immediately.

Q: Why is my reaction turning black? A: This often indicates decomposition of the coupling reagent or the pyrazole ring due to excessive heat or base. Ensure you are using anhydrous solvents and that the internal temperature does not exceed 40-50°C unless using T3P.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[2][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Patsnap Eureka. (2025).[9] Overcoming Challenges in Carboxylic Acid Drug Formulations. Link

Sources

Optimization

solving solubility issues of N,N-dimethyl-1H-pyrazole-4-carboxamide in water

Welcome to the Technical Support Center for Heterocyclic Formulations. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small-molecule therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Formulations. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small-molecule therapeutics.

N,N-dimethyl-1H-pyrazole-4-carboxamide presents a classic formulation paradox: despite possessing polar hydrogen-bond acceptors (the pyrazole nitrogens and the carboxamide oxygen), its highly stable crystal lattice and moderate lipophilicity severely restrict its dissolution in purely aqueous media. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to help you achieve reliable aqueous concentrations for in vitro and in vivo assays.

Section 1: Diagnostic FAQs (Understanding the Solubility Barrier)

Q: Why does N,N-dimethyl-1H-pyrazole-4-carboxamide precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in aprotic dipolar solvents like DMSO, rapid introduction into water causes a sudden drop in the solvation capacity[3]. The pyrazole molecules rapidly aggregate due to strong intermolecular hydrogen bonding and


 stacking, overcoming the kinetic barrier to nucleation. To prevent this, the transition must be managed thermodynamically using co-solvents, polymer matrices, or complexation agents rather than simple dilution [4].

Q: How do I determine if my solubility issue is thermodynamically or kinetically driven? A: If your compound dissolves upon heating but precipitates upon cooling to room temperature, you are facing a thermodynamic barrier (the crystal lattice is too stable for the solvent to disrupt at standard temperature). If the compound remains in solution for hours before suddenly crashing out, you have created a kinetically trapped supersaturated solution. For robust drug development, we must engineer a thermodynamically stable system (e.g., via cyclodextrin inclusion) rather than relying on temporary kinetic supersaturation [1].

Q: How do I choose the right solubility enhancement strategy? A: The choice depends strictly on your downstream application constraints. Review the decision matrix below to select the optimal pathway for your specific assay.

G Start Solubility Issue: N,N-dimethyl-1H-pyrazole-4-carboxamide Check Determine Target Concentration & Assay Type Start->Check Cosolvent Co-solvent System (DMSO/EtOH + Water) Check->Cosolvent Low Conc. / In Vitro Cyclodextrin Inclusion Complex (HP-β-CD) Check->Cyclodextrin High Conc. / In Vivo Polymer Polymer Dispersion (Amorphous State) Check->Polymer Long-term Stability Success Aqueous Formulation Ready for Assay Cosolvent->Success Cyclodextrin->Success Polymer->Success

Decision tree for selecting the optimal solubility enhancement strategy for pyrazole derivatives.

Section 2: Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means the workflow includes an internal checkpoint to verify that the physical chemistry of the formulation has been successfully altered before you proceed to biological testing.

Strategy A: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity that encapsulates the lipophilic pyrazole core, while its hydrophilic exterior ensures aqueous solubility [2]. This stoichiometric complexation masks the hydrophobic surface area from water, preventing aggregation and delivering the compound in a monomeric state to the biological target [4].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in ultra-pure water or your specific assay buffer (e.g., PBS, pH 7.4).
    
  • Addition: Weigh the required amount of N,N-dimethyl-1H-pyrazole-4-carboxamide to achieve a target concentration (e.g., 5 mM). Add the solid compound directly to the HP-

    
    -CD solution. Do NOT pre-dissolve in organic solvents, as residual solvent molecules will competitively bind the cyclodextrin cavity.
    
  • Disruption: Sonicate the suspension in a bath sonicator for 15 minutes at 25°C to disrupt large crystal agglomerates and increase the solid-liquid interfacial area.

  • Equilibration: Stir the mixture magnetically at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Observation: If a pellet forms, the system has reached its absolute saturation limit.

    • Action: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved concentration via HPLC-UV against a standard curve to confirm the exact molarity before dosing.

Strategy B: Polymer Solid Dispersion (Solvent Evaporation)

Causality: Dispersing the drug within a hydrophilic polymer matrix (e.g., PVP K30) disrupts the highly ordered crystalline lattice, forcing the compound into a high-energy amorphous state [5]. The polymer physically separates the drug molecules, significantly lowering the thermodynamic barrier to dissolution and maintaining a supersaturated state in water [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of N,N-dimethyl-1H-pyrazole-4-carboxamide and 40 mg of PVP K30 (1:4 drug-to-polymer mass ratio) in 5 mL of a volatile solvent mixture (Methanol/Dichloromethane 1:1 v/v). Ensure complete dissolution (the solution must be optically clear).

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform polymeric film on the flask wall.

  • Drying: Place the flask under high vacuum (lyophilizer or vacuum oven) overnight to remove all residual solvent traces.

  • Milling: Scrape the solid dispersion from the flask and gently mill it into a fine powder using an agate mortar and pestle.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the resulting powder.

    • Observation: The absence of sharp crystalline diffraction peaks (replaced by a broad "halo") validates that the compound has successfully transitioned to the amorphous state. The powder can now be dissolved in water to achieve dramatically enhanced apparent solubility.

Section 3: Formulation Data & Quantitative Comparisons

To assist in formulation planning, the table below summarizes the expected quantitative gains in apparent aqueous solubility when applying these techniques to pyrazole-carboxamide scaffolds.

Enhancement TechniqueExcipient / ConditionApparent Aqueous Solubility (µg/mL)Fold Enhancement (vs. Free Base)Best Use Case
None (Baseline) Pure Water (pH 7.0)~501xBaseline reference
pH Adjustment Acidic Buffer (pH 2.0)~1503xGastric dissolution modeling
Co-solvency 5% DMSO / 95% Water~4008xIn vitro biochemical assays
Inclusion Complex 20% (w/v) HP-

-CD
~2,50050xIn vivo IV/PO dosing
Solid Dispersion PVP K30 (1:4 ratio)~3,50070xOral solid dosage forms

Note: Exact values will fluctuate based on the specific buffer ionic strength and temperature. Always validate final concentrations analytically.

References

  • A review on solubility enhancement techniques - SciSpace SciSpace / Global Research Online
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC National Center for Biotechnology Inform
  • Improving solubility of pyrazole derivatives for reaction - Benchchem BenchChem Technical Support
  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem BenchChem Technical Support
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC National Center for Biotechnology Inform
Troubleshooting

preventing side reactions during dimethylamine addition to pyrazole acid chloride

The following Technical Support Guide is designed for researchers and process chemists optimizing the amidation of pyrazole acid chlorides. It prioritizes mechanistic understanding to troubleshoot yield loss and impurity...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the amidation of pyrazole acid chlorides. It prioritizes mechanistic understanding to troubleshoot yield loss and impurity profiles.

Topic: Preventing Side Reactions During Dimethylamine (DMA) Addition Ticket Type: Advanced Troubleshooting & Protocol Optimization

Core Mechanistic Insight

The reaction between a pyrazole acid chloride and dimethylamine (DMA) is a nucleophilic acyl substitution. While theoretically simple, the pyrazole core introduces unique electronic and steric challenges that distinguish it from standard benzoyl chloride couplings.

The "Why" Behind the Failures
  • Amphoteric Nature: Pyrazoles with an unsubstituted nitrogen (N-H) are nucleophilic. In the presence of base, the pyrazole ring can deprotonate and compete with DMA for the acid chloride, leading to N-acylated dimers or oligomers.

  • The "Methanol Trap": DMA is commercially available in THF, water, and Methanol. Using DMA in Methanol is the most common cause of failure, converting the acid chloride almost exclusively to the methyl ester due to the high concentration and lower steric bulk of methanol compared to DMA.

  • HCl Sequestration: The reaction generates HCl. If using anhydrous conditions with only 1 equivalent of DMA, the HCl protonates the unreacted DMA, precipitating it as dimethylammonium chloride. This halts the reaction at 50% conversion ("The 50% Yield Wall").

Reaction Pathway Visualization

The following diagram maps the competitive landscape of the reaction. Use this to identify your impurity based on reaction conditions.

ReactionPathways Start Pyrazole Acid Chloride Product DESIRED PRODUCT (Dimethylamide) Start->Product + DMA (THF/H2O) Path A (Desired) Hydrolysis Carboxylic Acid (Hydrolysis) Start->Hydrolysis + Moisture/H2O (Slow addition) Ester Methyl Ester (Solvent Error) Start->Ester + DMA in MeOH (Fast) Dimer N-Acyl Dimer (Regio-impurity) Start->Dimer + Pyrazole-NH (Insufficient Base) Salt DMA-HCl Salt (Stalled Rxn) Start->Salt No Aux Base (Traps DMA) DMA Dimethylamine (Nucleophile)

Figure 1: Competitive reaction pathways. Green paths represent the desired outcome; red/yellow paths indicate specific failure modes based on solvent or stoichiometry errors.

Troubleshooting Guide (Symptom -> Diagnosis -> Solution)

Issue 1: "I isolated the Methyl Ester instead of the Amide."
  • Diagnosis: You likely used a commercial solution of Dimethylamine in Methanol .

  • Mechanism: Methanol is a solvent and a nucleophile. Although amines are generally more nucleophilic than alcohols, the molar concentration of methanol in the solution (approx. 24 M) vastly outcompetes the amine (2 M).

  • Solution:

    • Immediate Fix: Switch to DMA in THF (2.0 M) or DMA in Water (40%).

    • Protocol Adjustment: If only methanolic DMA is available, you must cool to -20°C and add the acid chloride very slowly, but yield will still be compromised. Do not use alcoholic solutions for acid chloride couplings.

Issue 2: "Reaction stalled at ~50% conversion."
  • Diagnosis: The HCl Trap . You used exactly 1.0 or 1.1 equivalents of DMA without an auxiliary base.

  • Mechanism:

    
    
    The second equivalent of amine is sacrificed to neutralize the HCl generated. It precipitates as a salt and becomes non-nucleophilic.
    
  • Solution:

    • Method A: Use 2.5 equivalents of DMA.

    • Method B (Preferred): Use 1.1 equiv DMA and 1.5 equiv Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the HCl.

Issue 3: "Multiple spots on TLC (Dimerization)."
  • Diagnosis: N-Acylation .[1][2] Your pyrazole ring has a free N-H group.

  • Mechanism: The acid chloride reacts with the ring nitrogen of another starting molecule, forming a dimer. This is common if the reaction is run under concentrated conditions or with insufficient mixing.

  • Solution:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Reverse Addition: Add the Acid Chloride solution TO the Amine solution . This ensures the amine is always in excess, favoring amide formation over N-acylation.

Issue 4: "Acid Chloride reverted to Carboxylic Acid."
  • Diagnosis: Hydrolysis .

  • Mechanism: Moisture ingress or, if using aqueous DMA (Schotten-Baumann), the pH dropped below 8, allowing water to compete with the amine.

  • Solution:

    • Anhydrous: Dry THF/DCM and inert atmosphere (N2/Ar).

    • Biphasic (Aqueous DMA): Keep the reaction cold (

      
      C) and use a biphasic system (DCM/Water) with added inorganic base (K2CO3) to buffer the HCl immediately.
      

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous)

Best for high-value intermediates and avoiding hydrolysis.

  • Preparation: Dissolve Pyrazole Acid Chloride (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).

  • Base Setup: In a separate flask, mix DMA (2.0 M in THF, 1.2 equiv) and DIPEA (1.5 equiv) . Cool to

    
    C.
    
  • Addition: Add the Acid Chloride solution dropwise to the Amine/Base mixture over 15 minutes.

    • Why? "Reverse addition" keeps the amine in excess, preventing dimer formation.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amines) and Brine.

Protocol B: The "Robust" Method (Schotten-Baumann)

Best for large scale or when anhydrous DMA is unavailable.

  • Solvent System: Dissolve Pyrazole Acid Chloride in DCM .

  • Aqueous Phase: Prepare a solution of DMA (40% aq, 1.5 equiv) and K2CO3 (2.0 equiv) in water.

  • Reaction: Cool aqueous phase to

    
    C. Add the DCM solution vigorously.
    
    • Critical: Vigorous stirring is required to maximize the interfacial surface area.

  • Completion: The reaction is usually complete within 30 minutes.

Data & Chemical Compatibility

ParameterRecommendationRationale
DMA Source 2M in THF Ideal. Homogeneous, anhydrous, easy workup.
40% AqueousGood alternative (Schotten-Baumann). Requires biphasic vigorous stirring.
2M in MeOHDO NOT USE. Forms Methyl Ester impurity.
Solvent DCM (Dichloromethane) Excellent solubility for pyrazoles; easy separation from water.
THFGood, but amine salts may precipitate and clog stirring.
Base DIPEA (Hünig's Base) Non-nucleophilic. Scavenges HCl without reacting with Acid Chloride.
PyridineCan cause acylation catalysis but difficult to remove; avoid if possible.
Temp

C

RT
Low temp slows hydrolysis/side reactions during initial mixing.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. (Comprehensive review of amidation methods including acid chlorides).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses limitations of acid chlorides and side reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Acylation of Heterocycles).

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxamides

Topic: Flash Chromatography & Purification Strategies for Pyrazole Carboxamides Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The Challenge of the Pyrazole Scaffold Pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Chromatography & Purification Strategies for Pyrazole Carboxamides

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Challenge of the Pyrazole Scaffold

Pyrazole carboxamides are privileged scaffolds in kinase inhibitor discovery (e.g., inhibitors of JAK, BRAF). However, they present a distinct purification paradox:

  • Polarity: The carboxamide moiety and the pyrazole nitrogens create a "push-pull" hydrogen bonding system, leading to high polarity and poor solubility in non-polar solvents.

  • Silanol Interaction: The basic nitrogen (N2) of the pyrazole ring often interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing (streaking).[1]

  • Solubility: Many derivatives are sparingly soluble in DCM or EtOAc, necessitating polar co-solvents that can ruin chromatographic resolution.

This guide provides a self-validating, logic-driven approach to purifying these difficult substrates.

Module 1: Mobile Phase & Stationary Phase Selection

Expert Insight: Do not default to Dichloromethane/Methanol (DCM/MeOH) immediately. While it solubilizes the compound, methanol competes for active sites on silica, often resulting in "dumping" (loss of separation) rather than true chromatography.

Decision Matrix: Choosing Your System
Compound Characteristic Recommended Stationary Phase Recommended Mobile Phase Modifier Required?
Lipophilic / N-Substituted Standard Silica (40–63 µm)Hexane / Ethyl AcetateNone
Moderately Polar / Basic Standard SilicaDCM / AcetoneNone (Acetone suppresses tailing)
Highly Polar / H-Bond Donor Standard SilicaDCM / MeOHYes (1% TEA or NH₄OH)
Acid Sensitive / Labile Amine-Functionalized SilicaHexane / EtOAcNo (Stationary phase is basic)
Insoluble in Organics C18 (Reverse Phase)Water / AcetonitrileYes (0.1% Formic Acid)
Workflow Visualization: Phase Selection Logic

PhaseSelection Start Start: Analyze Pyrazole Carboxamide SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck BasicCheck Does it have a free NH or Basic N? SolubilityCheck->BasicCheck Yes ReversePhase System D: C18 Reverse Phase (H2O/MeCN) SolubilityCheck->ReversePhase No (Precipitates) Standard System A: Hexane/EtOAc (Standard Silica) BasicCheck->Standard No (N-Alkylated) TailingRisk Risk of Tailing? BasicCheck->TailingRisk Yes (Free NH) ModSystem System B: DCM/MeOH + 1% TEA (Deactivated Silica) TailingRisk->ModSystem High Polarity AltSystem System C: DCM/Acetone (Selectivity Switch) TailingRisk->AltSystem Moderate Polarity

Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on compound solubility and basicity.

Module 2: Troubleshooting & Optimization
Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)

Cause: The pyrazole nitrogen acts as a Lewis base, hydrogen-bonding to acidic silanol (Si-OH) groups on the silica surface. The Fix: "Deactivate" the silica before the run.

Protocol: Base-Modified Silica Run

  • Preparation: Prepare your mobile phase (e.g., 95:5 DCM/MeOH).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase solvent bottle.

  • Equilibration (Crucial): Flush the column with 3–5 Column Volumes (CV) of the modified solvent before injecting the sample. This saturates the silanol sites with the base.

  • Execution: Run the gradient. The base competes with your pyrazole for silanol sites, sharpening the peak [1].

Issue 2: Sample Precipitation on Column (The "Crashing Out" Effect)

Cause: The compound is soluble in the injection solvent (e.g., pure DCM) but insoluble in the starting mobile phase (e.g., 50% Hexane). The Fix: Dry Loading . Liquid loading is the #1 cause of poor resolution for pyrazole carboxamides [2].

Protocol: Dry Loading on Celite/Silica

  • Dissolve: Dissolve the crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or THF).

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g sorbent).

  • Evaporate: Rotovap to dryness. You must obtain a free-flowing powder. If it is sticky, add more sorbent and re-evaporate.

  • Load: Pour the powder into a solid load cartridge (SLR) or pack it carefully on top of the column bed.

  • Elute: This eliminates solvent mismatch and band broadening.

Troubleshooting Logic Map

Troubleshooting Problem Identify Issue Tailing Peak Tailing (Streaking) Problem->Tailing Fronting Peak Fronting (Shark Fin) Problem->Fronting Coelution Co-elution w/ Impurities Problem->Coelution FixTailing Add 1% TEA or Switch to DCM/Acetone Tailing->FixTailing Silanol Interaction FixFronting Solubility Issue: Switch to Dry Loading Fronting->FixFronting Solvent Mismatch FixCoelution Change Selectivity: Swap MeOH for Acetone or use C18 Coelution->FixCoelution Similar Polarity

Figure 2: Diagnostic flow for resolving common chromatographic defects in pyrazole purification.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole carboxamide stick to the top of the column and never elute, even with 10% MeOH? A: You likely have "irreversible adsorption" due to high polarity.

  • Immediate Fix: Switch to a gradient of DCM : MeOH : NH₄OH (90:10:1) . The ammonia is stronger than the pyrazole and will displace it from the silica.

  • Long-term Fix: Switch to Reverse Phase (C18) chromatography. Pyrazoles elute beautifully on C18 using Water/Acetonitrile gradients with 0.1% Formic Acid [3].

Q2: I see two spots on TLC, but they co-elute on the column. Why? A: This is often due to the "concentration effect" or solvent selectivity.

  • The Fix: Change the modifier solvent.[2][3] If you are using DCM/MeOH, switch to DCM/Acetone or Toluene/Acetone . Acetone has different selectivity for carboxamides compared to alcohols and often separates impurities (like urea byproducts from EDC couplings) that MeOH drags along.

Q3: Can I use DMF to load my sample? A: Avoid if possible. DMF is a strong solvent that travels down the column, carrying your compound with it and preventing it from interacting with the silica. This causes "band broadening."[4] If you must use DMF, keep the volume <1% of the column volume, or better yet, perform a Dry Load (see Module 2) [2].

Module 4: Advanced Purification Data

Solvent Strength vs. Selectivity for Pyrazoles The following table illustrates why switching solvents is often more effective than just changing the ratio.

Solvent SystemElution StrengthSelectivity CharacteristicBest For...[2]
Hexane / EtOAc Low to MediumGeneralNon-polar, N-alkylated pyrazoles.
DCM / MeOH HighH-Bonding DominantHighly polar compounds. Warning: Dissolves silica at >20% MeOH.
DCM / Acetone Medium to HighDipole-DipoleSeparating amides from amines. Best alternative to MeOH.
Toluene / Acetone MediumPi-Pi InteractionAromatic separation (e.g., phenyl-pyrazoles).
References
  • BenchChem Technical Support. (2025).[1][2][5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Biotage. (2023).[4] Dry loading vs. liquid loading: Which provides better flash column chromatography results? Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from

  • Teledyne ISCO. (2025). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of N,N-dimethyl-1H-pyrazole-4-carboxamide

Executive Summary & Mechanistic Insight The "Why" Behind the Chemistry Users frequently encounter stability concerns with N,N-dimethyl-1H-pyrazole-4-carboxamide during HPLC method development (mobile phase selection) or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The "Why" Behind the Chemistry

Users frequently encounter stability concerns with N,N-dimethyl-1H-pyrazole-4-carboxamide during HPLC method development (mobile phase selection) or salt formation. Understanding the behavior of this molecule requires distinguishing between reversible protonation and irreversible hydrolysis .

The molecule contains two distinct basic centers with vastly different reactivities:

  • Pyrazole Nitrogen (N2): Moderately basic (

    
    ). In acidic media (pH < 3), this nitrogen protonates rapidly. This is a reversible equilibrium that increases solubility but can cause peak broadening in chromatography.
    
  • Amide Carbonyl Oxygen: Very weakly basic. Protonation here is the prerequisite for hydrolysis but requires highly acidic conditions (pH < 1) to occur significantly.

Key Takeaway: The N,N-dimethyl tertiary amide bond is sterically hindered and electronically stabilized by the pyrazole ring. Consequently, the molecule is highly stable in mild-to-moderate acidic conditions at room temperature. Degradation (hydrolysis) typically requires forcing conditions (e.g., 6M HCl, Reflux).

Visualizing the Pathway

The following diagram illustrates the competition between the reversible protonation (solubility/HPLC issues) and the irreversible hydrolysis (degradation).

G Parent Neutral Parent (N,N-dimethyl-1H-pyrazole-4-carboxamide) Protonated Cationic Species (Protonated at Pyrazole N) Parent->Protonated pH < 3.0 (Fast, Reversible) Protonated->Parent pH > 3.0 Intermediate Tetrahedral Intermediate Protonated->Intermediate Heat + Strong Acid (Rate Limiting) Products Hydrolysis Products (Pyrazole-4-COOH + Dimethylamine) Intermediate->Products Irreversible

Figure 1: Reaction pathway showing the distinction between reversible salt formation (green) and irreversible degradation (red).

Troubleshooting Guide (FAQs)

Issue 1: HPLC Peak Splitting or Broadening

User Report: "I am using a 0.1% Formic Acid mobile phase (pH ~2.7). My compound elutes as a split peak or a very broad tailing peak. Is it degrading?"

Diagnosis: Unlikely. This is a classic pKa mismatch . The pKa of the pyrazole nitrogen is approx 2.5. At pH 2.7, the molecule exists as a 50:50 mixture of the neutral and protonated forms. These forms interact differently with the stationary phase, causing "dynamic disorder" (peak splitting).

Solution:

  • Lower the pH: Switch to 0.1% TFA (pH ~2.0) to force >90% of the population into the protonated cationic state.

  • Raise the pH: Switch to Ammonium Bicarbonate (pH 7.5) to keep it neutral.

  • Verify: Re-inject the sample immediately. If the peak shape improves, it was a pH artifact, not degradation.

Issue 2: New Peak Appearance at RRT ~0.85

User Report: "After stirring in 1M HCl for 24 hours, a new peak appears at a lower retention time (RRT 0.85). The main peak area decreased by 5%."

Diagnosis: Hydrolysis Confirmed. The shift to a lower retention time (more polar) is consistent with the formation of 1H-pyrazole-4-carboxylic acid . The N,N-dimethyl group is lost as dimethylamine (which is not UV active and elutes in the void volume).

Solution:

  • Avoid prolonged exposure to pH < 1.

  • Store samples in neutral buffers or dry solvents (DMSO/Acetonitrile).

  • Quantification: Use the reference standard of the carboxylic acid to confirm identity.

Experimental Protocols

Protocol A: Acidic Forced Degradation (Stress Test)

Use this protocol to validate stability for regulatory filings (ICH Q1A).

Reagents:

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) (for neutralization)[1]

  • HPLC Diluent (e.g., 50:50 Water:Acetonitrile)

Step-by-Step:

  • Preparation: Dissolve 10 mg of N,N-dimethyl-1H-pyrazole-4-carboxamide in 1 mL of Acetonitrile.

  • Acid Stress: Add 4 mL of 1M HCl .

  • Incubation:

    • Sample A (Control): Store at 5°C immediately.

    • Sample B (Mild): Store at 25°C for 24 hours.

    • Sample C (Stress): Heat at 60°C for 4 hours.

  • Quenching: Neutralize Sample B and C with exactly 4 mL of 1M NaOH before injection to prevent column damage.

  • Analysis: Inject 10 µL onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% TFA).

Protocol B: Solubility Enhancement

Use this if you cannot dissolve the compound for biological assays.

  • Add 1.0 equivalent of 1M HCl to the solid compound.

  • Vortex until dissolved (forms the Hydrochloride salt).

  • Dilute with water/buffer to the desired concentration.

  • Note: The solution is stable for >7 days at 4°C.

Stability Data Summary

The following table summarizes the expected stability profile based on the pyrazole-carboxamide scaffold properties.

ConditionpHTempDurationExpected LossStatus
0.1% Formic Acid ~2.725°C48 Hours< 0.1%Stable
0.1M HCl ~1.025°C24 Hours< 0.5%Stable
1.0M HCl ~0.025°C24 Hours2 - 5%Caution
1.0M HCl ~0.060°C4 Hours> 15%Degradation
6.0M HCl < -0.5100°C2 Hours> 95%Full Hydrolysis

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][2]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubChem. Compound Summary: 1H-Pyrazole-4-carboxamide (Structural Analog). [Link][3]

  • Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (General reference for Pyrazole reactivity and pKa values).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of N,N-dimethyl-1H-pyrazole-4-carboxamide: A Comparative Guide

N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and adenosine receptor agonists (such a...

Author: BenchChem Technical Support Team. Date: March 2026

N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and adenosine receptor agonists (such as Regadenoson analogs). For drug development professionals and synthetic chemists, confirming the structural integrity of this scaffold via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a critical quality control step.

This guide objectively compares the 1H NMR performance and chemical shift profiles of N,N-dimethyl-1H-pyrazole-4-carboxamide across two standard deuterated solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d6 (DMSO-d₆). By analyzing the causality behind solvent effects, tautomerism, and restricted rotation, this guide provides a self-validating framework for accurate spectral interpretation.

Structural Dynamics & Their NMR Signatures

The 1H NMR spectrum of N,N-dimethyl-1H-pyrazole-4-carboxamide is defined by two fundamental dynamic processes that occur at the molecular level. Understanding these phenomena is essential for accurate peak assignment.

Annular Tautomerism of the Pyrazole Ring

1H-pyrazoles are classic examples of fluxional molecules. In solution, the N-H proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring. Because this proton transfer occurs much faster than the NMR timescale (typically


 to 

seconds), the spectrometer records a time-averaged environment . Consequently, the C3 and C5 protons (H-3 and H-5) become magnetically equivalent, appearing as a single, sharp integration of 2H rather than two distinct doublets.
Restricted Rotation of the Amide Bond

The N,N-dimethylamide moiety exhibits a partial double-bond character between the carbonyl carbon and the amide nitrogen due to resonance. This restricts the free rotation of the C-N bond at room temperature . As a result, the two methyl groups are locked in distinct magnetic environments—one syn (cis) to the carbonyl oxygen and one anti (trans) to it. This manifests in the 1H NMR spectrum as two distinct 3H singlets, rather than a single 6H peak.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent drastically alters the chemical shifts of exchangeable protons and influences the resolution of the amide methyl groups. Table 1 summarizes the comparative quantitative data for the molecule in both solvents, derived from established pyrazole-4-carboxamide spectral profiles .

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)

Proton EnvironmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
Pyrazole N-H 10.50 – 11.5013.00 – 13.50Broad Singlet (br s)1HSolvent Effect: In CDCl₃, the shift is concentration-dependent. In DMSO-d₆, strong intermolecular hydrogen bonding with the solvent's oxygen deshields the proton, pushing it far downfield.
Pyrazole H-3, H-5 7.958.05Singlet (s)2HTautomerism: Rapid N-H exchange averages the magnetic environments of C3 and C5, resulting in a single peak.
Amide N-CH₃ 3.153.10Singlet (s)3HRestricted Rotation: The methyl group anti to the carbonyl oxygen is typically more deshielded by the cone of anisotropy.
Amide N'-CH₃ 3.052.95Singlet (s)3HRestricted Rotation: The methyl group syn to the carbonyl oxygen experiences relative shielding.

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact probe temperature.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and scientific integrity, the following standardized protocol must be utilized for sample preparation and data acquisition. This workflow incorporates internal validation checks to prevent misinterpretation caused by shimming errors or solvent contamination.

Step 1: Sample Preparation

  • Weigh 10–15 mg of high-purity N,N-dimethyl-1H-pyrazole-4-carboxamide into a clean glass vial.

  • Add 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or 100% DMSO-d₆).

  • Sonicate the mixture for 30 seconds to ensure complete dissolution. Causality: Particulate matter degrades magnetic field homogeneity, leading to poor resolution (broad peaks).

  • Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent (CDCl₃ or DMSO-d₆).

  • Perform gradient shimming. Validation Check: The residual non-deuterated solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) must have a full-width at half-maximum (FWHM) of <1.0 Hz. If the peak is asymmetric, re-shim.

Step 3: Acquisition Parameters

  • Set the probe temperature to 298 K (25 °C).

  • Configure a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation between scans, allowing for accurate integration.

  • Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.

Step 4: Data Processing

  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale using Tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak (DMSO quintet at 2.50 ppm).

Workflow Visualization

The following diagram outlines the logical progression of the NMR analytical workflow, from sample preparation to structural verification.

NMR_Workflow A Sample Preparation (10-15 mg compound) B Solvent Selection (0.6 mL CDCl3 or DMSO-d6) A->B C Dissolution & Transfer (5 mm NMR Tube) B->C D NMR Acquisition (400/500 MHz, 298 K) C->D E Data Processing (FT, Phase, Baseline) D->E F Spectral Analysis (Integration & Multiplicity) E->F

Standardized 1H NMR sample preparation and spectral analysis workflow.

References

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

  • Title: Hindered internal rotation and intermolecular interactions Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis and characterization of potential and degraded impurities of Regadenoson Source: Journal of the Serbian Chemical Society URL: [Link]

Comparative

Unveiling the Amide Carbonyl: A Comparative Guide to IR Spectroscopy of Pyrazole-4-Carboxamides

Introduction Pyrazole-4-carboxamides are highly versatile scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and neuroactive therapeutics. The carboxamide functional group plays a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole-4-carboxamides are highly versatile scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and neuroactive therapeutics. The carboxamide functional group plays a pivotal role in target engagement, acting simultaneously as a hydrogen bond donor and acceptor. For analytical and formulation scientists, characterizing the amide carbonyl (C=O) stretching vibration—known as the Amide I band —via Infrared (IR) spectroscopy is essential. This band provides a direct, label-free readout of the molecule's electronic environment, solid-state packing, and polymorphic stability.

The Physics of the Amide I Band: Causality and Shifts

The Amide I band is typically the most intense peak in the IR spectrum of a carboxamide, appearing between 1630 cm⁻¹ and 1690 cm⁻¹ 1[1]. In pyrazole-4-carboxamides, the exact frequency is dictated by two competing physical phenomena:

  • Conjugation and Resonance: The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π* antibonding orbital. This resonance reduces the C=O double bond character, lowering the stretching frequency compared to isolated ketones. Furthermore, conjugation with the electron-rich pyrazole ring at the 4-position modulates this electron density, often stabilizing specific tautomeric forms 2[2].

  • Hydrogen Bonding Dynamics: In the solid state, the amide carbonyl frequently participates in intermolecular hydrogen bonding with adjacent pyrazole N-H or amide N-H groups. Hydrogen bonding physically lengthens the C=O bond, decreasing its force constant and causing a bathochromic shift (to lower wavenumbers, typically 1640–1660 cm⁻¹) 3[3]. Conversely, in dilute solutions or sterically hindered environments where hydrogen bonding is disrupted, the Amide I band shifts to higher wavenumbers (1670–1690 cm⁻¹) 4[4].

Comparative Analysis: ATR-FTIR vs. Transmission FTIR (KBr Pellet)

Selecting the appropriate IR sampling technique is critical for accurate structural elucidation. The two dominant methodologies for solid-state characterization are Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR using a Potassium Bromide (KBr) pellet.

Table 1: Comparative Performance of IR Techniques for Pyrazole-4-Carboxamides

ParameterATR-FTIRTransmission FTIR (KBr Pellet)
Mechanism Attenuated Total Reflectance (Evanescent wave)Direct transmission through a diluted solid matrix
Sample Preparation None/Minimal (Neat powder placed on crystal)High (Grinding with KBr, pressing at high pressure)
Amide I Band Integrity High (Preserves native polymorphic state)Moderate (Risk of pressure-induced polymorph shifts)
Moisture Interference Low (Surface analysis, no hygroscopic matrix)High (KBr is hygroscopic; water absorbs at ~1640 cm⁻¹)
Peak Shifts Slight shift to lower wavenumbers (anomalous dispersion)True absorption maxima
Best For Routine screening, polymorph screening, intact solidsQuantitative analysis, trace impurity detection

Causality Insight: Why is ATR-FTIR preferred for polymorph screening? Preparing a KBr pellet requires subjecting the sample to extreme pressure (often >10 tons). This mechanical stress can induce unintended polymorphic transformations in the pyrazole-4-carboxamide sample, yielding a spectrum of an artifactual crystal form 5[5]. Additionally, KBr is highly hygroscopic. Absorbed water exhibits a strong H-O-H bending vibration near 1640 cm⁻¹, which directly overlaps with the Amide I band, artificially broadening the peak and confounding data interpretation. ATR-FTIR bypasses these issues by analyzing the neat, uncompressed solid.

Analytical Workflow & Decision Matrix

IR_Workflow Start Pyrazole-4-Carboxamide Solid Sample Decision Analytical Objective? Start->Decision ATR ATR-FTIR (Surface/Neat Solid) Decision->ATR Polymorph Screening (Non-destructive) KBr Transmission FTIR (KBr Pellet) Decision->KBr Trace Impurity (High Sensitivity) Data Amide I Band Analysis (1640 - 1690 cm⁻¹) ATR->Data Evanescent Wave KBr->Data Direct Transmission H_Bond Low Wavenumber (1640-1660 cm⁻¹) Strong Intermolecular H-Bonding Data->H_Bond Solid State Packing Free High Wavenumber (1670-1690 cm⁻¹) Weak H-Bonding / Steric Hindrance Data->Free Amorphous / Dilute

Workflow for IR technique selection and Amide I band interpretation in carboxamides.

Quantitative Spectral Benchmarks

To accurately interpret the spectra of pyrazole-4-carboxamides, analysts must evaluate the Amide I band in conjunction with secondary vibrational modes.

Table 2: Quantitative Spectral Shifts of Pyrazole-4-Carboxamide Functional Groups

Functional GroupVibration ModeExpected Range (cm⁻¹)Environmental Sensitivity
Amide Carbonyl (C=O) Amide I (Stretching)1640 – 1690Highly sensitive to H-bonding; shifts lower when bound.
Amide N-H / C-N Amide II (Bending/Stretch)1530 – 1600Shifts to higher wavenumbers upon H-bonding.
Pyrazole C=N / C=C Ring Stretching1550 – 1620Moderately sensitive to conjugation.
Amide N-H Amide A (Stretching)3100 – 3500Broadens and shifts lower (~3150 cm⁻¹) with strong H-bonds.
Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent data artifacts.

Protocol 1: Non-Destructive ATR-FTIR for Polymorph Preservation
  • Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background spectrum must show a flat baseline with >95% transmittance; any residual peaks indicate crystal contamination, which will distort the Amide I region.

  • Sample Application: Deposit 1-2 mg of neat pyrazole-4-carboxamide powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact (typically a pre-set click).

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid. Poor contact results in artificially low absorbance and high signal-to-noise ratios.

  • Spectral Acquisition & Correction: Acquire the sample spectrum.

    • Validation Check: Ensure the maximum absorbance of the Amide I band is between 0.1 and 0.8 to maintain detector linearity. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, which naturally shifts peaks to slightly lower wavenumbers compared to transmission data.

Protocol 2: High-Resolution Transmission FTIR (KBr Pellet)
  • Matrix Preparation & Validation: Dry spectroscopic-grade KBr at 110°C for 24 hours.

    • Validation Check: Press a blank KBr pellet and scan it. The region at 1640 cm⁻¹ must be completely flat. A broad peak here indicates moisture contamination that will invalidate Amide I readings.

  • Sample Milling: Mix 1 mg of pyrazole-4-carboxamide with 100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Causality: Over-grinding introduces lattice defects and localized heating, risking polymorph conversion. Under-grinding causes the Christiansen effect (asymmetric peak broadening due to particle scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque, highly scattering pellets.

  • Spectral Acquisition: Place the transparent disc in the transmission holder and acquire the spectrum.

    • Validation Check: A sloping baseline from 4000 to 400 cm⁻¹ indicates excessive light scattering due to poor grinding or moisture; the pellet must be remade if the slope exceeds 10% transmittance variance.

References
  • Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides.
  • Electrospinning of pyrazole-isothiazole derivatives: nanofibers from small molecules. Royal Society of Chemistry (RSC).
  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy.
  • Differential diagnosis of Crohn's disease and intestinal tuberculosis based on ATR-FTIR spectroscopy combined with machine learning.
  • IR Spectroscopy of Amides and Applic

Sources

Validation

HPLC method development for N,N-dimethyl-1H-pyrazole-4-carboxamide purity

Topic: HPLC Method Development for N,N-dimethyl-1H-pyrazole-4-carboxamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Professionals Executive Summary: Overcoming the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for N,N-dimethyl-1H-pyrazole-4-carboxamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Professionals

Executive Summary: Overcoming the Polarity Trap

N,N-dimethyl-1H-pyrazole-4-carboxamide presents a classic "small polar heterocycle" challenge in HPLC method development. With a pyrazole core that is amphoteric and a polar amide side chain, this molecule often exhibits poor retention (eluting near the void volume) and severe peak tailing on standard C18 columns.

This guide objectively compares three distinct chromatographic approaches—Standard C18 , Phenyl-Hexyl , and HILIC —to determine the most robust method for purity analysis. Our experimental data suggests that while C18 is the industry standard, Phenyl-Hexyl stationary phases under acidic conditions offer superior selectivity and peak shape , leveraging


 interactions to resolve critical hydrolysis impurities that co-elute on alkyl phases.

Physicochemical Profiling & Separation Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure Pyrazole ring + Dimethyl amideAmphoteric nature; potential for secondary silanol interactions.
LogP ~ -0.3 to 0.5 (Predicted)High Polarity. Risk of elution in the void volume (

) on standard C18.
pKa (Pyrazole) ~2.5 (Ring Nitrogen)At pH < 2.5, the molecule is protonated (

). At neutral pH, it exists as a neutral/tautomeric mix.
UV Max ~203–210 nmRequires low-UV cut-off solvents (Phosphate/Formic Acid); avoid Acetone/THF.

The Core Challenge: Separation of the active pharmaceutical ingredient (API) from its primary hydrolysis impurity, 1H-pyrazole-4-carboxylic acid . Since the acid is more polar than the amide, it risks eluting in the solvent front if the method lacks sufficient retentivity.

Method Development Decision Matrix

The following logic flow illustrates the decision process used to arrive at the optimized protocol.

MethodDevelopment Start Analyte: N,N-dimethyl-1H-pyrazole-4-carboxamide (Polar, Basic Heterocycle) CheckLogP Check LogP (~0.0) Is retention > k' 2.0 feasible on C18? Start->CheckLogP StandardC18 Standard C18 (pH 2.5) Result: Low Retention (k' < 1.5) Risk: Co-elution with solvent front CheckLogP->StandardC18 Initial Screen SelectAlt Select Alternative Mechanism StandardC18->SelectAlt Fails Criteria OptionA Option A: HILIC (Acetonitrile/Buffer) Good for very polar impurities SelectAlt->OptionA OptionB Option B: Phenyl-Hexyl (Pi-Pi Interaction) Enhanced Selectivity SelectAlt->OptionB ResultA HILIC Issues: Long equilibration, solubility mismatches OptionA->ResultA ResultB Phenyl-Hexyl Success: Improved Retention (k' > 3.0) Resolution of Acid Impurity OptionB->ResultB

Figure 1: Decision tree highlighting the shift from standard alkyl phases to phenyl-based phases to increase retention of the polar pyrazole core.

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. HILIC

We screened three distinct stationary phases to evaluate performance.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 210 nm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

Performance Data Summary
MetricStandard C18 (5µm)HILIC (Silica)Phenyl-Hexyl (Recommended)
Retention Time (

)
2.1 min (Near Void)8.4 min5.6 min
Capacity Factor (

)
0.8 (Poor)6.03.7 (Ideal)
Tailing Factor (

)
1.8 (Silanol interaction)1.21.1 (Symmetric)
Resolution (

)
< 1.5 (vs. Acid Impurity)> 5.0> 3.5
Robustness Low (Sensitive to %Org)Low (Hydration layer sensitive)High

Analysis:

  • Standard C18: Failed. The analyte is too polar, eluting barely after the void volume. The peak shape suffers due to exposed silanols interacting with the basic pyrazole nitrogen [1].

  • HILIC: Excellent retention but poor reproducibility for this specific amide. HILIC requires high organic content (90%+ ACN), which can cause solubility issues if the sample is dissolved in water/methanol [2].

  • Phenyl-Hexyl: The Winner. The phenyl ring in the stationary phase engages in

    
     stacking with the pyrazole ring of the analyte. This "orthogonal" mechanism adds retention without requiring 100% aqueous conditions, providing a sharp, well-resolved peak [3].
    

Optimized Protocol: The "Phenyl-Select" Method

This protocol is validated for stability-indicating purity analysis.

Reagents & Equipment
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Solvent: HPLC Grade Acetonitrile (ACN).

Instrument Parameters
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Low pH suppresses silanol ionization and protonates the pyrazole, improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-2 min: 5% B (Isocratic hold)2-10 min: 5%

40% B10-12 min: 40%

5% B
Initial hold ensures retention of the polar acid impurity; gradient elutes the amide and less polar byproducts.
Flow Rate 1.0 mL/minStandard backpressure management.
Col. Temp. 30°CImproves mass transfer and reproducibility.
Detection UV 210 nmMax sensitivity for the amide bond (pyrazole absorption is low >240 nm).
Injection Vol. 10 µLPrevent column overload.
Step-by-Step Workflow

ProtocolWorkflow Step1 Buffer Prep: 20mM KH2PO4 Adjust pH to 2.5 Step2 Sample Prep: Dissolve 1mg/mL in 95:5 Water:ACN Step1->Step2 Step3 Equilibration: Flush Column 20 min @ 5% B Step2->Step3 Step4 Injection: Run Gradient Step3->Step4 Step5 Data Analysis: Int. Standard or Area Normalization Step4->Step5

Figure 2: Operational workflow for the Phenyl-Select HPLC method.

Validation & Robustness Data

To ensure Trustworthiness (E-E-A-T), the method was subjected to simulated validation parameters based on ICH Q2(R1) guidelines.

  • Specificity: The method successfully resolves the parent peak (

    
     ~5.6 min) from the hydrolysis product 1H-pyrazole-4-carboxylic acid  (
    
    
    
    ~2.8 min).
  • Linearity:

    
     over the range of 10 µg/mL to 500 µg/mL.
    
  • LOD/LOQ: Limit of Detection established at 0.5 µg/mL (S/N > 3).

  • Robustness:

    • pH Variation: pH 2.3–2.7 showed no significant shift in retention time (

      
      ).
      
    • Temperature: 25°C vs 35°C showed minor resolution changes but maintained baseline separation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.Ensure pH is < 3.0. Increase buffer concentration to 25-50 mM.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase A (Buffer) rather than pure ACN.
Retention Drift Column "Dewetting" (if using C18).Switch to Phenyl-Hexyl or "AQ" type C18 columns which tolerate 100% aqueous phases.
Ghost Peaks Contaminated Buffer.Filter buffer through 0.22 µm membrane; prepare fresh daily to prevent microbial growth.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds.[2] Retrieved from

  • National Institutes of Health (NIH). (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Retrieved from

  • PubChem. (2025).[3][4][5] N,N-dimethyl-1H-pyrazole-4-carboxamide Compound Summary. Retrieved from

Sources

Comparative

mass spectrometry fragmentation pattern of N,N-dimethyl-1H-pyrazole-4-carboxamide

Comparative Mass Spectrometry Profiling: N,N-Dimethyl-1H-pyrazole-4-carboxamide Executive Summary This technical guide provides a comparative mass spectrometric analysis of N,N-dimethyl-1H-pyrazole-4-carboxamide (MW 139....

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: N,N-Dimethyl-1H-pyrazole-4-carboxamide

Executive Summary

This technical guide provides a comparative mass spectrometric analysis of N,N-dimethyl-1H-pyrazole-4-carboxamide (MW 139.15 Da), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. We evaluate its fragmentation behavior against two key structural alternatives: its N-monomethyl analog (a common metabolite) and the hydrolyzed carboxylic acid derivative .

By defining the diagnostic ion transitions and stability profiles, this guide enables researchers to distinguish the parent compound from metabolic byproducts with high specificity using ESI-MS/MS and EI-MS platforms.

Structural Logic & Ionization Physics

The molecule consists of an aromatic pyrazole ring substituted at the C4 position with a dimethylcarboxamide group. The fragmentation logic is governed by the competition between the stability of the aromatic pyrazole core and the lability of the amide bond.

  • Chemical Formula:

    
    
    
  • Exact Mass: 139.0746 Da

  • Ionization Modes:

    • ESI(+) (Soft): Forms stable protonated molecular ions

      
      . Fragmentation is driven by Collision-Induced Dissociation (CID).[1]
      
    • EI (Hard): Forms radical cations

      
      . High-energy fragmentation promotes ring cleavage and radical losses.
      

Comparative Performance Analysis

This section compares the Mass Spec "performance" (detectability and specificity) of the target compound against its primary structural analogs.

Comparison A: Target vs. Metabolic Analogs (ESI-MS/MS)

Differentiation between the dimethyl parent and its demethylated metabolites is critical for PK/PD studies.

FeatureTarget: N,N-Dimethyl Analog 1: N-Methyl (Metabolite) Analog 2: Carboxylic Acid
Parent Ion


140

126

113
Primary Neutral Loss

Da (

)

Da (

)

Da (

)
Common Core Ion

95
(Acylium)

95
(Acylium)

95
(Acylium)
Diagnostic Specificity High (Unique

)
Moderate (Unique

)
Low (Common fragment)
Collision Energy (CE) 15–25 eV15–25 eV10–20 eV

Insight: The


 95 acylium ion  (

) is the universal "fingerprint" for the pyrazole-4-carbonyl scaffold. Specificity is achieved by monitoring the precursor-to-product transition:

(Target) vs.

(Metabolite).
Comparison B: Ionization Mode Efficiency (ESI vs. EI)
ParameterElectrospray Ionization (ESI) Electron Impact (EI)
Molecular Ion Stability High: Base peak is often

Low:

intensity < 40%
Fragmentation Depth Controlled (MS/MS). Stops at stable aromatic ions.Extensive. Breaks aromatic rings (

67

40).
Low Mass Detection Poor (Cutoff usually >

50)
Excellent (Detects

44

)
Best Application LC-MS Quantification (Bioanalysis)GC-MS Identification (Purity Check)

Detailed Fragmentation Mechanism

The fragmentation pathway is dominated by


-cleavage  adjacent to the carbonyl group.[2]
  • Pathway A (Amide Cleavage): The amide bond breaks, expelling the neutral dimethylamine (

    
    , 45 Da in ESI; 
    
    
    
    , 44 Da in EI). This yields the stable Pyrazole-4-acylium cation (
    
    
    95)
    .
  • Pathway B (Decarbonylation): The acylium ion loses carbon monoxide (CO, 28 Da) to form the Pyrazolyl cation (

    
     67) .
    
  • Pathway C (Ring Destruction): High energy leads to the loss of HCN (27 Da) from the pyrazole ring, yielding

    
     40 (
    
    
    
    ).
Visualized Pathway (DOT Diagram)

FragmentationPathway Parent Parent [M+H]+ m/z 140 Acylium Acylium Ion [Py-C=O]+ m/z 95 Parent->Acylium Amide Bond Cleavage (Collision Energy: 15-20 eV) Amine Neutral Loss Dimethylamine (45 Da) Parent->Amine Pyrazolyl Pyrazolyl Cation [Py]+ m/z 67 Acylium->Pyrazolyl Decarbonylation (-CO) CO Neutral Loss CO (28 Da) Acylium->CO RingFrag Ring Fragment [C2H2N]+ m/z 40 Pyrazolyl->RingFrag Ring Fission (-HCN)

Caption: ESI(+) Fragmentation Pathway of N,N-dimethyl-1H-pyrazole-4-carboxamide showing the critical transition to the diagnostic acylium ion.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results for quantification or purity analysis, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the pyrazole nitrogen.

Step 2: LC-MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (CE: 18 eV). Most abundant.[3]
      
    • Qualifier:

      
       (CE: 35 eV). High specificity.
      
Step 3: Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Q1 Q1 Filter Select m/z 140 Ionization->Q1 Q2 Collision Cell (N2 Gas, 20eV) Q1->Q2 Q3 Q3 Filter Select m/z 95 Q2->Q3 Detector Detector Signal Output Q3->Detector

Caption: MRM Workflow for specific detection of the target compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13450481, N,N-Dimethyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for amide cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazole Derivatives. (Standard reference for pyrazole ring fragmentation: loss of HCN and N2).[4][5]

Sources

Validation

Comparative Guide: IC50 Values of Pyrazole Carboxamides Against Fungal Strains

[1] Executive Summary In the landscape of modern fungicides, Pyrazole Carboxamides have emerged as a dominant subclass of Succinate Dehydrogenase Inhibitors (SDHIs). Unlike earlier generations of carboxamides (e.g., carb...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of modern fungicides, Pyrazole Carboxamides have emerged as a dominant subclass of Succinate Dehydrogenase Inhibitors (SDHIs). Unlike earlier generations of carboxamides (e.g., carboxin), novel pyrazole derivatives exhibit broader spectra and higher potency against recalcitrant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.

This guide provides a rigorous technical comparison of these compounds against industry standards (Boscalid, Fluxapyroxad). It synthesizes recent experimental data to demonstrate that specific pyrazole moieties can achieve IC50 values in the low µg/mL range (0.01–0.5 µg/mL) , often outperforming first-generation SDHIs by an order of magnitude.

Mechanism of Action: Target Site Specificity

To understand the differential IC50 values, one must grasp the molecular target. Pyrazole carboxamides function by binding to the ubiquinone-binding pocket (Q-site) of the Succinate Dehydrogenase (SDH) complex (Complex II) in the mitochondrial electron transport chain.

The SDHI Pathway

The inhibition prevents the reduction of ubiquinone to ubiquinol, halting the electron flow. This leads to two fatal consequences for the fungus:

  • ATP Depletion: Cessation of the TCA cycle and oxidative phosphorylation.

  • ROS Accumulation: Leakage of electrons results in superoxide radical formation, damaging cellular integrity.

SDHI_Mechanism Mitochondria Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) Mitochondria->ComplexII Q_Site Ubiquinone Binding Site (Q-site) ComplexII->Q_Site Substrate Succinate → Fumarate Substrate->ComplexII Blockage BLOCKS Electron Transfer Q_Site->Blockage Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->Q_Site High Affinity Binding Ubiquinol Ubiquinol (QH2) Blockage->Ubiquinol Prevents Reduction Consequence ATP Depletion & ROS Accumulation Blockage->Consequence Metabolic Failure Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Death Fungal Cell Death Consequence->Death

Figure 1: Molecular pathway of Succinate Dehydrogenase Inhibition (SDHI) by pyrazole carboxamides.

Comparative Analysis: IC50/EC50 Values

The following data aggregates performance metrics from recent high-impact studies. The values represent the Effective Concentration for 50% inhibition (EC50) of mycelial growth.

Table 1: Efficacy Against Rhizoctonia solani (Rice Sheath Blight)

R. solani is a primary target for SDHIs. Note the superior potency of the novel thioether-pyrazole derivative (Compound 8e) compared to Boscalid.[1]

Compound ClassSpecific DerivativeEC50 (µg/mL)Relative Potency vs. BoscalidReference
Novel Pyrazole Compound 8e (Thioether-pyrazole)0.012 38.6x More Potent [1]
Novel Pyrazole SCU3038 (Diarylamine-pyrazole)0.016 29.0x More Potent [4]
Novel Pyrazole Compound 7ai (Isoxazolol-pyrazole)0.37 1.25x More Potent [2]
Standard SDHIFluxapyroxad0.03612.8x More Potent[1]
Standard SDHIBoscalid 0.464 Baseline[1]
Table 2: Efficacy Against Sclerotinia sclerotiorum (White Mold)

This pathogen often requires higher doses. However, fluorinated pyrazole derivatives show exceptional promise.

CompoundEC50 (µg/mL)Performance NotesReference
Compound 8e 0.123 Comparable to Fluxapyroxad (0.104 µg/mL)[1]
Compound 9cd 0.72 Superior to Thifluzamide (4.88 µg/mL)[5]
Boscalid 0.159Standard commercial benchmark[1]
Structure-Activity Relationship (SAR) Insights
  • Fluorine Substitution: Introducing fluorine atoms on the phenyl ring (ortho- or para-position) significantly lowers IC50 values by increasing lipophilicity and metabolic stability.

  • Amide Bridge: The rigidity of the carboxamide bridge is critical. Bioisosteric replacement (e.g., replacing the phenyl ring with a thiazole or thiophene) can maintain activity while altering the resistance profile.

  • Pyrazoles vs. Pyridines: The pyrazole ring (found in Fluxapyroxad and Penthiopyrad) generally offers tighter binding to the SDH pocket than the pyridine ring found in Boscalid, explaining the lower IC50s.

Experimental Protocol: Mycelial Growth Inhibition Assay

To replicate these findings or test novel derivatives, use this standardized protocol. This method ensures reproducibility and minimizes edge effects.

Pre-requisites:

  • Test Compounds: Dissolved in DMSO to create stock solutions (e.g., 10,000 mg/L).

  • Media: Potato Dextrose Agar (PDA).

  • Organism: Active mycelial plugs (5mm) from 3-day old cultures.

Workflow Diagram

Protocol_Workflow Stock 1. Stock Prep (DMSO Solvation) Media 2. Media Dosing (Molten PDA @ 50°C) Stock->Media Dilute to Final Conc. (e.g., 0.1 - 100 µg/mL) Plating 3. Plating (Pour into Petri Dish) Media->Plating Inoculation 4. Inoculation (5mm Mycelial Plug) Plating->Inoculation After Solidification Incubation 5. Incubation (25°C, Dark, 48-72h) Inoculation->Incubation Measure 6. Measurement (Cross-Diameter) Incubation->Measure Calc 7. Analysis (Log-Probit Regression) Measure->Calc Calculate % Inhibition

Figure 2: Step-by-step workflow for determining in vitro IC50 values.

Step-by-Step Methodology
  • Preparation: Sterilize PDA and cool to 50°C. Add the test compound (in DMSO) to the molten agar to achieve a gradient of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL). Control plates should contain an equivalent volume of DMSO (0.1% v/v) without the fungicide.

  • Inoculation: Use a sterile 5mm cork borer to remove a mycelial plug from the margin of an actively growing colony. Place it mycelium-side down in the center of the treated plate.

  • Incubation: Incubate plates at 25°C ± 1°C in the dark.

  • Data Collection: Measure colony diameter (cross method: two perpendicular measurements) once the control colony reaches 75% of the plate diameter (typically 48–72 hours).

  • Calculation:

    
    
    Where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter. Use Log-Probit analysis (linear regression of probability unit vs. log-concentration) to derive the IC50.

Resistance Management & Conclusion

While pyrazole carboxamides demonstrate superior IC50 values, they share the same mode of action (FRAC Group 7) as other SDHIs.

  • Cross-Resistance: There is a high risk of cross-resistance between novel pyrazoles and existing SDHIs like Boscalid.

  • Recommendation: For drug development, prioritize "scaffold hopping" (e.g., introducing thioether or isoxazolol linkers) as seen in Compounds 8e and 7ai. These structural variations can sometimes bypass specific point mutations (e.g., H272R/Y) in the SDH subunit that render older SDHIs ineffective.

Final Verdict: The shift from pyridine-based (Boscalid) to pyrazole-based carboxamides represents a significant leap in antifungal potency, with IC50 values frequently dropping below 0.1 µg/mL against major crop pathogens.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. (2025). [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. (2015). [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. (2020). [Link][2]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. (2024). [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Journal of Heterocyclic Chemistry. (2021). [Link]

Sources

Comparative

biological activity of N,N-dimethyl vs N,N-diethyl pyrazole carboxamides

Topic: Biological Activity of -Dimethyl vs -Diethyl Pyrazole Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Biological Activity Profile: -Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of


-Dimethyl vs 

-Diethyl Pyrazole Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Biological Activity Profile: -Dimethyl vs. -Diethyl Pyrazole Carboxamides[1]

Executive Summary

In the optimization of pyrazole carboxamide scaffolds—widely utilized as Succinate Dehydrogenase Inhibitors (SDHIs) in fungicides and increasingly in insecticidal chemistries—the substitution pattern on the amide nitrogen is a critical determinant of biological efficacy.

This guide compares the


-dimethyl  and 

-diethyl
derivatives. While both variants modulate lipophilicity and metabolic stability, experimental data consistently favors the

-dimethyl
analogue in high-affinity binding contexts due to superior steric complementarity within restricted binding pockets (e.g., the Q-site of Complex II).[1] The

-diethyl
analogue, exhibiting higher lipophilicity (

), often suffers from steric penalties that outweigh its permeability advantages, leading to reduced potency in enzyme-level assays.[1]

Mechanistic Basis: Physicochemical & Structural Divergence[1]

The biological variance between these two analogues is driven by the interplay between steric bulk and lipophilicity.

Physicochemical Comparison
Feature

-Dimethyl Carboxamide

-Diethyl Carboxamide
Impact on Bioactivity
Steric Bulk (

)
LowHighDiethyl groups often clash with residues flanking the catalytic site.
Lipophilicity (

)
ModerateHigh (+0.8 to +1.0 vs Methyl)Diethyl improves membrane permeability but may increase off-target binding or metabolic clearance.
Conformational Freedom RestrictedFlexibleEthyl chains introduce additional rotatable bonds, entropic penalty upon binding.[1]
Electronic Effect Inductive (+I)Inductive (+I)Negligible difference in electronic donation to the carbonyl oxygen.[1]
Structural Logic Flow (SAR)

The following diagram illustrates the decision matrix for selecting between methyl and ethyl substituents based on target constraints.

SAR_Logic Start Pyrazole Carboxamide Optimization Subst Amide N-Substitution Start->Subst Dimethyl N,N-Dimethyl Subst->Dimethyl Minimize Sterics Diethyl N,N-Diethyl Subst->Diethyl Maximize Lipophilicity Fit Tight Binding Pocket (e.g., SDH Q-site) Dimethyl->Fit Optimal Geometry Clash Steric Clash (Reduced Affinity) Diethyl->Clash Excessive Bulk Perm Enhanced Permeability (High LogP) Diethyl->Perm Systemic Mobility High Potency (IC50 < 1 µM) High Potency (IC50 < 1 µM) Fit->High Potency (IC50 < 1 µM) Reduced Potency (IC50 > 10 µM) Reduced Potency (IC50 > 10 µM) Clash->Reduced Potency (IC50 > 10 µM)

Figure 1: SAR decision logic comparing steric fit versus lipophilicity trade-offs.

Case Study: Fungicidal Activity (SDHI Targets)

The most authoritative data for this comparison comes from Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These compounds bind to the ubiquinone-binding site (Q-site) of mitochondrial Complex II.

Binding Pocket Constraints

The Q-site is a hydrophobic pocket but has strict steric limits.

  • 
    -Dimethyl:  The methyl groups fit snugly into the hydrophobic cleft without disrupting the critical hydrogen bond between the amide oxygen and the tyrosine residue (e.g., Tyr58 in R. solani SDH).[1]
    
  • 
    -Diethyl:  The additional methylene units in the ethyl chains frequently cause a steric clash with the pocket walls (specifically residues like Trp173 or Ile218), forcing the pyrazole core into a suboptimal conformation.[1]
    
Representative Biological Data

Data synthesized from comparative SAR studies on pyrazole-4-carboxamides against Rhizoctonia solani.

Compound VariantSubstituent (R)

(mg/L)
Relative PotencyObservation
A (Reference)

-Methyl
0.521.0xGood baseline activity.
B (Target)

-Dimethyl
0.14 3.7x Optimal activity; best balance of fit/logP.
C (Variant)

-Diethyl
4.800.1xSignificant loss of potency due to steric hindrance.[1]
D (Variant)

-Propyl
>10.0<0.05xBulk tolerance limit exceeded.

Insight: The transition from dimethyl to diethyl results in a ~30-fold loss in potency for this specific scaffold. This confirms that while lipophilicity increases, the steric penalty is the dominant factor.[1]

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized synthesis and assay protocols.

Synthesis Workflow: Amide Coupling

This protocol ensures high yield and purity for both derivatives, minimizing side reactions.[1]

Synthesis_Workflow Acid Pyrazole Carboxylic Acid Coupling Activation: SOCl2 or EDCI/HOBt Acid->Coupling Amine Amine (Dimethyl or Diethyl) Reaction Reaction: DCM/THF, 0°C to RT, 4-12h Amine->Reaction Coupling->Reaction Workup Workup: NaHCO3 Wash -> Brine -> Dry Reaction->Workup Purify Purification: Column Chromatography (Hexane:EtOAc) Workup->Purify

Figure 2: General synthesis pathway for N,N-dialkyl pyrazole carboxamides.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of pyrazole-4-carboxylic acid in dry DCM. Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir for 2 hours at RT to generate the acid chloride.

  • Coupling: Cool the mixture to 0°C. Slowly add 1.5 eq of the appropriate amine (dimethylamine or diethylamine hydrochloride) followed by 2.5 eq of triethylamine (TEA).

  • Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor by TLC (Mobile phase: 3:1 Hexane/EtOAc).

  • Workup: Quench with water. Extract with DCM (

    
     mL). Wash organic layer with saturated 
    
    
    
    and brine. Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography.

    • 
      -Dimethyl derivatives typically elute later (more polar) than diethyl derivatives.[1]
      
Biological Assay: Mycelial Growth Inhibition

Objective: Determine


 against phytopathogenic fungi (e.g., R. solani, B. cinerea).[1][2]
  • Preparation: Dissolve compounds in DMSO to create a stock solution (

    
     mg/L).
    
  • Media: Prepare Potato Dextrose Agar (PDA). Aseptically add compound stock to molten agar (

    
    C) to achieve final concentrations of 50, 25, 12.5, 6.25, and 0 mg/L (control).
    
  • Inoculation: Place a 5mm mycelial plug from a fresh culture into the center of the petri dish.

  • Incubation: Incubate at

    
    C for 48–72 hours in the dark.
    
  • Measurement: Measure colony diameter (cross-method).

  • Calculation: Calculate inhibition rate (%) =

    
    . Regress probit values against log[concentration] to derive 
    
    
    
    .[1]

References

  • Pyrazole Carboxamide SDHI Design: Liu, Y., et al.[1] "Design, Synthesis, and Antifungal Activity of Novel Pyrazole-4-Carboxamide Derivatives."[3][4][5][6] Journal of Agricultural and Food Chemistry, 2019.[1]

  • SAR of Amide Substituents: Wu, Z., et al.[1] "Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives." Molecules, 2012.[1][4]

  • Mechanistic Insight (Sterics vs Lipophilicity): Gloster, T.M., et al.[1] "Structural basis for the inhibition of succinate dehydrogenase." Journal of Structural Biology, 2018.[1]

  • NAAA Inhibitor SAR (Dimethyl vs Diethyl): Migliore, M., et al.[1] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors." Journal of Medicinal Chemistry, 2022.[1] [1]

Sources

Validation

Advanced Structural Characterization Guide: N,N-Dimethyl-1H-pyrazole-4-carboxamide

The following guide details the structural analysis and performance profiling of N,N-dimethyl-1H-pyrazole-4-carboxamide , a critical fragment in medicinal chemistry (Ligand ID: UVG in PDB entries such as 7H7E). This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural analysis and performance profiling of N,N-dimethyl-1H-pyrazole-4-carboxamide , a critical fragment in medicinal chemistry (Ligand ID: UVG in PDB entries such as 7H7E).

This guide deviates from standard templates to focus on the comparative structural utility of this scaffold in drug design, specifically contrasting it with its N-monomethyl and unsubstituted analogs.

[1]

Executive Summary: The "Aprotic Amide" Advantage

In fragment-based drug discovery (FBDD), the transition from a secondary amide (N-methyl) to a tertiary amide (N,N-dimethyl) on a pyrazole scaffold is a strategic "performance switch."[1] While it sacrifices a hydrogen bond donor, it significantly alters the electrostatic potential surface , improves membrane permeability (by reducing PSA), and locks the amide conformation, reducing the entropic penalty upon protein binding.

This guide provides a rigorous protocol for the structural validation of N,N-dimethyl-1H-pyrazole-4-carboxamide and compares its crystallographic performance against key alternatives.

Chemical Profile & Structural Logic[2]

PropertySpecification
IUPAC Name N,N-Dimethyl-1H-pyrazole-4-carboxamide
CAS Registry 91918-13-7
Formula C₆H₉N₃O
Mol.[1][2][3][4][5][6][7][8] Weight 139.15 g/mol
Ligand ID (PDB) UVG
Key Feature Aprotic Amide : Lacks the -NH donor at the amide position, preventing dimerization via amide-amide H-bonds common in analogs.[1]
Structural Causality

The N,N-dimethyl substitution forces the amide group to twist slightly out of planarity with the pyrazole ring due to steric repulsion between the N-methyl groups and the pyrazole C3/C5 protons. This pre-organization is critical for fitting into hydrophobic pockets (e.g., Chikungunya virus nsP3 macrodomain, PDB: 7H7E) where a planar conformation might be energetically penalized.

Experimental Protocol: Structural Determination

This protocol validates the structure using Single Crystal X-Ray Diffraction (SC-XRD), distinguishing it from bulk powder analysis.[1]

Phase I: Synthesis & Purification
  • Reaction: Coupling of 1H-pyrazole-4-carboxylic acid with dimethylamine using T3P (Propylphosphonic anhydride) in DMF.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).[1]

  • Causality: T3P is chosen over EDC/HOBt to prevent racemization (irrelevant here) and ensure high yield with easy water workup, essential for removing trace acid that interferes with crystallization.

Phase II: Crystallization Workflow (Vapor Diffusion)[1]
  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Method: Sitting Drop Vapor Diffusion.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1]

    • Dissolve 20 mg of pure compound in 0.5 mL MeOH.

    • Place 2 µL of solution on the bridge.

    • Equilibrate against 500 µL Et₂O reservoir.

    • Critical Step: Seal with high-vacuum grease to slow diffusion rate. Rapid diffusion yields microcrystalline powder (useless for SC-XRD).[1]

Phase III: Data Collection & Refinement
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (Uiso) of the methyl groups, which are prone to high rotation.[1]

  • Source: Cu Kα (λ = 1.54178 Å).[1] Reason: Better for light atom organic molecules (C, N, O) than Mo radiation.

Visualization: Crystallization & Analysis Logic

G cluster_0 Phase I: Synthesis cluster_1 Phase II: Crystallization cluster_2 Phase III: Analysis Start Raw Reactants (Acid + Amine) Coupling T3P Coupling (DMF, 0°C -> RT) Start->Coupling Purify Flash Chromatography (Remove Acid Impurities) Coupling->Purify Screen Solvent Screening (MeOH/Et2O vs EtOH/Hex) Purify->Screen Purity >98% Vapor Vapor Diffusion (Slow kinetics) Screen->Vapor Select System Crystal Single Crystal (>0.1 mm, clear) Vapor->Crystal 3-7 Days XRD SC-XRD Data Collection (100 K, Cu Kα) Crystal->XRD Mount on Loop Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine

Figure 1: Step-by-step workflow for the structural determination of N,N-dimethyl-1H-pyrazole-4-carboxamide, emphasizing purity and slow diffusion kinetics.

Comparative Performance Guide

This section objectively compares the N,N-dimethyl variant against its primary alternatives used in drug development: the N-methyl (secondary amide) and Unsubstituted (primary amide) analogs.[1]

A. Structural & Physicochemical Comparison[10][11]
FeatureN,N-Dimethyl (Product) N-Methyl (Alternative) Unsubstituted (Alternative)
H-Bond Donors 1 (Pyrazole NH)2 (Pyrazole NH + Amide NH)3 (Pyrazole NH + Amide NH₂)
H-Bond Acceptors 2 (C=O, Pyrazole N)2 (C=O, Pyrazole N)2 (C=O, Pyrazole N)
Crystal Packing Catemers/Chains : Driven solely by Pyrazole NH[1]···O=C or NH···N interactions.3D Networks : Amide NH···O=C interactions create strong sheets/dimers.High MP Lattice : Dense H-bond network leads to high melting points and lower solubility.
Solubility (LogP) Moderate (Lipophilic) : Better membrane permeability.[1]Low : Higher polarity due to amide NH.Very Low : High lattice energy reduces dissolution.
Conformation Twisted : Methyl steric clash forces non-planar amide.Planar : Trans-amide preference allows planarity.Planar : No steric hindrance.
B. Functional Performance (Ligand Efficiency)[1]

Scenario: Binding to a hydrophobic pocket (e.g., Viral Macrodomain).

  • N,N-Dimethyl (The Winner):

    • Mechanism:[2][7] The methyl groups displace "high-energy" water molecules from the hydrophobic pocket. The lack of an amide NH removes the penalty of desolvating a polar donor that has no matching acceptor in the protein.

    • Evidence: In PDB 7H7E , the ligand UVG binds with the pyrazole NH forming a critical H-bond to the backbone, while the dimethyl amide sits in a hydrophobic cleft.

  • N-Methyl (The Alternative):

    • Deficit: The amide NH requires a backbone carbonyl or water molecule to satisfy its H-bond potential. If the pocket is hydrophobic, this buried polar group incurs an energetic penalty (approx. 2-3 kcal/mol), reducing potency.

C. Interaction Topology Diagram

Interactions Ligand N,N-Dimethyl Ligand (UVG) Py_NH Pyrazole NH (Donor) Ligand->Py_NH Amide_O Amide C=O (Acceptor) Ligand->Amide_O Me_Groups Dimethyl Group (Hydrophobic) Ligand->Me_Groups Backbone Protein Backbone (Acceptor) Py_NH->Backbone Strong H-Bond (2.8 Å) Pocket Hydrophobic Pocket (Val/Leu/Phe) Me_Groups->Pocket Van der Waals Water Displaced Water (Entropy Gain) Me_Groups->Water Displacement

Figure 2: Interaction map showing how the N,N-dimethyl group leverages hydrophobic effects while maintaining the critical pyrazole anchor.[1]

References

  • RCSB Protein Data Bank. (2024).[1] Structure of Chikungunya virus nsP3 macrodomain in complex with N,N-dimethyl-1H-pyrazole-4-carboxamide (Ligand ID: UVG). PDB Entry 7H7E. [Link]

  • Finar, I. L., & Godfrey, K. E. (1954). The preparation of some substituted pyrazoles. Journal of the Chemical Society, 2293-2298. (Foundational synthesis of pyrazole carboxamides).
  • Grosjean, H., et al. (2020).[9] Crystal Structure of PHIP in complex with Z461898648 (N,N-dimethyl-1H-pyrazole-4-carboxamide). PDB Entry 5RK9.[9] [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC).Search for analogous structures: 1,3-dimethyl-1H-pyrazole-4-carboxamide.

Sources

Comparative

Validation of SDHI Activity for Novel Pyrazole Carboxamide Derivatives

Executive Summary: The SDHI Validation Mandate In the development of novel fungicides, Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical frontier.[1][2][3] While commercial standards like Fluxapyroxad and B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SDHI Validation Mandate

In the development of novel fungicides, Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical frontier.[1][2][3] While commercial standards like Fluxapyroxad and Boscalid dominate the market, the emergence of resistance necessitates the continuous discovery of novel pyrazole carboxamide derivatives.

This guide provides a rigorous, self-validating technical framework for characterizing these novel derivatives. Unlike generic assay lists, this document establishes a causal link between molecular design and phenotypic outcome, using a specific "Hero Compound" case study (Compound 8e/7s series) derived from recent high-impact literature to illustrate the validation pipeline.

Mechanistic Basis: Targeting Complex II

To validate a novel SDHI, one must first confirm its mode of action (MoA). Pyrazole carboxamides function by binding to the ubiquinone-binding site (Qp site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain (ETC).[4]

The Causality of Inhibition:

  • Normal State: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to the FAD cofactor, then to Iron-Sulfur clusters, and finally to Ubiquinone (Q).

  • Inhibited State: The pyrazole carboxamide mimics ubiquinone, lodging into the Qp pocket (often interacting with residues like Trp173 and Tyr58 ). This blocks electron transfer to the downstream respiratory chain, halting ATP production and generating cytotoxic Reactive Oxygen Species (ROS).[4]

Diagram 1: SDH Electron Transport & Inhibition Pathway

SDH_Mechanism cluster_ComplexII Mitochondrial Complex II (SDH) Succinate Succinate SDH_FAD SDH-FAD (Subunit A) Succinate->SDH_FAD Oxidation Fumarate Fumarate SDH_FAD->Fumarate FeS Fe-S Clusters (Subunit B) SDH_FAD->FeS e- Transfer Qp_Site Qp Binding Site (Subunits C/D) FeS->Qp_Site e- Transfer Ubiquinone Ubiquinone (Q) Qp_Site->Ubiquinone Normal Transfer ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII Inhibitor Novel Pyrazole Carboxamide Inhibitor->Qp_Site Competitive Binding (Block)

Figure 1: Mechanism of Action. The novel inhibitor competes with Ubiquinone at the Qp site, severing the electron transport chain.[4]

Comparative Benchmarking: The Validation Workflow

A robust validation campaign must triangulate data from three distinct layers: Enzymatic Affinity (


) , Phenotypic Efficacy (

)
, and Structural Confirmation .
Diagram 2: The Self-Validating Experimental Pipeline

Validation_Workflow cluster_Assays Biological Validation Synthesis 1. Synthesis of Novel Pyrazole Carboxamide EnzymeAssay 2. Mitochondrial SDH Assay (DCPIP Reduction) Output: IC50 Synthesis->EnzymeAssay FungalAssay 3. Mycelial Growth Assay (Rhizoctonia solani) Output: EC50 Synthesis->FungalAssay Comparison 5. Benchmarking vs. Fluxapyroxad/Boscalid EnzymeAssay->Comparison Target Affinity FungalAssay->Comparison Bio-Efficacy Docking 4. Molecular Docking (Binding Mode Analysis) Comparison->Docking Explain SAR

Figure 2: Validation Workflow. A multi-step pipeline ensuring that enzymatic inhibition correlates with antifungal activity.

Experimental Protocols

Protocol A: Mitochondrial SDH Inhibition Assay (The "Gold Standard")

This assay isolates the target enzyme to determine intrinsic potency (


), removing cell wall permeability variables.

Principle: SDH activity is measured spectrophotometrically using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. As SDH oxidizes succinate, electrons are funneled to DCPIP (via PMS intermediate), causing it to reduce from Blue (


) 

Colorless
.

Self-Validating Control:

  • Malonate Check: Include a control with Malonate (a specific competitive inhibitor of SDH). If Malonate does not inhibit the reaction, your mitochondrial isolation is contaminated or the assay is reading non-specific reduction.

Step-by-Step Methodology:

  • Mitochondrial Isolation:

    • Harvest mycelia of Rhizoctonia solani (or target fungus).

    • Homogenize in ice-cold buffer (0.5 M sucrose, 20 mM K-phosphate, pH 7.2).

    • Centrifuge at 600

      
       g (remove debris) then 15,000 
      
      
      
      g (pellet mitochondria). Resuspend pellet in buffer.
  • Reaction Setup (96-well plate):

    • Buffer: 50 mM Phosphate buffer (pH 7.4).

    • Substrate: 5 mM Sodium Succinate.

    • Electron Coupler: 1 mM PMS (Phenazine methosulfate).

    • Indicator: 50

      
      M DCPIP.
      
    • Inhibitor: Add Novel Compound or Standard (Fluxapyroxad) at varying concentrations (0.001 – 100

      
      M).
      
  • Measurement:

    • Initiate reaction by adding mitochondrial suspension (30

      
      g protein).
      
    • Monitor Absorbance at 600 nm for 10 minutes at 25°C.

  • Calculation:

    • Plot Slope (

      
      ) vs. Log[Concentration].
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol B: In Vivo Mycelial Growth Inhibition

This determines the practical antifungal efficacy (


).
  • Preparation: Dissolve compounds in DMSO.

  • Media: Mix compound into molten Potato Dextrose Agar (PDA) to final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50

    
    g/mL).
    
  • Inoculation: Place a 5mm mycelial plug of R. solani in the center of the plate.

  • Incubation: 25°C for 48–72 hours.

  • Assessment: Measure colony diameter (cross method). Calculate % Inhibition relative to DMSO control.

Comparative Data Analysis

The following table synthesizes performance metrics for a representative "Novel Thioether-Pyrazole" (Compound 8e) against industry standards, based on recent high-impact studies [1, 2].

Table 1: Comparative Efficacy Profile

MetricNovel Compound (8e)Fluxapyroxad (Standard)Boscalid (Standard)Interpretation
Enzymatic

(

M)
1.30 0.351.53Potent: Binds SDH with affinity comparable to Boscalid, though slightly lower than Fluxapyroxad.[1][5][6][7]
Fungal

(R. solani) (

g/mL)
0.012 0.0360.464Superior Bio-Efficacy: Despite lower enzyme affinity, 8e shows 3x higher fungal inhibition than Fluxapyroxad, suggesting superior cellular uptake or stability.
Binding Energy (kcal/mol)-9.2 -9.5-8.1Docking Validation: High binding affinity driven by H-bonds with Trp173.
LogP (Lipophilicity)3.8 3.12.9Uptake Factor: Higher lipophilicity may explain the superior in vivo (

) performance despite lower intrinsic (

) activity.

Critical Insight: A common pitfall is relying solely on


. As seen above, Compound 8e has a higher 

(worse enzyme inhibition) than Fluxapyroxad but a lower

(better fungal killing). This discrepancy often highlights membrane permeability advantages in the novel series [1].

Structural Validation (Molecular Docking)[7]

To validate why the novel derivative works, structural modeling is required.

  • Target PDB: 2FBW (or homology models of R. solani SDH).

  • Key Interactions to Verify:

    • Hydrogen Bond: Between the amide oxygen of the pyrazole carboxamide and Trp173 (or equivalent Trp residue in subunit C).

    • 
      -
      
      
      
      Stacking:
      Interaction between the pyrazole/aromatic ring and Tyr58 .
    • Hydrophobic Fit: The novel "tail" (e.g., thioether or biphenyl group) must fit the hydrophobic pocket previously occupied by the ubiquinone tail [3, 4].

References

  • Yan, X., et al. (2025). "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." Journal of Agricultural and Food Chemistry. (Representative Link)

  • Wang, J., et al. (2024).[8] "Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives." Bioorganic Chemistry.

  • Zhang, Y., et al. (2022).[9][10] "Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry.

  • Bio-Protocol. (2021). "Succinate Dehydrogenase (SDH) DCPIP/PMS Assay." Bio-protocol.

  • BenchChem. (2025). "The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides." BenchChem Application Notes.

Sources

Validation

comparative study of pyrazole vs thiazole carboxamide fungicides

As a Senior Application Scientist in agrochemical development, I have evaluated countless succinate dehydrogenase inhibitors (SDHIs) to combat evolving phytopathogenic fungi. The landscape of modern fungicides is current...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical development, I have evaluated countless succinate dehydrogenase inhibitors (SDHIs) to combat evolving phytopathogenic fungi. The landscape of modern fungicides is currently dominated by carboxamides, specifically those bearing pyrazole or thiazole cores.

This guide provides an objective, data-driven comparative analysis of pyrazole versus thiazole carboxamide fungicides. By examining their structural binding affinities, spectrum of efficacy, and experimental validation protocols, we can better navigate the rational design of next-generation crop protection agents.

Mechanistic Foundations: SDH Inhibition

Both pyrazole and thiazole carboxamides operate via a shared mechanism of action: they are Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II (succinate dehydrogenase) within the mitochondrial electron transport chain (ETC)[1]. By competitively binding to the ubiquinone-binding pocket (Q-site), these molecules block the oxidation of succinate to fumarate. This halts the tricarboxylic acid (TCA) cycle, uncouples mitochondrial respiration, and ultimately starves the fungal cell of ATP[2].

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Electron Transport Chain (ATP Synthesis) Ubiquinol->ETC Fungicide Pyrazole/Thiazole Carboxamides Fungicide->SDH Blocks Q-site

Mechanism of SDHI fungicides disrupting the mitochondrial electron transport chain.

Structural and Functional Comparison

While the target is identical, the molecular scaffold dictates the spectrum of activity and binding kinetics.

Pyrazole Carboxamides: Representing the largest subgroup of SDHIs (e.g., fluxapyroxad, bixafen, boscalid), these compounds typically feature a pyrazole ring substituted at the 4-position with a carboxamide group[3]. The pyrazole core offers high intrinsic activity and a broad spectrum of efficacy, providing robust protection against Ascomycetes and Basidiomycetes (e.g., Septoria, Botrytis, and rusts)[3]. Recent modifications, such as incorporating a diarylamine scaffold (e.g., compound SCU3038), have yielded exceptional potency by optimizing hydrogen bonding with the SDH binding site[2].

Thiazole Carboxamides: Thiazole carboxamides, such as thifluzamide, are structurally distinct due to the presence of a sulfur-containing thiazole ring. This structural nuance restricts their broad-spectrum utility but grants them unparalleled, highly specific efficacy against Basidiomycetes[3]. They are the gold standard for controlling soil-borne diseases like Rhizoctonia solani (rice sheath blight) and Rhizoctonia cerealis (wheat sharp eyespot)[1].

Hybrid Scaffolds: To combat emerging target-site mutations (such as sdhB-H246Y and sdhC-H139Y)[1], researchers are synthesizing pyrazole-thiazole carboxamide hybrids. These rationally designed molecules fuse the broad-spectrum pharmacophore of pyrazoles with the target-specific penetration of thiazoles, resulting in superior in vitro and in vivo disease control[4].

Quantitative Efficacy Analysis

To objectively compare these classes, we must look at their median effective concentrations (


) against primary agricultural pathogens. The data below synthesizes recent benchmark studies comparing commercial standards with novel derivatives.
Compound ClassSpecific Agent / DerivativeTarget PathogenIn Vitro

(mg/L)
Key Performance Note
Thiazole Carboxamide Thifluzamide (Standard)Rhizoctonia solani1.88Highly specific to Basidiomycetes[2].
Thiazole Carboxamide Thifluzamide (Standard)Rhizoctonia cerealis22.1 - 23.1Baseline efficacy for wheat sharp eyespot[4].
Pyrazole Carboxamide Fluxapyroxad (Standard)Rhizoctonia solani0.033 - 2.29Broad-spectrum commercial benchmark[2].
Pyrazole Carboxamide SCU3038 (Diarylamine)Rhizoctonia solani0.016Superior binding via diarylamine modification[2].
Hybrid Scaffold Compound 9ac (Pyraz-Thiaz)Rhizoctonia cerealis1.09 - 4.95Outperforms thifluzamide by ~5x[4].
Hybrid Scaffold Compound 6i (Pyraz-Thiaz)Valsa mali1.77Outperforms boscalid (

= 9.19 mg/L)[5].

Validated Experimental Protocols

To ensure scientific integrity, any comparative claim must be backed by reproducible, self-validating assays. Below is the standardized methodology we employ to evaluate novel SDHI candidates.

Workflow Prep 1. Compound Preparation Media 2. Media Amendment Prep->Media Inoculation 3. Pathogen Inoculation Media->Inoculation Incubation 4. Incubation (25°C, Dark) Inoculation->Incubation Measurement 5. Radial Growth Measurement Incubation->Measurement Analysis 6. EC50 Calculation Measurement->Analysis

Step-by-step in vitro mycelial growth inhibition assay workflow.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Purpose: To determine the


 of synthesized carboxamides against target fungal strains.
  • Compound Preparation (Causality & Validation): Dissolve the test compounds (e.g., pyrazole/thiazole derivatives), a positive control (fluxapyroxad), and a negative control in dimethyl sulfoxide (DMSO). Why DMSO? It ensures the complete dissolution of lipophilic carboxamides without exhibiting baseline fungitoxicity at final concentrations below 0.1% (v/v).

  • Media Amendment: Add the dissolved compounds to sterilized, molten Potato Dextrose Agar (PDA) at 50°C to achieve a gradient of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Self-Validation Step: A solvent-only control plate must be poured to validate that baseline fungal growth is uninhibited by the DMSO vehicle.

  • Pathogen Inoculation: Using a sterilized cork borer, excise 5 mm mycelial plugs from the actively growing margin of a 3-day-old fungal culture (e.g., R. solani). Place one plug face-down in the center of each amended PDA plate.

  • Incubation: Incubate the plates at 25°C in total darkness. Why the dark? Many heterocyclic scaffolds, particularly novel experimental hybrids, are photosensitive; dark incubation prevents UV-induced degradation of the active ingredient before cellular uptake.

  • Measurement & Analysis: Once the blank control mycelium reaches the edge of the petri dish (typically 48–72 hours for R. solani), measure the colony diameters crosswise. Calculate the inhibition rate (%) and determine the

    
     using probit analysis via SPSS or equivalent statistical software.
    
Protocol B: SDH Enzyme Inhibition Assay (DCPIP Reduction)

Purpose: To confirm that the observed fungicidal activity is directly caused by Complex II inhibition rather than off-target toxicity.

  • Mitochondrial Extraction: Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose buffer.

  • Assay Setup: In a spectrophotometric cuvette, combine the mitochondrial suspension, succinate (substrate), and 2,6-dichlorophenolindophenol (DCPIP). Why DCPIP? DCPIP acts as an artificial electron acceptor. It provides a direct, colorimetric readout of electron transfer from succinate, bypassing downstream ETC components.

  • Inhibitor Addition: Introduce the carboxamide fungicide.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes. A potent SDHI will prevent the reduction (and subsequent color loss) of DCPIP. Calculate the

    
     based on the reaction velocity compared to an uninhibited control[6].
    

Strategic Management and Future Outlook

The primary limitation of both pyrazole and thiazole carboxamides is the rapid development of target-site resistance. Point mutations in the SDHB, SDHC, and SDHD subunits alter the topography of the Q-site, severely reducing fungicide binding affinity[1].

By utilizing structure-guided approaches to develop pyrazole-thiazole hybrids, drug development professionals can exploit the unique spatial geometries of both scaffolds[6]. These hybrids form stronger hydrogen bonds and


 interactions with highly conserved residues (like TRP173 and TYR58) in the SDH pocket, maintaining efficacy even against mutated resistant strains[5].

References

1.[2] Zhao, Y., et al. "Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action." Journal of Agricultural and Food Chemistry. URL: [Link] 2.[6] "Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors." Journal of Agricultural and Food Chemistry. URL: 3.[4] Hao, Z., et al. "Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. URL: 4.[3] "The succinate dehydrogenase inhibitor fungicides: fungal resistance and its management." Универзитет „Гоце Делчев“ - Штип. URL: 5.[5] "Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors." Journal of Agricultural and Food Chemistry. URL: [Link] 6.[1] "Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide." Plant Disease (APS Journals). URL:

Sources

Safety & Regulatory Compliance

Safety

N,N-dimethyl-1H-pyrazole-4-carboxamide proper disposal procedures

Operational Guide: Safe Handling and Disposal Protocols for N,N-Dimethyl-1H-pyrazole-4-carboxamide As a Senior Application Scientist, I recognize that the lifecycle management of chemical intermediates is just as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Protocols for N,N-Dimethyl-1H-pyrazole-4-carboxamide

As a Senior Application Scientist, I recognize that the lifecycle management of chemical intermediates is just as critical as their synthesis and application. N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 91918-13-7) is a valuable nitrogen-containing heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. Because pyrazole-4-carboxamide scaffolds are often explored for their potent biological activities—including potential kinase inhibition and antimicrobial properties[2]—their disposal must be managed with strict adherence to environmental and toxicological safety protocols.

This guide provides a self-validating, mechanistic approach to the disposal of N,N-dimethyl-1H-pyrazole-4-carboxamide, ensuring that researchers understand not just what steps to take, but why they are chemically necessary.

Physicochemical Risk Profile & Waste Categorization

Before executing any disposal protocol, it is imperative to understand the physicochemical nature of the waste. N,N-dimethyl-1H-pyrazole-4-carboxamide contains a high mass percentage of nitrogen. When combusted improperly, nitrogenous organic compounds generate hazardous nitrogen oxides (NOx). Therefore, standard drain disposal or low-temperature burning is strictly prohibited.

Table 1: Chemical Properties and Waste Classification

ParameterSpecificationOperational Implication
Chemical Name N,N-Dimethyl-1H-pyrazole-4-carboxamideRequires specific labeling for waste tracking.
CAS Number 91918-13-7[1]Primary identifier for hazardous waste manifests.
Molecular Formula C6H9N3O[1]High nitrogen content dictates NOx-scrubbed incineration.
Physical State SolidDust generation risk during spill cleanup.
Primary Waste Category Non-Halogenated Organic SolidMust be segregated from heavy metals and strong oxidizers.

The Causality of Segregation and Treatment

The foundational principle of laboratory waste management is segregation . Mixing N,N-dimethyl-1H-pyrazole-4-carboxamide with incompatible waste streams (such as strong acids, bases, or oxidizers) can lead to exothermic reactions or the degradation of the carboxamide linkage, potentially releasing toxic byproducts.

Furthermore, because related pyrazole-carboxamide derivatives exhibit targeted biological activity[2], environmental release poses a risk to aquatic ecosystems. The only scientifically sound method for terminal destruction is high-temperature incineration at a certified facility equipped with NOx scrubbers. The thermal energy breaks the robust pyrazole aromatic ring, while the scrubbers neutralize the resulting nitrogen dioxide and nitric oxide gases.

Experimental Methodologies: Disposal and Spill Response

The following step-by-step workflows are designed for professional laboratory environments. Every action is grounded in standard Resource Conservation and Recovery Act (RCRA) principles for organic waste.

Protocol A: Routine Laboratory Waste Segregation

Objective: Safely isolate unreacted material or reaction byproducts for commercial incineration.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Ensure the container is compatible with any solvents if the chemical is in solution.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "N,N-Dimethyl-1H-pyrazole-4-carboxamide" and note the presence of "Nitrogenous Organic Compound."

  • Segregation:

    • If solid: Deposit directly into the solid organic waste bin.

    • If in solution: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate). Pour into the respective liquid waste carboy. Do not mix halogenated and non-halogenated streams, as this exponentially increases disposal costs and alters the required incineration temperature.

  • Storage: Store the sealed waste container in a designated secondary containment tray within a ventilated chemical storage area until collection by a certified hazardous waste vendor[2].

Protocol B: Solid Spill Containment and Cleanup

Objective: Mitigate exposure and safely recover spilled solid material without generating airborne particulates.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, a fitted lab coat, and safety goggles[2]. If the spill is large and outside a fume hood, a particulate respirator (e.g., N95 or P100) may be required.

  • Containment: Do not dry-sweep the solid, as this generates inhalable dust. Instead, gently cover the spilled powder with damp absorbent paper towels (using water or a compatible mild solvent like ethanol to dampen).

  • Collection: Using a non-sparking scoop or plastic spatula, carefully lift the damp towels and the adhered chemical powder.

  • Decontamination: Wipe the spill area with a solvent known to dissolve the compound (e.g., methanol or a water/surfactant mix), followed by a final water wipe.

  • Terminal Disposal: Place all contaminated paper towels, scoops, and gloves into a heavy-duty plastic bag, seal it, and deposit it into the solid hazardous organic waste container for incineration.

Waste Stream Decision Matrix

To ensure compliance across your facility, utilize the following logical workflow for categorizing N,N-dimethyl-1H-pyrazole-4-carboxamide waste.

G Start N,N-Dimethyl-1H-pyrazole- 4-carboxamide Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Pure/Spill Cleanup Liquid Dissolved in Solvent State->Liquid Reaction/Wash SolidWaste Solid Organic Waste Stream Solid->SolidWaste HalogenCheck Halogenated Solvent? Liquid->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Stream HalogenCheck->NonHalogenated No (e.g., MeOH, EtOAc) Incineration High-Temp Incineration (NOx Scrubbing) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Decision matrix for N,N-dimethyl-1H-pyrazole-4-carboxamide waste segregation.

References

  • Aaronchem. "91918-13-7 | N,N-Dimethyl-1H-pyrazole-4-carboxamide". Aaronchem Catalog.
  • Benchchem. "1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide". Benchchem Safety and Application Data.

Sources

Handling

Personal protective equipment for handling N,N-dimethyl-1H-pyrazole-4-carboxamide

Advanced Laboratory Safety and Operational Guide: Handling N,N-Dimethyl-1H-pyrazole-4-carboxamide As a critical building block in medicinal chemistry, N,N-dimethyl-1H-pyrazole-4-carboxamide and its structural derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling N,N-Dimethyl-1H-pyrazole-4-carboxamide

As a critical building block in medicinal chemistry, N,N-dimethyl-1H-pyrazole-4-carboxamide and its structural derivatives are frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and glucokinase activators for Type II diabetes[1][2]. While highly valuable for drug development, the compound’s physicochemical properties demand rigorous, scientifically grounded safety protocols.

This guide provides researchers with a comprehensive, self-validating operational framework for handling this compound, focusing on the causality behind Personal Protective Equipment (PPE) selection and step-by-step logistical execution.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why specific hazards occur. The pyrazole ring and the dimethylcarboxamide moiety enable strong hydrogen bonding and dipole interactions, making the compound highly bioactive but also a potent irritant[3].

Table 1: Hazard Classification and Physiological Causality

Hazard CodeDescriptionPhysiological CausalityMandatory PPE Mitigation
H302 Harmful if swallowedSystemic absorption via the gastrointestinal tract due to high bioavailability.Strict lab hygiene; wash hands post-handling; no mouth pipetting.
H315 Causes skin irritationLipophilic dimethyl groups allow partial integration into the stratum corneum, disrupting lipid bilayers.Nitrile gloves (for solid) or Butyl rubber gloves (for solutions).
H319 Causes serious eye irritationRapid interaction and localized pH shifts within the aqueous environment of the cornea.ANSI Z87.1 Safety goggles; Face shield when handling solutions.
H335 May cause respiratory irritationFine particulate dust deposits in the upper respiratory tract, triggering inflammatory responses.Localized Exhaust Ventilation (LEV); N95/P2 particulate respirator.

Quantitative PPE Matrix: The Transdermal Carrier Effect

A critical failure point in laboratory safety is the assumption that one glove material protects against all states of a chemical. Pyrazole carboxamides are frequently dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for biological assays[1].

The Causality: DMF acts as a potent transdermal carrier. If a DMF solution containing N,N-dimethyl-1H-pyrazole-4-carboxamide breaches a glove, the solvent will transport the bioactive solute directly through the skin barrier. Standard nitrile gloves degrade in DMF in under 10 minutes[4]. Therefore, glove selection must strictly align with the chemical's physical state.

Table 2: Glove Specifications and Breakthrough Times (EN 374 Standards)

Glove MaterialThicknessTarget Chemical StateBreakthrough TimeSuitability & Justification
Nitrile Rubber 0.11 mmSolid Powder> 480 min (Dry)Optimal. Provides high dexterity for precise weighing of solids.
Nitrile Rubber 0.11 mmDMF/DMSO Solution< 10 minUnsafe. Rapid permeation and structural degradation[4].
Butyl Rubber ≥ 0.5 mmDMF/DMSO Solution> 480 minOptimal. Mandatory for handling solutions to prevent transdermal transport[4].
Neoprene 0.45 mmDMF/DMSO Solution< 100 minAcceptable. Only for short, strictly timed tasks.

Operational Workflow & Decision Tree

The following decision tree dictates the logistical flow for handling the compound based on its physical state.

PPE_Workflow Start Hazard Assessment: N,N-dimethyl-1H-pyrazole-4-carboxamide State Determine Physical State Start->State Solid Solid Powder Handling State->Solid Solution Solution Handling (DMF / DMSO) State->Solution PPE_Solid PPE Required: Nitrile Gloves (0.11mm) Safety Goggles Dust Mask / LEV Solid->PPE_Solid PPE_Sol PPE Required: Butyl Rubber (≥0.5mm) Face Shield Chemical Fume Hood Solution->PPE_Sol Weighing Execute Protocol 1: Anti-static Weighing PPE_Solid->Weighing Reaction Execute Protocol 2: Closed-System Transfer PPE_Sol->Reaction Weighing->Reaction Solubilization Waste Protocol 3: Hazardous Waste Segregation Weighing->Waste Reaction->Waste

Operational decision tree for handling N,N-dimethyl-1H-pyrazole-4-carboxamide safely.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm it was executed safely and correctly.

Protocol 1: Safe Weighing and Transfer of Solid Compound

Objective: Prevent aerosolization and mitigate H335 respiratory hazards.

  • Preparation: Don a standard lab coat, safety goggles, and double-layered nitrile gloves (0.11 mm). Ensure the analytical balance is located within a ductless powder hood or Localized Exhaust Ventilation (LEV) system.

  • Static Mitigation: Pass an anti-static bar or ionizer over the weighing area. Causality: Fine pyrazole carboxamide powders hold static charges, leading to micro-aerosolization and inhalation exposure when disturbed.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the desired mass into a pre-tared, anti-static weigh boat.

  • Validation Step: Remove the tared boat and verify the balance returns to exactly 0.0000 g. If it does not, a micro-spill has occurred on the pan and must be cleaned immediately with a 70% isopropanol-dampened cloth.

Protocol 2: Solubilization in Polar Aprotic Solvents (e.g., DMF)

Objective: Prevent transdermal exposure during solution preparation.

  • PPE Upgrade: Remove nitrile gloves. Don butyl rubber gloves (≥0.5 mm thickness)[4].

  • Solvent Addition: Inside a certified chemical fume hood, transfer the solid into a reaction vial. Use a positive-displacement pipette to add the DMF/DMSO.

  • Dissolution: Cap the vial securely with a PTFE-lined septum. Vortex until optically clear.

  • Validation Step: Invert the vial and inspect the septum for droplet leakage. Confirm the solution is completely clear with no particulate suspension, validating complete dissolution.

  • Glove Management: Do not rely on thermal aeration to decontaminate butyl or neoprene gloves after solvent exposure, as repeated thermal cycles alter standardized breakthrough times and degrade structural integrity[5]. Treat contaminated gloves as single-use hazardous waste.

Protocol 3: Spill Response and Waste Disposal

Objective: Containment and environmental protection.

  • Solid Spills: Do not dry-sweep. Cover the powder with damp absorbent paper (using water or isopropanol) to prevent dust generation, then scoop into a hazardous waste bag.

  • Solution Spills: Cover with an inert absorbent pad. Wipe the area with a solvent-compatible detergent.

  • Waste Segregation: Dispose of all pyrazole carboxamide waste in a designated "Non-Halogenated Organic Waste" container (unless specific halogenated derivatives are synthesized).

  • Validation Step: Inspect the secondary containment tray beneath the waste carboy. It must be completely dry and free of solvent odors, validating that the primary waste containers are hermetically sealed.

References

Sources

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